molecular formula C14H12O4 B2815282 5-(Benzyloxy)-2-hydroxybenzoic acid CAS No. 16094-44-3

5-(Benzyloxy)-2-hydroxybenzoic acid

Cat. No.: B2815282
CAS No.: 16094-44-3
M. Wt: 244.246
InChI Key: PNERJPORNFOLIT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNERJPORNFOLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Benzyloxy)-2-hydroxybenzoic acid, a key intermediate in various synthetic pathways, particularly in the realm of drug discovery and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols for the characterization of this and similar molecules.

Molecular Identity and Structural Elucidation

This compound, also known as 5-benzyloxysalicylic acid, is an aromatic carboxylic acid. Its structure is characterized by a salicylic acid core with a benzyl ether linkage at the 5-position. This benzyloxy group significantly influences the molecule's lipophilicity and, consequently, its solubility and potential bioavailability in medicinal chemistry applications.[1]

Chemical Structure:

pKa_Determination Titration Titrate Acid with Strong Base Measurement Measure pH at Increments Titration->Measurement Plot Plot pH vs. Titrant Volume Measurement->Plot Equivalence Determine Equivalence Point Plot->Equivalence Half_Equivalence Find Half-Equivalence Point Equivalence->Half_Equivalence pKa pH = pKa Half_Equivalence->pKa

Sources

An In-Depth Technical Guide to 5-(Benzyloxy)-2-hydroxybenzoic Acid (CAS: 16094-44-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-hydroxybenzoic acid, a salicylic acid derivative with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. The strategic placement of the benzyloxy group at the C5 position modifies the electronic and lipophilic properties of the parent salicylic acid scaffold, opening avenues for the development of novel therapeutic agents. This document details the physicochemical properties, synthesis, analytical characterization, and known biological activities of this compound, with a focus on its potential as an anti-inflammatory and antimicrobial agent. All protocols and data are presented to support further research and application in drug development.

Chemical and Physical Properties

This compound, also known as 5-benzyloxysalicylic acid, is a solid organic compound at room temperature. The introduction of the benzyl group significantly increases its lipophilicity compared to its parent compound, 2,5-dihydroxybenzoic acid. This modification is often employed in medicinal chemistry to potentially enhance bioavailability.[1]

PropertyValueSource
CAS Number 16094-44-3[2]
Molecular Formula C₁₄H₁₂O₄[2]
Molecular Weight 244.24 g/mol [2]
IUPAC Name 2-hydroxy-5-(phenylmethoxy)benzoic acid[2]
Synonyms 5-Benzyloxysalicylic acid, 5-(Benzyloxy)-2-hydroxy-benzoic acid[2]
Appearance Solid[3]
Flash Point 166 °C[4]
Complexity 273[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bond Count 4[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the selective benzylation of 2,5-dihydroxybenzoic acid (gentisic acid). The key challenge in this synthesis is the regioselective protection of the hydroxyl group at the C5 position, as the C2 hydroxyl group can also react. The increased acidity of the C2 hydroxyl group, due to intramolecular hydrogen bonding with the carboxylic acid, can be exploited to achieve selectivity.

Synthetic Protocol: Selective Benzylation of 2,5-Dihydroxybenzoic Acid

This protocol is based on standard benzylation procedures for phenols, optimized for regioselectivity.

Materials:

  • 2,5-Dihydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dihydroxybenzoic acid (1.0 eq) in anhydrous acetone or DMF.

  • Add finely ground potassium carbonate (2.5 eq). The carbonate acts as a base to deprotonate the phenolic hydroxyl groups.

  • Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature while stirring vigorously.

  • Heat the reaction mixture to reflux (for acetone) or to 55-60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate any unreacted starting material and the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Synthesis_Workflow Start 2,5-Dihydroxybenzoic Acid Reaction Selective Benzylation (Reflux / 55-60°C) Start->Reaction 1.0 eq Reagents Benzyl Bromide, K₂CO₃ Acetone/DMF Reagents->Reaction Workup Filtration, Evaporation, Acid-Base Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Accurate characterization of the synthesized compound is crucial for its use in further research and development. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the salicylic acid and benzyl rings, as well as the methylene protons of the benzyl group. The protons on the salicylic acid ring will appear as doublets and a doublet of doublets, with coupling constants indicative of their ortho and meta relationships. The benzylic protons will typically appear as a singlet around 5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons, and the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing effects of the hydroxyl, carboxyl, and benzyloxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid, around 1680-1710 cm⁻¹.

  • C-O stretching vibrations for the ether and phenol.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 243.06.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity analysis and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic or trifluoroacetic acid to ensure the protonation of the carboxylic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

Analytical_Workflow Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS HPLC HPLC Analysis Compound->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Analytical workflow for compound characterization.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, the activities of its parent compounds and derivatives provide strong indications of its potential therapeutic applications.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Salicylic acid and its derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[5]

Derivatives of 5-acetamido-2-hydroxybenzoic acid, which share a similar substitution pattern, have been shown to exhibit selectivity for COX-2.[6] It is hypothesized that the benzyloxy group at the C5 position of this compound may orient the molecule within the active site of COX-2, leading to selective inhibition.

COX_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Molecule This compound Molecule->COX2 Inhibition

Caption: Postulated mechanism of COX-2 inhibition.

Antioxidant Activity

Hydroxybenzoic acids are known to possess antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[7][8][9] The antioxidant capacity is influenced by the number and position of hydroxyl groups on the aromatic ring.[7] The mechanism of action typically involves hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) to neutralize reactive oxygen species.[10] While the C5 hydroxyl group is benzylated in the title compound, the remaining C2 hydroxyl group can still participate in antioxidant activity.

Antimicrobial Activity

Salicylic acid and its derivatives have demonstrated antibacterial and antifungal properties.[11][12] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components.[13] The increased lipophilicity of this compound due to the benzyl group may facilitate its transport across microbial cell membranes, potentially enhancing its antimicrobial efficacy compared to unsubstituted salicylic acid.

Safety and Handling

Based on the available GHS data, this compound is classified as a hazardous substance.[2][14]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Avoid inhalation of dust.[12]

  • Avoid contact with skin and eyes.[12]

  • Wash hands thoroughly after handling.[12]

In case of exposure, follow standard first-aid procedures and seek medical attention.[12] For detailed information, consult a comprehensive Safety Data Sheet (SDS) from the supplier.[11][12][14]

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its utility has been noted in the development of:

  • HIV-1 Integrase Inhibitors: The salicylate scaffold is a key feature in a class of inhibitors that target the catalytic domain of HIV-1 integrase.

  • Anti-inflammatory Agents: As discussed, it is a promising scaffold for the development of selective COX-2 inhibitors.

  • Antimicrobial Agents: Its potential as a lead compound for new antibacterial and antifungal drugs warrants further investigation.

  • Sirtuin Inhibitors: The 2-hydroxybenzoic acid moiety has been identified as a key functional group for the selective inhibition of SIRT5, a target for metabolic diseases and cancer.[15]

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through selective benzylation of a readily available starting material. The presence of the benzyloxy group imparts favorable physicochemical properties, and the salicylic acid core provides a foundation for a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of this versatile molecule. Further studies are warranted to fully elucidate its specific biological targets and to quantify its activity in various in vitro and in vivo models.

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Foreword: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 5-(Benzyloxy)-2-hydroxybenzoic acid

In the realm of chemical and pharmaceutical sciences, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneously assigned structure can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to a significant loss of time and resources. This compound (C₁₄H₁₂O₄, M.W. 244.24 g/mol )[1][2], a derivative of salicylic acid, serves as an exemplary case for demonstrating a modern, integrated approach to structural elucidation. Its architecture, featuring two distinct aromatic rings, multiple oxygen-containing functional groups, and several substitution patterns, requires a synergistic application of diverse analytical techniques to resolve its constitution with absolute certainty.

This guide eschews a simple recitation of methods. Instead, it offers a strategic narrative, detailing not only what techniques to use but why they are chosen and how their data streams are logically interconnected to build an irrefutable structural proof. We will proceed from foundational mass and functional group analysis to the intricate mapping of the atomic framework, culminating in the definitive spatial arrangement provided by single-crystal X-ray analysis.

Part 1: The Integrated Spectroscopic Gauntlet

The primary, non-destructive phase of structural elucidation relies on a suite of spectroscopic techniques. Each method probes a different aspect of the molecule's physical properties, and together, they provide a composite, high-fidelity image of the molecular structure. The causality behind this multi-pronged approach is redundancy and cross-validation; a hypothesis generated from one technique must be corroborated by the others.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: The initial step is to confirm the molecular formula (C₁₄H₁₂O₄). High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is superior to nominal mass techniques as it provides the exact mass with sufficient accuracy to yield a unique elemental composition. This immediately validates the molecular integrity of the sample. The subsequent fragmentation pattern in tandem MS (MS/MS) offers the first clues to the molecule's constituent parts.

Experimental Protocol (ESI-Q-ToF HRMS):

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in negative ion mode to deprotonate the acidic carboxylic acid and phenolic hydroxyl groups, expecting to observe the [M-H]⁻ ion.

  • Mass Analysis: Acquire the full scan spectrum on a Time-of-Flight (ToF) analyzer to determine the accurate mass of the molecular ion.

  • Fragmentation (MS/MS): Select the [M-H]⁻ ion (m/z 243.06) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

Expected Data & Interpretation:

IonExpected m/z (Exact Mass)Interpretation
[M-H]⁻ 243.0660The deprotonated molecular ion, confirming the elemental composition C₁₄H₁₁O₄⁻.
[M-H-CO₂]⁻ 199.0765Loss of carbon dioxide (43.99 Da) from the carboxylate group, a characteristic fragmentation for benzoic acids.
C₇H₇⁺ (in positive mode) 91.0548While operating in negative mode is primary, positive mode EI or APCI would show a prominent peak for the tropylium ion. This is a classic signature for a benzyl moiety, formed by cleavage of the ether bond.[3]
C₆H₅⁺ (in positive mode) 77.0391A peak corresponding to the phenyl group can also be observed, often arising from the benzyl fragment.[4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, powerful tool for identifying the specific functional groups present. The benzyloxy, hydroxyl, and carboxylic acid moieties each possess unique vibrational frequencies. The breadth and position of the O-H stretching bands are particularly diagnostic, revealing the extensive hydrogen bonding characteristic of carboxylic acids.[5][6]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorbances.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3300 - 2500O-H Stretch (Carboxyl)A very broad and strong absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][6][7]
~3200O-H Stretch (Phenol)A sharper, distinct peak for the phenolic hydroxyl group, which may be superimposed on the broader carboxyl O-H band.
~3080 - 3030C-H Stretch (Aromatic)Medium to weak bands confirming the presence of sp² C-H bonds on the aromatic rings.[5]
~1700 - 1680C=O Stretch (Carboxyl)A very strong, sharp absorption. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring.[6]
~1610, ~1500, ~1450C=C Stretch (Aromatic)Multiple sharp bands of variable intensity, characteristic of the benzene ring skeleton.
~1320 - 1210C-O StretchStrong bands associated with the C-O stretching of the carboxylic acid and the aryl ether linkage.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Expertise & Causality: NMR is the cornerstone of structural elucidation. ¹H NMR reveals the number of distinct proton environments and their neighbor relationships (via spin-spin coupling), while ¹³C NMR maps the carbon skeleton. Advanced 2D NMR experiments (COSY, HSQC, HMBC) are then used to systematically connect these puzzle pieces into a complete, unambiguous covalent framework. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps to resolve the exchangeable -OH and -COOH protons as distinct, observable signals.[8][9]

Experimental Protocol (Multinuclear NMR):

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment is also run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals, while quaternary carbons are absent.

  • 2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy experiment to identify coupled proton networks.

  • 2D HSQC: Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence experiment to correlate protons with their directly attached carbons.

  • 2D HMBC: Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation experiment to map long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting non-coupled spin systems.

Expected NMR Data Summary:

Atom Label¹H Shift (ppm), Mult.¹³C Shift (ppm)COSY CorrelationsHMBC Correlations (Key)
1 -~113-H3, H4, H6
2 -~155-H3, H4, H6, OH
3 ~7.0 (d)~118H4C1, C2, C4, C5
4 ~7.3 (dd)~122H3, H6C2, C5, C6
5 -~154-H3, H4, H6, H8
6 ~7.5 (d)~115H4C1, C2, C4, C5, C7
7 -~172-H6
8 ~5.1 (s)~70-C5, C9, C10/14
9 -~137-H8, H10/14
10/14 ~7.4 (m)~128H11/13C8, C9, C12
11/13 ~7.4 (m)~129H10/14, H12C9, C12
12 ~7.35 (m)~128H11/13C10/14
-OH ~10.0 (s, br)--C1, C2, C3
-COOH >12.0 (s, br)--C1, C6, C7

(Note: Chemical shifts are predictive and may vary slightly. 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet, 'm' = multiplet, 'br' = broad).

Visualizing the NMR Logic:

The HMBC data is the final arbiter that connects the isolated fragments (the salicylic acid ring and the benzyl group). The correlation between the benzylic protons (H8) and the salicylic ring carbon (C5) is the unequivocal link across the ether bond.

NMR_Connectivity cluster_salicylic Salicylic Acid Moiety cluster_benzyl Benzyl Moiety H3 H3 H4 H4 H3->H4 COSY H6 H6 H4->H6 COSY C7 C7 (C=O) H6->C7 HMBC COOH COOH Proton OH OH Proton H8 H8 (CH2) H_benzyl_ring H10-H14 C5 C5 H8->C5 Key HMBC Link

Key NMR correlations confirming the structure.

Part 2: The Definitive Proof - Single-Crystal X-ray Crystallography

Expertise & Causality: While the combined spectroscopic data provides a structure beyond a reasonable doubt, it remains a 2D representation inferred from indirect measurements. Single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional visualization of the molecule in the solid state. It confirms not only the covalent connectivity but also the precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonded dimer formation common to carboxylic acids.[10] This serves as the ultimate, self-validating system for structural verification.

Experimental Workflow:

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Crystal 1. Crystal Growth (Slow evaporation) Mount 2. Crystal Mounting & Screening Crystal->Mount Collect 3. Data Collection (X-ray Diffractometer) Mount->Collect Solve 4. Structure Solution (Phase Problem) Collect->Solve Raw Diffraction Data Refine 5. Structure Refinement (Least-squares fitting) Solve->Refine Validate 6. Validation & Analysis (CIF file generation) Refine->Validate Final Final 3D Structure (Bond lengths, angles, packing) Validate->Final

Workflow for single-crystal X-ray diffraction.

Protocol Outline:

  • Crystal Growth: High-purity this compound is dissolved in a minimal amount of a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). The solution is allowed to evaporate slowly and undisturbed over several days to weeks to yield diffraction-quality single crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit between the observed and calculated diffraction data.

Expected Outcome: The final output is a crystallographic information file (CIF) containing the precise XYZ coordinates of every atom in the asymmetric unit. This allows for the visualization of the molecule, confirming the 5-benzyloxy substitution pattern and revealing intermolecular hydrogen bonds, likely showing the classic centrosymmetric dimer formation between the carboxylic acid groups of two adjacent molecules.[10]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear demonstration of the power of an integrated analytical strategy. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, with the key HMBC correlation providing the lynchpin that connects the two aromatic systems. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of this structure in three-dimensional space. Each step validates the last, creating a self-consistent and irrefutable body of evidence that establishes the molecule's identity with the highest degree of scientific rigor.

References

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

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  • Ghichi, N., et al. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4-. chem.uaic.ro. Retrieved January 2, 2026, from http://www.chem.uaic.ro/revchim/2019-67-1/31-38.pdf
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  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 2, 2026, from [Link]

  • Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved January 2, 2026, from [Link]

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  • Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. Retrieved January 2, 2026, from [Link]

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 2, 2026, from [Link]

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5-(Benzyloxy)-2-hydroxybenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 5-(Benzyloxy)-2-hydroxybenzoic acid

This compound is a derivative of salicylic acid, a class of compounds with a long history in medicine. While the precise mechanism of action for this specific molecule is not extensively documented in publicly available research, its structural similarity to other well-characterized salicylates allows for the formulation of a well-grounded hypothesis. This guide will delve into the proposed mechanism of action of this compound, focusing on its likely role as a prodrug and the subsequent activities of its primary metabolite.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical framework, supporting evidence from related compounds, and detailed experimental protocols to validate the proposed mechanisms.

PART 1: The Prodrug Hypothesis: Metabolic Activation

It is hypothesized that this compound functions as a prodrug, undergoing metabolic conversion to its active form, 2,5-dihydroxybenzoic acid, more commonly known as gentisic acid. The benzyloxy group is likely cleaved in vivo, a common metabolic reaction for benzyl-protected compounds.[1][2][3] This biotransformation is anticipated to occur primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes.[4]

The rationale for this hypothesis is twofold:

  • The presence of the benzyloxy group may enhance the compound's bioavailability.

  • Gentisic acid is a known metabolite of aspirin and possesses established anti-inflammatory and antioxidant properties.[5][6]

cluster_0 In Vivo Metabolism 5-(Benzyloxy)-2-hydroxybenzoic_acid This compound Gentisic_Acid Gentisic Acid (Active Metabolite) 5-(Benzyloxy)-2-hydroxybenzoic_acid->Gentisic_Acid CYP450 Enzymes (Liver) Benzoic_Acid Benzoic Acid (Byproduct) 5-(Benzyloxy)-2-hydroxybenzoic_acid->Benzoic_Acid

Caption: Proposed metabolic activation of this compound.

PART 2: Core Mechanism of Action of the Active Metabolite (Gentisic Acid)

The therapeutic effects of this compound are likely attributable to the biological activities of its metabolite, gentisic acid. The primary mechanisms of action of gentisic acid are its anti-inflammatory and antioxidant effects.

Anti-inflammatory Effects: Inhibition of Prostaglandin Synthesis

Gentisic acid, like other salicylates, is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of inflammation and pain.[7][8] While some salicylates show limited direct inhibition of purified COX enzymes, they can suppress prostaglandin synthesis in intact cells, potentially by inhibiting COX-2 gene transcription.[8]

The arachidonic acid cascade, depicted below, illustrates the central role of COX enzymes in inflammation. By inhibiting these enzymes, gentisic acid can reduce the production of pro-inflammatory prostaglandins.

Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins PGH2->Prostaglandins Isomerases Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Gentisic_Acid Gentisic_Acid Gentisic_Acid->PGG2 Inhibition

Caption: Inhibition of the arachidonic acid cascade by gentisic acid.

Antioxidant Properties: Radical Scavenging and Metal Chelation

Gentisic acid is a potent antioxidant.[9][10][11] Its antioxidant activity stems from its ability to donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components.[10] The phenoxyl radical formed is relatively stable and less reactive. Furthermore, the ortho-hydroxy structure of gentisic acid may allow it to chelate metal ions, which can catalyze the formation of reactive oxygen species.[12]

cluster_0 Radical Scavenging cluster_1 Metal Chelation Gentisic_Acid Gentisic Acid (GA-OH) Free_Radical Free Radical (R•) Stable_Radical Stable GA Radical (GA-O•) Neutralized_Molecule Neutralized Molecule (RH) Gentisic_AcidFree_Radical Gentisic_AcidFree_Radical Stable_RadicalNeutralized_Molecule Stable_RadicalNeutralized_Molecule Gentisic_AcidFree_Radical->Stable_RadicalNeutralized_Molecule Gentisic_Acid_Chelate Gentisic Acid Metal_Ion Metal Ion (e.g., Fe2+) Chelated_Complex Chelated Complex Gentisic_Acid_ChelateMetal_Ion Gentisic_Acid_ChelateMetal_Ion Gentisic_Acid_ChelateMetal_Ion->Chelated_Complex

Sources

An In-depth Technical Guide to 5-(Benzyloxy)-2-hydroxybenzoic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(Benzyloxy)-2-hydroxybenzoic acid, a salicylic acid derivative of significant interest in medicinal chemistry and drug development. We will explore its historical context within the broader family of salicylates, detail its chemical synthesis and properties, and illuminate its contemporary applications as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction and Historical Context

This compound belongs to the salicylate family, a class of compounds with a rich history rooted in natural medicine. The journey of salicylates began with the use of willow bark, a natural source of salicin, by ancient civilizations for its analgesic and antipyretic properties.[1][2] This culminated in the 19th century with the isolation of salicylic acid and its subsequent industrial synthesis via the Kolbe-Schmitt reaction.[1] However, the therapeutic use of salicylic acid was hampered by gastric irritation, which led to the development of its acetylated derivative, acetylsalicylic acid (Aspirin), by Felix Hoffmann at Bayer in 1897.[2][3][4]

The story of Aspirin underscores a fundamental principle in drug development: the modification of a core chemical scaffold to enhance efficacy and improve safety profiles. This compound is a modern embodiment of this principle. It is a derivative of 2,5-dihydroxybenzoic acid (gentisic acid), itself a minor metabolite of aspirin.[5] The introduction of the bulky, lipophilic benzyloxy group at the 5-position is a strategic chemical modification. This group serves two primary purposes: it acts as a protecting group, allowing for selective reactions at other sites on the molecule, and it modifies the compound's physicochemical properties, which can be leveraged to enhance bioavailability and target engagement in drug design. While the specific discovery of this compound is not prominently documented in seminal historical texts, its emergence is a logical progression in the synthetic exploration of the salicylate scaffold for medicinal chemistry.

Physicochemical Properties and Characterization

A clear understanding of a molecule's properties is fundamental to its application. This compound is a white to off-white solid. Its key identifiers and computed properties are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2-hydroxy-5-(phenylmethoxy)benzoic acid[6]
CAS Number 16094-44-3[6][7]
Molecular Formula C₁₄H₁₂O₄[6][7]
Molecular Weight 244.24 g/mol [6]
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)O[7]
XLogP3 4[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 4[8]
Rotatable Bond Count 4[8]

Synthesis and Mechanism

The primary route for the synthesis of this compound is the selective O-benzylation of 2,5-dihydroxybenzoic acid (gentisic acid). This reaction is an example of the Williamson ether synthesis. The key challenge is the regioselective benzylation of the hydroxyl group at the C5 position over the more acidic hydroxyl group at the C2 position.

The selectivity is achieved due to the electronic properties of the starting material. The C2-hydroxyl group is ortho to the carboxylic acid and is involved in strong intramolecular hydrogen bonding. This reduces its nucleophilicity compared to the C5-hydroxyl group, making the latter more available for alkylation.

G cluster_reactants Reactants cluster_process Process cluster_products Products Gentisic_Acid 2,5-Dihydroxybenzoic Acid (Gentisic Acid) Solvent Solvent (e.g., DMF, Acetone) Gentisic_Acid->Solvent Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Heat Heat Solvent->Heat Williamson Ether Synthesis Target This compound Heat->Target Salt Salt (e.g., KBr) Heat->Salt

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Selective Benzylation of 2,5-Dihydroxybenzoic Acid

This protocol is a representative procedure based on standard Williamson ether synthesis conditions, adapted for this specific transformation.

Materials:

  • 2,5-Dihydroxybenzoic acid (1.0 eq)

  • Benzyl bromide (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF (or acetone) to the flask to create a stirrable suspension.

  • Slowly add benzyl bromide (1.0-1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. This protonates the carboxylic acid and any unreacted phenoxide.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed using standard analytical techniques. ¹H NMR spectroscopy should show characteristic peaks for the aromatic protons, the benzylic CH₂ protons (typically a singlet around 5.0 ppm), and the disappearance of one of the phenolic -OH peaks from the starting material. Mass spectrometry should confirm the expected molecular weight of 244.24 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile building block for more complex molecules with therapeutic potential. The benzyloxy group serves as a protecting group for the 5-hydroxyl, allowing chemists to selectively manipulate the carboxylic acid or the 2-hydroxyl group.

Intermediate for HIV-1 Integrase Inhibitors

A significant application of this compound is in the development of inhibitors for HIV-1 integrase. This viral enzyme is essential for the replication of HIV by inserting the viral DNA into the host cell's genome. A key publication in this area highlights the use of the salicylate scaffold in designing such inhibitors.[8] The 2-hydroxybenzoic acid moiety is crucial for chelating magnesium ions in the enzyme's active site, which is essential for its inhibitory activity.

G cluster_synthesis Synthetic Pathway cluster_action Mechanism of Action A 5-(Benzyloxy)-2- hydroxybenzoic Acid B Amide Coupling or Esterification A->B C Functionalized Intermediate B->C D Deprotection (Hydrogenolysis) C->D E Final Inhibitor (Catechol derivative) D->E F Final Inhibitor G HIV-1 Integrase Active Site F->G Binds to H Mg²⁺ Ions F->H Chelates H->G Cofactors in

Caption: Role of the compound in developing HIV-1 integrase inhibitors.

In this context, this compound is used as a starting material. The carboxylic acid is typically coupled with other fragments to build the desired molecule. The benzyloxy group masks the 5-hydroxyl group during these synthetic steps. In the final stages, the benzyl group is removed, often by catalytic hydrogenolysis, to reveal the free hydroxyl group, which may be important for target binding or for improving the pharmacological properties of the final compound.

Scaffold for Other Biologically Active Molecules

The underlying 5-hydroxysalicylic acid structure is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including analgesic and anti-inflammatory properties, often by targeting cyclooxygenase (COX) enzymes.[9] Furthermore, hydroxybenzoic acids, in general, are known to possess antimicrobial and antioxidant properties.[10] The use of this compound allows for the strategic and controlled synthesis of novel derivatives of this scaffold for screening against various therapeutic targets.

Conclusion

This compound stands as a testament to the enduring legacy of salicylate chemistry. While not a therapeutic agent itself, it is a crucial and sophisticated intermediate that enables the synthesis of complex and potentially life-saving drugs. Its preparation via selective benzylation of gentisic acid highlights key principles of organic synthesis, such as regioselectivity and the use of protecting groups. Its application in the design of HIV-1 integrase inhibitors showcases its importance in modern, structure-based drug discovery. As researchers continue to explore the vast chemical space around the salicylate scaffold, the utility and importance of this compound in developing the next generation of therapeutics is assured.

References

  • The Natural Origins and Industrial Synthesis of Salicylic Acid: A Chemical Journey. (URL: [Link])

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  • Consensus. Thread - Was salicylic acid the first form of aspirin?. (URL: [Link])

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  • Google Patents. US2547241A - Gentisic acid and its alkali metal and ammonium salts. (URL: )
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  • RSC Education. The preparation of 2-hydroxybenzoic acid | 16–18 years. (URL: [Link])

  • da Silva, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7599. (URL: [Link])

  • Patsnap Synapse. What is Benzoic Acid used for?. (URL: [Link])

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  • ResearchGate. O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. (URL: [Link])

  • Google Patents. US4996354A - Preparation of 2,4-dihydroxybenzoic acid. (URL: )

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An In-Depth Technical Guide to 5-(Benzyloxy)-2-hydroxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical and Pharmaceutical Sciences

5-(Benzyloxy)-2-hydroxybenzoic acid, a derivative of salicylic acid, is a molecule of significant interest in the fields of medicinal chemistry and material science. Its structure, featuring a benzoic acid core with a hydroxyl group at the 2-position and a benzyloxy group at the 5-position, provides a unique combination of functionalities that make it a valuable intermediate in the synthesis of a wide range of complex molecules. The presence of the benzyl group is often employed to enhance bioavailability in drug design, while the salicylic acid moiety is a well-established pharmacophore with a long history in therapeutic development. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in drug discovery and materials innovation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various applications.

PropertyValueSource
CAS Number 16094-44-3[1]
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.24 g/mol [1]
IUPAC Name 2-hydroxy-5-(phenylmethoxy)benzoic acid[1]
Appearance White to off-white crystalline powder
Melting Point Not explicitly stated in search results
Solubility Slightly soluble in water, more soluble in polar organic solvents like alcohols and acetone.
Flash Point 166 °C

Synthesis and Characterization

The synthesis of this compound typically involves the selective protection of one of the hydroxyl groups of a dihydroxybenzoic acid precursor, followed by any necessary functional group manipulations. A common and logical starting material is 2,5-dihydroxybenzoic acid (gentisic acid).

General Synthetic Approach: Selective Benzylation

The key challenge in the synthesis of this compound from 2,5-dihydroxybenzoic acid lies in the selective benzylation of the hydroxyl group at the 5-position over the more acidic hydroxyl group at the 2-position, which is adjacent to the carboxylic acid.

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

To prevent unwanted side reactions, the carboxylic acid group of 2,5-dihydroxybenzoic acid is often protected, typically as an ester (e.g., methyl or ethyl ester).

This is the most critical step. The difference in acidity between the two hydroxyl groups can be exploited for selective protection. The 2-hydroxyl group, being part of a salicylic acid moiety, is more acidic and can be selectively deprotonated with a weaker base. The less acidic 5-hydroxyl group can then be benzylated under appropriate conditions. A common method for benzylation is the Williamson ether synthesis.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized as needed.

Materials:

  • 2,5-Dihydroxybenzoic acid

  • Methanol (or Ethanol)

  • Thionyl chloride (or Sulfuric acid as catalyst)

  • Benzyl bromide

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Esterification of 2,5-dihydroxybenzoic acid:

    • Dissolve 2,5-dihydroxybenzoic acid in an excess of methanol.

    • Slowly add thionyl chloride dropwise at 0 °C.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2,5-dihydroxybenzoate.

  • Selective Benzylation:

    • Dissolve the methyl 2,5-dihydroxybenzoate in a suitable solvent such as acetone.

    • Add a mild base, such as potassium carbonate, in a quantity sufficient to deprotonate the more acidic 2-hydroxyl group.

    • Add benzyl bromide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to isolate methyl 5-(benzyloxy)-2-hydroxybenzoate.

  • Hydrolysis of the Ester:

    • Dissolve the purified methyl 5-(benzyloxy)-2-hydroxybenzoate in a mixture of methanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Melting Point Analysis: To assess purity.

Potential Pharmacological Applications and Mechanism of Action

While specific biological data for this compound is limited in the public domain, its structural similarity to other well-studied hydroxybenzoic acid derivatives allows for the inference of its potential pharmacological activities. The primary areas of interest are its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Derivatives of salicylic acid are renowned for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound and its derivatives could act as non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a benzyl group may enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.[3][4]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases Cell_Membrane Cell Membrane COX_Enzymes COX-1 / COX-2 Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produces Arachidonic_Acid->COX_Enzymes substrate for Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation 5_Benzyloxy_2_hydroxybenzoic_acid 5-(Benzyloxy)-2- hydroxybenzoic acid 5_Benzyloxy_2_hydroxybenzoic_acid->COX_Enzymes Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Cytotoxic and Anticancer Potential

Phenolic acids, including hydroxybenzoic acids, have demonstrated cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action are often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. The lipophilic benzyl group in this compound may facilitate its transport across cell membranes, potentially enhancing its cytotoxic activity compared to its non-benzylated counterpart.

Applications in Material Science

Hydroxybenzoic acids are valuable monomers in the synthesis of high-performance polymers, particularly aromatic polyesters and liquid crystal polymers (LCPs).[6][7][8] These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyester Synthesis

This compound can potentially be used as a monomer in the synthesis of polyesters through polycondensation reactions. The presence of both a hydroxyl and a carboxylic acid group allows it to undergo self-polymerization or copolymerization with other monomers. The bulky benzyloxy group would likely influence the polymer's properties, such as its solubility, glass transition temperature, and crystallinity.

G Monomer This compound Polycondensation Polycondensation (Heat, Catalyst) Monomer->Polycondensation Polyester Aromatic Polyester Polycondensation->Polyester Properties Properties: - Thermal Stability - Mechanical Strength - Chemical Resistance Polyester->Properties

Caption: General workflow for polyester synthesis.

Liquid Crystal Polymers

The rigid, rod-like structure of the hydroxybenzoic acid moiety is a key feature for the formation of liquid crystalline phases. The introduction of a flexible benzyloxy side group could be used to tune the mesophase behavior and processing characteristics of LCPs. By copolymerizing this compound with other mesogenic monomers, it may be possible to create novel LCPs with tailored properties for applications in electronics, aerospace, and other high-tech industries.[9][10][11][12]

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in both medicinal chemistry and material science. Its synthesis, while requiring careful control of selectivity, is achievable through established organic chemistry methodologies. While specific biological data for this compound is not yet widely available, its structural features suggest promising anti-inflammatory and cytotoxic activities that warrant further investigation. Furthermore, its potential as a monomer for high-performance polymers, including liquid crystal polymers, opens up avenues for the development of advanced materials with unique properties. This guide serves as a foundational resource for researchers and scientists interested in exploring the diverse applications of this intriguing molecule.

References

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Spectroscopic Analysis of 5-(Benzyloxy)-2-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 5-(Benzyloxy)-2-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for researchers, scientists, and professionals in drug development to ensure purity, confirm identity, and understand its chemical behavior.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol , belongs to the class of substituted benzoic acids.[1] The presence of a hydroxyl group, a carboxylic acid, and a benzyloxy ether functional group on the aromatic ring gives this molecule distinct chemical properties and reactivity. Accurate and comprehensive spectroscopic characterization is the cornerstone of its application in research and development, providing irrefutable evidence of its molecular structure and purity. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, offering insights into the interpretation of these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH> 10.0Singlet (broad)1H
-OH~9.0 - 10.0Singlet (broad)1H
Aromatic (Salicylic acid ring)6.8 - 7.5Multiplet3H
Aromatic (Benzyl ring)7.2 - 7.5Multiplet5H
-CH₂-~5.1Singlet2H

Interpretation and Causality:

  • Carboxylic Acid and Hydroxyl Protons: The protons of the carboxylic acid and hydroxyl groups are highly deshielded due to the electronegativity of the attached oxygen atoms and their acidic nature. They typically appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding.

  • Aromatic Protons: The protons on the salicylic acid ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants will depend on the electronic effects of the hydroxyl, carboxylic acid, and benzyloxy groups. The five protons of the benzyl group will appear as a complex multiplet in the aromatic region.

  • Methylene Protons: The two protons of the methylene bridge (-CH₂-) in the benzyloxy group are chemically equivalent and are not adjacent to any other protons, hence they are expected to appear as a sharp singlet. Their position around 5.1 ppm is characteristic for protons attached to a carbon adjacent to an oxygen atom and an aromatic ring.

Experimental Protocol for ¹H NMR:

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm). The spectrum is then acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Workflow for ¹H NMR Data Acquisition and Analysis:

G M [C₁₄H₁₂O₄]⁺ m/z = 244 F1 [C₁₄H₁₁O₃]⁺ m/z = 227 M->F1 -OH F2 [C₁₃H₁₁O₂]⁺ m/z = 199 M->F2 -COOH F3 [C₇H₅O₄]⁺ m/z = 153 M->F3 -C₇H₇ F4 [C₇H₇]⁺ m/z = 91 M->F4 Cleavage

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique piece of the structural puzzle, and their collective interpretation allows for the unambiguous confirmation of the molecule's identity and purity. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently utilize and interpret the spectroscopic data of this important chemical compound.

References

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An In-depth Technical Guide to the Solubility of 5-(Benzyloxy)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Benzyloxy)-2-hydroxybenzoic acid (also known as 5-Benzyloxysalicylic acid), a key intermediate in pharmaceutical synthesis. A thorough review of available literature indicates a scarcity of specific quantitative solubility data for this compound. Consequently, this guide establishes a foundational understanding by extrapolating from the known behavior of its parent molecules, benzoic acid and salicylic acid, and provides a robust, standardized experimental protocol for researchers to determine its solubility in various solvents. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to enable applications in formulation, purification, and reaction chemistry.

Introduction

This compound (CAS No. 16094-44-3) is a derivative of salicylic acid featuring a benzyl ether linkage at the 5-position.[1][2] Its structure, which combines a carboxylic acid, a hydroxyl group, and a significant hydrophobic benzyloxy moiety, suggests a complex solubility profile. Understanding this profile is critical for its practical application. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), and formulation, directly impacting process efficiency, yield, and bioavailability in potential pharmaceutical applications.

This guide will first delve into the theoretical principles governing the solubility of this molecule. It will then present a detailed, industry-standard experimental workflow for determining thermodynamic solubility. Finally, it will discuss the expected solubility behavior in different solvent classes based on structural analogy and physicochemical principles.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its distinct structural features:

  • Polar Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors.[3] These groups promote interaction with polar solvents, particularly water, alcohols, and other protic solvents.

  • Aromatic Rings: The molecule contains two benzene rings—one from the salicylic acid core and one from the benzyl group. These large, nonpolar structures contribute to significant hydrophobic character, favoring solubility in nonpolar or moderately polar organic solvents through van der Waals forces.[4]

  • Ionization (pH-Dependence): As a carboxylic acid, the compound's solubility in aqueous media is highly dependent on pH. In basic solutions, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and water-soluble than the neutral acid form.[5][6]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Based on the "like dissolves like" principle, solvents that can effectively interact with both the polar functional groups and the nonpolar rings will be the most effective.

Experimental Determination of Thermodynamic Solubility

To address the lack of published quantitative data, a robust and reproducible method is required. The Shake-Flask Method is the gold standard for determining equilibrium (thermodynamic) solubility and is recommended by the OECD Test Guideline 105.[7][8][9][10] This method ensures that the solvent is truly saturated with the solute, providing a reliable measure of its maximum solubility at a given temperature.

Standard Protocol: OECD 105 Shake-Flask Method

This protocol describes the steps to determine the solubility of this compound at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (powdered)

  • Solvent of interest (e.g., water, ethanol, acetone, ethyl acetate)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Step-by-Step Procedure:

  • Preparation: Add an excess amount of powdered this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to confirm that the concentration is no longer changing.[12][13][14][15]

  • Phase Separation: After equilibration, allow the vials to stand at the test temperature to let undissolved solids settle. Centrifuge the vials at the same temperature to further separate the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic particles, immediately filter the sample using a syringe filter chemically compatible with the solvent.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Workflow for Solubility Determination

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h at constant T) B->C D Settle & Centrifuge (at constant T) C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Quantify Concentration (HPLC / UV-Vis) G->H I Calculate Solubility H->I J J I->J Final Result (mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Predicted Solubility Profile

While specific experimental data is pending, an expert assessment based on the molecule's structure and principles of chemical solubility allows for a qualitative and semi-quantitative prediction.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterVery LowThe large hydrophobic benzyloxy group and benzene ring significantly outweigh the solubilizing effect of the -OH and -COOH groups. Solubility will increase significantly at high pH due to salt formation.[4][5]
Methanol, EthanolModerate to HighAlcohols can engage in hydrogen bonding with the solute's polar groups while their alkyl chains can interact with the nonpolar regions, making them effective solvents.[16][17]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High to Very HighThese solvents are strong hydrogen bond acceptors and have sufficient polarity to dissolve the molecule effectively. THF and dioxane are known to be excellent solvents for similar structures like 2-hydroxybenzoic acid.[18][19]
Nonpolar Hexane, TolueneVery Low to LowThe polarity of the carboxylic acid and hydroxyl groups prevents dissolution in highly nonpolar solvents. Toluene may show slightly better solubility than hexane due to pi-pi stacking interactions with the aromatic rings.
Esters Ethyl AcetateModerate to HighEthyl acetate provides a good balance of moderate polarity and hydrogen bond accepting capability, making it a suitable solvent for both dissolution and crystallization.

Implications for Research and Drug Development

  • Synthesis and Purification: The predicted high solubility in solvents like THF and acetone suggests they are good candidates for reaction media. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room temperature, such as an ethanol/water or ethyl acetate/hexane mixture, would be ideal.

  • Formulation: The very low predicted aqueous solubility is a critical parameter for drug development. For oral formulations, this indicates that the compound would likely fall under the Biopharmaceutics Classification System (BCS) Class II or IV, necessitating solubility enhancement techniques (e.g., salt formation, amorphous solid dispersions) to achieve adequate bioavailability.

  • Analytical Method Development: For HPLC analysis, a mobile phase containing methanol, acetonitrile, and water (with a pH modifier like formic or acetic acid) would be appropriate to ensure the compound remains dissolved during analysis.

Conclusion

References

  • Situ Biosciences. OECD 105 - Water Solubility.

  • FILAB. Solubility testing in accordance with the OECD 105.

  • OECD. Test No. 105: Water Solubility.

  • OECD. Test No. 105: Water Solubility.

  • Analytice. OECD 105 - Water Solubility Test at 20°C.

  • Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Solubility of Things. Benzoic Acid.

  • BioAssay Systems. Solubility Testing – Shake Flask Method.

  • Chemistry LibreTexts. Chapter 17.2: Factors That Affect Solubility.

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

  • Biosynth. This compound.

  • PubChem. This compound.

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents.

  • AA Blocks. This compound.

  • ResearchGate. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.

  • PubChem. 5-Benzyl-2-hydroxybenzoic acid.

  • Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

  • ResearchGate. Solubility of benzilic acid in select organic solvents at 298.15 K.

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

  • ResearchGate. Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temperatures.

  • UNT Digital Library. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.

  • ResearchGate. The solubility of benzoic acid in seven solvents.

  • ResearchGate. Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents Ranging from 278.15/288.15 to 323.15 K and Its Solvent Effect.

  • CAS Common Chemistry. Acetylsalicylsalicylic acid.

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A Theoretical and Computational Guide to 5-(Benzyloxy)-2-hydroxybenzoic Acid: From Synthesis to In Silico Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-(Benzyloxy)-2-hydroxybenzoic acid, a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and in silico evaluation. We will explore the rationale behind the theoretical approaches, providing a framework for the rational design of novel therapeutics based on this privileged structure.

Introduction: The Significance of the this compound Scaffold

This compound belongs to the class of salicylic acid derivatives, a cornerstone in pharmaceutical research. The presence of the benzyloxy group at the 5-position offers a strategic point for modification, influencing the molecule's lipophilicity and interaction with biological targets. The core salicylic acid moiety is a well-established pharmacophore, known for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The exploration of derivatives like this compound is driven by the quest for compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Theoretical studies are paramount in this endeavor, providing a computational lens to predict molecular properties, understand structure-activity relationships, and guide synthetic efforts. This guide will delve into the key theoretical methodologies applied to this compound, from its fundamental synthesis and spectroscopic characterization to advanced computational modeling techniques.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical first step in its study. While various methods exist for the synthesis of benzoic acid derivatives, a common and effective approach involves the protection of a hydroxyl group, followed by carboxylation of the aromatic ring.

Synthetic Protocol: A Plausible Route

A reliable synthetic route to this compound can be adapted from established methods for similar compounds. A plausible two-step synthesis is outlined below:

Step 1: Benzylation of p-Hydroquinone

  • Reactants: p-Hydroquinone, benzyl chloride, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).

  • Procedure:

    • Dissolve p-hydroquinone in the chosen solvent.

    • Add the base and stir the mixture.

    • Slowly add benzyl chloride to the reaction mixture.

    • Heat the reaction to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting 4-(benzyloxy)phenol by column chromatography or recrystallization.

Step 2: Kolbe-Schmitt Carboxylation of 4-(benzyloxy)phenol

  • Reactants: 4-(benzyloxy)phenol, a strong base (e.g., sodium hydride), and carbon dioxide.

  • Procedure:

    • Treat 4-(benzyloxy)phenol with a strong base to form the corresponding phenoxide.

    • Subject the phenoxide to high pressure and temperature in the presence of carbon dioxide.

    • The carboxyl group will preferentially add to the ortho position of the hydroxyl group due to the directing effect of the hydroxyl group.

    • Acidify the reaction mixture to protonate the carboxylate and obtain this compound.

    • Purify the final product by recrystallization.

Diagram of the Synthetic Workflow:

SynthesisWorkflow p_Hydroquinone p-Hydroquinone Step1 Benzylation p_Hydroquinone->Step1 Benzyl_Chloride Benzyl Chloride (K2CO3, Acetone) Benzyl_Chloride->Step1 Intermediate 4-(Benzyloxy)phenol Step1->Intermediate Step2 Carboxylation Intermediate->Step2 Kolbe_Schmitt Kolbe-Schmitt Carboxylation (1. NaH, 2. CO2, 3. H+) Kolbe_Schmitt->Step2 Final_Product 5-(Benzyloxy)-2- hydroxybenzoic acid Step2->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The expected spectral data are summarized below.

Technique Expected Observations
¹H NMR - Aromatic protons of the salicylic acid ring (typically 3 protons, appearing as doublets and a doublet of doublets).- Aromatic protons of the benzyl group (typically 5 protons, appearing as multiplets).- Methylene protons of the benzyl group (a singlet, integrating to 2 protons).- A phenolic hydroxyl proton (a broad singlet, exchangeable with D₂O).- A carboxylic acid proton (a broad singlet, downfield, exchangeable with D₂O).
¹³C NMR - Carbonyl carbon of the carboxylic acid (downfield signal).- Aromatic carbons of both the salicylic acid and benzyl rings.- Methylene carbon of the benzyl group.
FT-IR - A broad O-H stretching band for the carboxylic acid.- A sharp O-H stretching band for the phenolic hydroxyl group.- C=O stretching of the carboxylic acid.- C-O stretching bands.- Aromatic C-H and C=C stretching bands.
UV-Vis - Absorption bands in the UV region characteristic of the substituted benzene rings.

Theoretical and Computational Analyses

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level, offering insights that can guide drug design and development.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. A study on a similar compound, (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, utilized the B3LYP/6-311+G(d) level of theory for DFT calculations, which can be a good starting point for our target molecule.[1]

3.1.1. Geometry Optimization

The first step in DFT analysis is to determine the most stable 3D conformation of the molecule. This is achieved by minimizing the energy of the system. The optimized geometry provides information on bond lengths, bond angles, and dihedral angles.

3.1.2. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO energy gap is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

3.1.3. Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is useful for identifying the electrophilic and nucleophilic sites.

  • Red regions: Indicate negative electrostatic potential, corresponding to regions of high electron density (nucleophilic sites).

  • Blue regions: Indicate positive electrostatic potential, corresponding to regions of low electron density (electrophilic sites).

Diagram of the DFT Analysis Workflow:

DFT_Workflow Start Input Structure of This compound DFT_Calc DFT Calculation (e.g., B3LYP/6-311+G(d)) Start->DFT_Calc Geo_Opt Geometry Optimization DFT_Calc->Geo_Opt FMO FMO Analysis (HOMO, LUMO, Energy Gap) DFT_Calc->FMO MEP MEP Analysis DFT_Calc->MEP Output Optimized Structure, Electronic Properties, Reactivity Prediction Geo_Opt->Output FMO->Output MEP->Output Docking_Workflow Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Analysis Analysis of Docked Poses Docking->Analysis Results Binding Affinity & Interaction Analysis Analysis->Results

Caption: General workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. QSAR studies on p-hydroxy benzoic acid derivatives have indicated that their antimicrobial activity is governed by various molecular descriptors. [2] 3.3.1. QSAR Modeling Protocol

The development of a QSAR model involves the following steps:

  • Data Set Selection: A set of compounds with known biological activity (e.g., IC₅₀ values) is required.

  • Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters) descriptors.

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Key Descriptors in QSAR for Benzoic Acid Derivatives:

Descriptor Type Examples Relevance
Topological Valence first order molecular connectivity index (¹χv), Balaban topological index (J)Describes the branching and connectivity of the molecule.
Shape Kier's alpha first order shape index (κα₁), Kier's first order shape index (κ₁)Relates to the overall shape and size of the molecule.
Electronic HOMO and LUMO energies, Dipole momentReflects the electronic properties and reactivity of the molecule.
Physicochemical LogP (lipophilicity), Molar refractivityImportant for pharmacokinetics (absorption, distribution).

Conclusion and Future Directions

The theoretical and computational study of this compound provides a powerful framework for understanding its chemical properties and potential as a therapeutic agent. By combining synthesis, spectroscopic characterization, and in silico techniques like DFT, molecular docking, and QSAR, researchers can rationally design and optimize novel drug candidates based on this versatile scaffold.

Future studies could focus on synthesizing a library of derivatives with modifications at the benzyloxy and carboxylic acid positions to explore the structure-activity relationship in greater detail. Integrating the findings from these theoretical studies with experimental biological assays will be crucial for validating the computational predictions and advancing the development of new therapeutics.

References

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Methodological & Application

The Versatile Role of 5-(Benzyloxy)-2-hydroxybenzoic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-(Benzyloxy)-2-hydroxybenzoic acid has emerged as a highly versatile and valuable scaffold. Its unique trifunctional nature, possessing a carboxylic acid, a phenolic hydroxyl group, and a benzyl ether, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into the rationale behind experimental choices, designed for researchers, scientists, and professionals in drug development.

Introduction to a Privileged Scaffold

This compound, with a molecular formula of C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol , is a crystalline solid that serves as a cornerstone in the synthesis of numerous biologically active molecules.[1][2][3][4][5] The presence of the benzyl protecting group on the C5-hydroxyl allows for selective reactions at the C2-hydroxyl and the carboxylic acid functionalities. This strategic protection is a key feature that underpins its utility, enabling chemists to orchestrate synthetic sequences with precision. The benzyl group can be readily removed under various conditions, unmasking the C5-hydroxyl group for further functionalization at a later stage in the synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16094-44-3
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents like DMF, DMSO, methanol, and ethyl acetate.
Safety Hazards Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Core Synthetic Transformations and Protocols

The reactivity of this compound can be systematically exploited at its three key functional groups. The following sections provide detailed protocols for common and impactful transformations.

Reactions at the Carboxylic Acid Group: Amide Bond Formation

The carboxylic acid moiety is a versatile handle for the introduction of various substituents, most notably through the formation of amide bonds. This is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many pharmaceutical agents.

Rationale for Method Selection: The direct coupling of a carboxylic acid and an amine is often challenging and requires activation of the carboxylic acid. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely adopted strategy. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt acts as a catalyst and suppresses side reactions, such as the formation of N-acylurea byproducts, thereby improving the yield and purity of the desired amide.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • This compound (1.0 eq)

    • Amine of choice (e.g., Benzylamine, 1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add DIPEA (2.0 eq) to the mixture. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acidic byproducts.

    • Slowly add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution (3x) to remove unreacted starting acid and HOBt, followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.[3]

Diagram 1: Amide Coupling Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification start_acid 5-(Benzyloxy)-2- hydroxybenzoic acid stir Stir at RT 12-24h start_acid->stir start_amine Amine (R-NH2) start_amine->stir reagents EDC, HOBt, DIPEA reagents->stir solvent Anhydrous DMF solvent->stir extract EtOAc Extraction & Washes stir->extract purify Column Chromatography or Recrystallization extract->purify product Desired Amide purify->product

Caption: General workflow for amide synthesis.

Reactions at the Phenolic Hydroxyl Group: Etherification

The C2-hydroxyl group, being phenolic, is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. This allows for the introduction of various alkyl or aryl groups via etherification reactions, such as the Williamson ether synthesis.

Rationale for Method Selection: The Williamson ether synthesis is a classic and reliable method for forming ethers. It proceeds via an Sₙ2 mechanism, where a nucleophilic alkoxide (in this case, a phenoxide) displaces a halide from an alkyl halide. The choice of a relatively non-polar aprotic solvent like acetone or a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl group without causing unwanted side reactions.

Experimental Protocol: Williamson Ether Synthesis

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., Ethyl iodide, 1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous acetone or DMF

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetone or DMF.

    • Add potassium carbonate (2.0 eq) to the solution. The mixture will become heterogeneous.

    • Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

    • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If using acetone, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired ether.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and benzyloxy groups.[6] These groups are ortho, para-directing.[6] Given the existing substitution pattern, electrophilic attack is expected to occur at the C3 or C6 positions.

Rationale for Method Selection: The choice of electrophile and reaction conditions will determine the outcome of the substitution. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[7] The strong acid medium is necessary to generate a sufficiently potent electrophile to react with the aromatic ring.[8]

Experimental Protocol: Nitration of the Aromatic Ring

  • Materials:

    • This compound (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

    • Deionized water

  • Procedure:

    • In a flask cooled in an ice-salt bath, carefully add this compound (1.0 eq) to a stirred amount of concentrated sulfuric acid.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

    • Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Deprotection of the Benzyl Ether: Unmasking the Phenolic Hydroxyl Group

The removal of the benzyl protecting group is a crucial step in many synthetic sequences, revealing the C5-hydroxyl group for further functionalization or as a key pharmacophore in the final molecule.

Rationale for Method Selection:

  • Catalytic Transfer Hydrogenation: This is a mild and efficient method for debenzylation.[2] It avoids the need for a pressurized hydrogen gas atmosphere by using a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.[2][9] This method is often compatible with a wide range of functional groups.[10]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can effectively cleave benzyl ethers, especially at low temperatures.[11][12] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[12]

Experimental Protocol 1: Catalytic Transfer Hydrogenation

  • Materials:

    • This compound derivative (1.0 eq)

    • Palladium on carbon (10% Pd/C, 10 mol%)

    • Ammonium formate (HCOONH₄) (5.0 eq)

    • Methanol or Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • Add ammonium formate (5.0 eq) in one portion.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude debenzylated product.

    • Purify the product as necessary by recrystallization or column chromatography.[9]

Experimental Protocol 2: Lewis Acid-Mediated Debenzylation

  • Materials:

    • This compound derivative (1.0 eq)

    • Boron trichloride (BCl₃) (1 M solution in CH₂Cl₂, 2.0-3.0 eq)

    • Anhydrous dichloromethane (DCM)

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the BCl₃ solution (2.0-3.0 eq) dropwise via a syringe.

    • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

    • Allow the reaction mixture to warm to room temperature.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[12]

Diagram 2: Debenzylation Decision Workflow

G start Substrate with Benzyl Ether q1 Are reducible functional groups present (e.g., alkenes, alkynes, nitro groups)? start->q1 cth Catalytic Transfer Hydrogenation (Pd/C, HCOONH4) q1->cth No lewis_acid Lewis Acid Cleavage (BCl3, low temp) q1->lewis_acid Yes product_cth Debenzylated Product cth->product_cth product_lewis Debenzylated Product lewis_acid->product_lewis

Sources

The Strategic Utility of 5-(Benzyloxy)-2-hydroxybenzoic Acid in the Synthesis of Complex Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 5-(Benzyloxy)-2-hydroxybenzoic acid has emerged as a versatile and valuable scaffold, particularly in the fields of medicinal chemistry and drug development. Its unique trifunctional nature—a carboxylic acid, a phenol, and a benzyl-protected phenol—offers a powerful handle for chemists to orchestrate multi-step synthetic sequences with precision and control. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into the chemical principles that underpin its utility.

Core Attributes and Strategic Advantages

This compound is a white to off-white crystalline solid. Its key structural feature is the benzyl ether protecting group on the phenolic hydroxyl at the 5-position. This protection is crucial as it allows for selective reactions at the other two functional groups—the carboxylic acid and the unprotected hydroxyl group at the 2-position.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.24 g/mol [1]
CAS Number 16094-44-3[1]
Appearance White to off-white crystalline powderN/A
Solubility Soluble in polar organic solvents such as alcohols and acetoneN/A

The benzyl group can be selectively removed under mild conditions, typically through catalytic hydrogenolysis, regenerating the free phenol without affecting other sensitive functional groups that may have been introduced elsewhere in the molecule. This "protect-manipulate-deprotect" strategy is a cornerstone of modern organic synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Application in Complex Molecule Synthesis: A Workflow for Chromane Derivatives

One of the compelling applications of this compound is in the synthesis of heterocyclic scaffolds, which are prevalent in many biologically active compounds. The following section outlines a detailed, multi-step protocol for the synthesis of a chromane derivative, a privileged scaffold in medicinal chemistry. This protocol is adapted from a reported synthesis of a related chromane structure and illustrates the strategic use of this compound as a starting material.[2]

G A This compound B Methyl 5-(benzyloxy)-2-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-(benzyloxy)-2-(prop-2-yn-1-yloxy)benzoate B->C Williamson Ether Synthesis (Propargyl bromide, K₂CO₃) D Methyl 7-(benzyloxy)chromane-5-carboxylate C->D Intramolecular Cyclization (Heat) E 7-Hydroxychromane-5-carboxylic acid D->E Deprotection & Saponification (H₂, Pd/C; then NaOH)

Caption: Synthetic workflow for a chromane derivative.

Protocol 1: Synthesis of a Chromane Derivative

This protocol is presented in four key stages, starting from the protection of the carboxylic acid to the final deprotection and formation of the target chromane.

Stage 1: Esterification of this compound

  • Objective: To protect the carboxylic acid as a methyl ester, preventing its interference in subsequent reactions.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve this compound in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 5-(benzyloxy)-2-hydroxybenzoate.

Stage 2: Williamson Ether Synthesis

  • Objective: To introduce the propargyl group onto the phenolic hydroxyl, setting the stage for the cyclization reaction.

  • Materials:

    • Methyl 5-(benzyloxy)-2-hydroxybenzoate (1.0 eq)

    • Propargyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone, anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of methyl 5-(benzyloxy)-2-hydroxybenzoate in anhydrous acetone, add anhydrous potassium carbonate.

    • Add propargyl bromide dropwise to the suspension.

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 5-(benzyloxy)-2-(prop-2-yn-1-yloxy)benzoate.

Stage 3: Intramolecular Cyclization

  • Objective: To form the chromane ring system through a thermal rearrangement and cyclization.

  • Materials:

    • Methyl 5-(benzyloxy)-2-(prop-2-yn-1-yloxy)benzoate (1.0 eq)

    • High-boiling solvent (e.g., N,N-diethylaniline)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve methyl 5-(benzyloxy)-2-(prop-2-yn-1-yloxy)benzoate in a high-boiling solvent such as N,N-diethylaniline.

    • Heat the solution to a high temperature (e.g., 210 °C) and maintain for 24 hours.[2]

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with dilute hydrochloric acid to remove the high-boiling solvent, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to afford methyl 7-(benzyloxy)chromane-5-carboxylate.

Stage 4: Deprotection and Saponification

  • Objective: To remove the benzyl protecting group and hydrolyze the methyl ester to yield the final target molecule.

  • Materials:

    • Methyl 7-(benzyloxy)chromane-5-carboxylate (1.0 eq)

    • Palladium on carbon (10% Pd/C), catalytic amount

    • Methanol (MeOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Sodium hydroxide (NaOH), aqueous solution

    • Hydrochloric acid (HCl), dilute aqueous solution

  • Procedure:

    • Dissolve methyl 7-(benzyloxy)chromane-5-carboxylate in methanol and add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the debenzylation is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • To the filtrate, add an aqueous solution of sodium hydroxide and stir at room temperature for 2-4 hours to effect saponification.

    • Remove the methanol under reduced pressure and acidify the aqueous residue with dilute hydrochloric acid until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to yield 7-hydroxychromane-5-carboxylic acid.

Application in Amide Bond Formation

The carboxylic acid functionality of this compound makes it an excellent substrate for amide coupling reactions, a cornerstone of medicinal chemistry for the synthesis of bioactive molecules.

G A This compound B Activated Ester Intermediate A->B Activation (e.g., HATU, DIPEA) D N-Substituted 5-(benzyloxy)-2-hydroxybenzamide B->D Nucleophilic Acyl Substitution C Amine (R-NH₂) C->D

Caption: General workflow for amide coupling.

Protocol 2: General Procedure for Amide Coupling
  • Objective: To synthesize an N-substituted benzamide, a common motif in pharmaceutical agents.

  • Materials:

    • This compound (1.0 eq)

    • Amine (R-NH₂) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., Nitrogen)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.

    • Add DIPEA to the solution and stir for 15-30 minutes at room temperature for pre-activation.

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous lithium chloride solution (to remove DMF), followed by 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-substituted 5-(benzyloxy)-2-hydroxybenzamide.

Conclusion

This compound stands out as a strategically designed building block that offers synthetic chemists a high degree of control and flexibility. The presence of the benzyl protecting group is key to its utility, enabling the selective functionalization of the other reactive sites within the molecule. The protocols detailed herein for the synthesis of a chromane derivative and for general amide bond formation serve as practical examples of its application in the construction of complex and potentially bioactive molecules. As the demand for novel therapeutics continues to grow, the importance of such versatile and well-defined building blocks in the synthetic chemist's toolbox cannot be overstated.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

Sources

Application Notes and Protocols: 5-(Benzyloxy)-2-hydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(Benzyloxy)-2-hydroxybenzoic Acid

This compound, a derivative of salicylic acid, represents a versatile and strategically important scaffold in modern medicinal chemistry. Its structure combines the well-established therapeutic potential of the salicylate core with a benzyl-protected phenol at the 5-position. This benzyloxy group serves a dual purpose: it acts as a protecting group, allowing for selective chemical modifications at other positions of the aromatic ring, and its lipophilic nature can be exploited to enhance the bioavailability of the final drug candidate.[1] This document provides an in-depth guide to the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Chemical Properties and Specifications:

PropertyValue
CAS Number 16094-44-3[2][3][4]
Molecular Formula C₁₄H₁₂O₄[2][3][4]
Molecular Weight 244.25 g/mol [2][3]
IUPAC Name This compound[3]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, methanol, and ethanol

Application I: Development of Novel Anti-Inflammatory Agents

The salicylate backbone is the foundation of one of the oldest and most widely used classes of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Research efforts are focused on developing new derivatives with improved efficacy and reduced gastrointestinal side effects, primarily by achieving selectivity for the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive COX-1 enzyme.[5] The 5-(benzyloxy) substitution on the salicylic acid core provides a key handle for creating derivatives with modified pharmacokinetic and pharmacodynamic properties.

Mechanistic Rationale: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy. The benzyloxy group of this compound can be modified to introduce bulkier substituents that can selectively bind to the larger active site of the COX-2 enzyme.

Diagram: COX Pathway and Inhibition

Below is a diagram illustrating the role of COX enzymes in the inflammatory pathway and the point of intervention for NSAIDs.

COX_Pathway cluster_cox COX Enzymes Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimuli COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Mucosa Protection Thromboxane->Stomach NSAIDs Derivatives of This compound NSAIDs->COX1 Non-Selective Inhibition (Potential Side Effects) NSAIDs->COX2 Selective Inhibition

Caption: The arachidonic acid cascade and points of COX inhibition.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the COX-2 inhibitory activity of compounds derived from this compound.

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Test compounds dissolved in DMSO

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the COX-2 enzyme in Tris-HCl buffer. Prepare a solution of arachidonic acid and TMPD in the same buffer.

  • Compound Addition: Add 10 µL of various concentrations of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Enzyme Addition: Add 150 µL of the diluted COX-2 enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the arachidonic acid/TMPD solution to each well to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

Application II: Development of Novel Anticancer Agents

The hydroxybenzoic acid scaffold is present in numerous natural products with demonstrated anticancer activity.[6] Derivatives of this core structure are being investigated for their potential to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells.

Mechanistic Rationale: Induction of Apoptosis and HDAC Inhibition

One of the key mechanisms through which hydroxybenzoic acid derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death).[7] This can be achieved through the activation of caspases, a family of proteases that execute the apoptotic process. Additionally, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells and play a crucial role in regulating gene expression.[7] HDAC inhibition can lead to cell cycle arrest and apoptosis.

Diagram: Apoptosis Induction Pathway

This diagram shows a simplified overview of the caspase-mediated apoptosis pathway.

Apoptosis_Pathway cluster_apoptosome Apoptosome Formation Derivative 5-(Benzyloxy)-2-hydroxybenzoic acid derivative Mitochondria Mitochondria Derivative->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 ActiveCaspase9 Active Caspase-9 CytochromeC->ActiveCaspase9 Activation Caspase9 Pro-Caspase-9 Apaf1->ActiveCaspase9 Activation Caspase9->ActiveCaspase9 Activation ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleavage & Activation Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the metabolic activity of cells, which is used as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability versus the log of the compound concentration.

Application III: A Versatile Intermediate for Diverse Therapeutic Targets

Beyond anti-inflammatory and anticancer applications, this compound serves as a valuable starting material for the synthesis of inhibitors for a range of other biological targets.

Examples of Synthetic Utility:
  • HIV-1 Integrase Inhibitors: The salicylate core can act as a metal-chelating pharmacophore, making it a suitable scaffold for designing inhibitors of HIV-1 integrase, an enzyme essential for viral replication. The benzyloxy group provides a vector for synthetic modifications to optimize binding to the enzyme's active site.[4]

  • Antitubercular Agents: This compound has been used in the synthesis of chromane derivatives, which have shown inhibitory activity against the salicylate synthase (MbtI) from Mycobacterium tuberculosis.[8] This enzyme is crucial for the biosynthesis of mycobactin, an iron-chelating molecule essential for the survival of the bacterium.

Diagram: Synthetic Workflow

This diagram illustrates how this compound can be used as a central building block for various therapeutic agents.

Caption: Synthetic utility of the core scaffold.

Protocol: General Synthesis of an Amide Derivative

This protocol provides a general method for the synthesis of an amide derivative from this compound, a common step in creating a library of potential drug candidates.

Materials:

  • This compound

  • A primary or secondary amine (R₁R₂NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide derivative.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use enables the development of a wide array of therapeutic agents, from novel anti-inflammatory and anticancer drugs to inhibitors of specific viral and bacterial enzymes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this important scaffold in their drug discovery programs.

References

experimental protocol for the synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocol for the synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid, a key intermediate in the development of various pharmaceutical agents and fine chemicals. The primary synthetic route described is the Kolbe-Schmitt reaction, a robust and industrially significant method for the ortho-carboxylation of phenols. This document provides a step-by-step procedure, mechanistic insights, safety precautions, and characterization guidelines intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are valuable scaffolds in medicinal chemistry. The presence of the carboxylic acid, hydroxyl, and benzyl ether moieties provides multiple points for functionalization, enabling the creation of diverse molecular libraries for drug discovery. For instance, derivatives of 2-hydroxybenzoic acid (salicylic acid) are renowned for their anti-inflammatory, analgesic, and antipyretic properties.[1] The benzyloxy group serves as a crucial protecting group for the phenol, which can be selectively removed in later synthetic steps to yield the free phenol, a common pharmacophore.

The most direct and established method for synthesizing this target molecule is the Kolbe-Schmitt reaction .[2] This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide, typically under elevated temperature and pressure.[3][4] The phenoxide is generated in situ by treating the starting material, 4-benzyloxyphenol, with a strong base like sodium hydroxide. The subsequent electrophilic aromatic substitution by CO₂ preferentially occurs at the ortho-position to the powerful electron-donating phenoxide group.

Overall Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 4-benzyloxyphenol:

  • Deprotonation: Formation of sodium 4-benzyloxyphenoxide using sodium hydroxide.

  • Carboxylation: Reaction of the phenoxide with carbon dioxide under pressure, followed by acidic workup to yield the final product.

SynthesisWorkflow Start 4-Benzyloxyphenol Intermediate Sodium 4-Benzyloxyphenoxide Start->Intermediate  NaOH, H₂O (Deprotonation)   Product This compound Intermediate->Product  1. CO₂ (High Pressure, Heat)  2. H₂SO₄ or HCl (Acidification)  

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Kolbe-Schmitt reaction on substituted phenols.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mol)Equiv.AmountPuritySupplier
4-BenzyloxyphenolC₁₃H₁₂O₂200.230.051.010.0 g≥98%Sigma-Aldrich
Sodium HydroxideNaOH40.000.0551.12.2 g≥97%Fisher Scientific
Carbon DioxideCO₂44.01Excess-High Pressure≥99.8%Airgas
Sulfuric AcidH₂SO₄98.08--As needed98% (conc.)VWR
Deionized WaterH₂O18.02--~500 mL-In-house
Diethyl Ether(C₂H₅)₂O74.12--~200 mLACS GradeFisher Scientific
Anhydrous MgSO₄MgSO₄120.37--As needed-Sigma-Aldrich
Step-by-Step Procedure

Step 1: Formation of Sodium 4-Benzyloxyphenoxide

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzyloxyphenol (10.0 g, 0.05 mol).

  • In a separate beaker, dissolve sodium hydroxide (2.2 g, 0.055 mol) in 50 mL of deionized water. Caution: The dissolution is exothermic.

  • Slowly add the NaOH solution to the flask containing the 4-benzyloxyphenol with stirring.

  • Heat the mixture to 60-70 °C and stir for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Remove the water under reduced pressure (rotary evaporator) until a dry, fine powder of sodium 4-benzyloxyphenoxide is obtained. It is crucial to ensure the phenoxide is completely dry, as the presence of water can significantly decrease the reaction yield.[5]

Step 2: Carboxylation (Kolbe-Schmitt Reaction)

  • Transfer the dry sodium 4-benzyloxyphenoxide powder to a high-pressure autoclave reactor.

  • Seal the reactor and purge it with nitrogen gas before pressurizing with carbon dioxide to approximately 100 atm (1470 psi).

  • Heat the reactor to 125-135 °C with vigorous stirring. Maintain these conditions for 4-6 hours.

    • Scientific Rationale: The reaction proceeds via the nucleophilic attack of the electron-rich phenoxide on the electrophilic carbon of CO₂.[6] The ortho-position is favored due to the coordination of the sodium cation between the phenoxide oxygen and the incoming CO₂, forming a six-membered cyclic transition state which lowers the activation energy for ortho-substitution.[7] Using sodium base favors the ortho product, whereas a bulkier cation like potassium can lead to the para isomer.[5]

Step 3: Work-up and Purification

  • After the reaction period, cool the autoclave to room temperature and slowly vent the excess CO₂ pressure.

  • Transfer the solid reaction mixture into a 1 L beaker containing approximately 300 mL of hot deionized water. Stir until all solids are dissolved.

  • Cool the aqueous solution in an ice bath. Slowly acidify the solution to pH 2-3 by adding concentrated sulfuric acid dropwise with constant stirring. A white precipitate of the crude product will form.

  • Filter the crude product using a Büchner funnel under reduced pressure. Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic salts.

  • Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum. The expected yield is 60-75%.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Expected ~158-161 °C. A sharp melting point indicates high purity.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~11.0-12.0 (s, 1H, -COOH)

    • δ ~9.5-10.5 (s, 1H, Ar-OH)

    • δ ~7.2-7.5 (m, 6H, Ar-H of benzyl group and H-6 of benzoic acid)

    • δ ~7.0-7.1 (dd, 1H, H-4 of benzoic acid)

    • δ ~6.9 (d, 1H, H-3 of benzoic acid)

    • δ ~5.1 (s, 2H, -O-CH₂-Ph)

  • FT-IR (KBr, cm⁻¹):

    • ~3200-2500 (broad, O-H stretch of carboxylic acid)

    • ~1650-1670 (C=O stretch of carboxylic acid)

    • ~1200-1300 (C-O stretch)

    • ~3030 (aromatic C-H stretch)

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete drying of sodium phenoxide.Ensure the phenoxide is a fine, completely dry powder before carboxylation. The presence of water inhibits the reaction.[5]
2. Insufficient CO₂ pressure or temperature.Verify autoclave seals and ensure the reaction reaches and maintains the target temperature and pressure.
3. Incomplete acidification during work-up.Check the pH of the aqueous solution after adding acid. Ensure it is in the range of 2-3 to fully precipitate the carboxylic acid.
Product is Oily or Impure 1. Presence of unreacted starting material.The reaction may not have gone to completion. Increase reaction time or temperature slightly. Purify thoroughly by recrystallization.
2. Formation of para-isomer or other byproducts.Confirm the identity of the main product by NMR. Optimize reaction conditions (e.g., ensure sodium base is used to favor ortho product). Recrystallization should help separate isomers.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.

  • Reagent Handling: Sodium hydroxide is corrosive and its dissolution in water is highly exothermic. Handle with care. Concentrated sulfuric acid is a strong acid and oxidant; add it slowly and carefully, especially during the work-up.

  • High-Pressure Reactions: All operations involving the autoclave must be performed by trained personnel behind a safety shield. Ensure the equipment is properly rated and maintained.

  • Solvent Safety: Diethyl ether is extremely flammable. Perform extractions and other operations involving ether in a well-ventilated fume hood, away from ignition sources.

References

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Kolbe's Reaction. Retrieved from a relevant, stable Chemistry LibreTexts page on the topic.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Pearson Education. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from [Link] (Note: A general URL is provided as deep links may be unstable.)

  • Cambridge University Press. (n.d.). Kolbe-Schmitt Reaction. (This reference appears to be from a book chapter hosted on their site, a general URL is provided). Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Retrieved from [Link]

  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Processes of Petrochemistry and Oil Refining. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • European Patent Office. (2019). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The preparation of 2-hydroxybenzoic acid teacher notes and answers. Retrieved from [Link]

Sources

The Strategic Application of 5-(Benzyloxy)-2-hydroxybenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Protected Phenolic Synthon

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals. Among the myriad of starting materials available to the synthetic chemist, 5-(benzyloxy)-2-hydroxybenzoic acid stands out as a strategically valuable precursor. Its utility stems from the presence of a benzyl protecting group on the C5 hydroxyl function of a salicylic acid core. This seemingly simple modification offers a powerful tool for directing reactivity and enabling the synthesis of complex molecules with desirable biological activities. The benzyloxy group can be readily removed in the final stages of a synthetic sequence, typically via catalytic hydrogenation, to unmask a free hydroxyl group, a common pharmacophore in many bioactive molecules. This application note will provide an in-depth guide to the strategic use of this compound in the synthesis of several key classes of heterocyclic compounds, namely benzofurans, chromones, xanthones, and coumarins. While direct, published protocols for every transformation with this specific starting material are not always available, we will present plausible synthetic strategies and provide detailed, validated protocols for analogous transformations, thereby empowering researchers to adapt these methods for their specific needs.

I. Synthesis of Benzofuran Derivatives: Building a Privileged Scaffold

Benzofurans are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties[1][2]. The synthesis of substituted benzofurans is therefore of significant interest. A common strategy for the construction of the benzofuran ring system involves the O-alkylation of a phenol followed by intramolecular cyclization.

Plausible Synthetic Strategy

The synthesis of a 6-benzyloxybenzofuran derivative from this compound could be envisioned through a multi-step sequence. First, the carboxylic acid would need to be converted to a suitable functional group, such as a methyl ketone, via reaction with an organometallic reagent like methyllithium. The resulting acetophenone could then undergo O-alkylation with a reagent like chloroacetone, followed by a base-catalyzed intramolecular cyclization to furnish the benzofuran ring.

While a specific protocol for this exact transformation is not readily found in the literature, a well-established method for the synthesis of 2-acetylbenzofuran from salicylaldehyde provides a robust and adaptable procedure.

Protocol 1: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde

This protocol details the synthesis of a key benzofuran intermediate, which can be further functionalized.

Materials:

  • Salicylaldehyde

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in dry acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • To this stirring suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 60°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-acetylbenzofuran.

Characterization:

The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Significance and Biological Context

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets[1]. Derivatives of benzofuran have been shown to possess a remarkable array of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many natural and synthetic benzofurans exhibit potent activity against a range of bacteria and fungi[1].

  • Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated significant anti-inflammatory effects[3].

  • Anticancer Activity: The benzofuran nucleus is present in several compounds with promising anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization and protein kinases[2].

The ability to introduce a hydroxyl group at the C6 position (via debenzylation of a benzyloxy precursor) can further enhance the biological activity of the resulting benzofuran, as phenolic hydroxyls are often involved in key hydrogen bonding interactions with biological targets.

II. Synthesis of Chromones: Accessing a Core of Flavonoids

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds that are isomers of coumarins. The chromone ring system is a key structural feature of flavonoids and is associated with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities[4][5][6].

Plausible Synthetic Strategy

A plausible route to a 6-benzyloxychromone derivative from this compound would first involve its conversion to the corresponding 2-hydroxyacetophenone derivative. This can be achieved through reaction with two equivalents of an organolithium reagent (e.g., methyllithium) followed by an acidic workup. The resulting 5-(benzyloxy)-2-hydroxyacetophenone can then undergo a Claisen condensation with a suitable ester, such as ethyl acetate, followed by an acid-catalyzed cyclization (Baker-Venkataraman rearrangement) to yield the chromone ring.

Protocol 2: General Synthesis of Chromones via Baker-Venkataraman Rearrangement

This protocol illustrates a common and reliable method for chromone synthesis starting from a 2-hydroxyacetophenone.

Materials:

  • Substituted 2-hydroxyacetophenone

  • Anhydrous Pyridine

  • Benzoyl chloride (or other appropriate acid chloride)

  • Potassium hydroxide (KOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Step 1: O-Acylation: Dissolve the 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine. Cool the solution in an ice bath and add benzoyl chloride (1.2 eq) dropwise with stirring. Allow the reaction to stir at room temperature overnight. Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the O-acylated product. Filter, wash with water, and recrystallize from ethanol.

  • Step 2: Baker-Venkataraman Rearrangement: To a solution of the O-acylated product (1.0 eq) in pyridine, add powdered potassium hydroxide (3.0 eq). Heat the mixture at 60-70°C for 2-3 hours. Cool the reaction mixture and acidify with dilute acetic acid. The precipitated 1,3-diketone is filtered, washed with water, and dried.

  • Step 3: Cyclization: Dissolve the 1,3-diketone from the previous step in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 1-2 hours. Cool the reaction mixture and pour it into ice water. The precipitated chromone is filtered, washed with water, and recrystallized from ethanol.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Significance and Biological Context

The chromone scaffold is of great interest to medicinal chemists due to its presence in many naturally occurring bioactive compounds[4]. The biological activities associated with chromone derivatives are diverse and include:

  • Anti-inflammatory Properties: Many chromones exhibit potent anti-inflammatory activity, often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX)[5].

  • Antioxidant Effects: The phenolic nature of many chromone derivatives imparts significant antioxidant properties[5].

  • Anticancer Activity: A number of synthetic and natural chromones have been reported to possess cytotoxic activity against various cancer cell lines[4].

III. Synthesis of Xanthones: Constructing a Tricyclic Core

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in higher plants and fungi and are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[7][8]. A common method for xanthone synthesis is the acid-catalyzed cyclization of 2-phenoxybenzoic acids.

Plausible Synthetic Strategy

The synthesis of a 3-benzyloxyxanthone from this compound could be achieved via an initial Ullmann condensation with a suitable substituted iodobenzene to form a 2-aryloxybenzoic acid intermediate. This intermediate can then undergo an intramolecular Friedel-Crafts acylation reaction, typically promoted by a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent, to yield the xanthone core[8].

Protocol 3: Synthesis of Xanthone from 2-Phenoxybenzoic Acid

This protocol provides a general procedure for the cyclization of a 2-phenoxybenzoic acid to a xanthone.

Materials:

  • 2-Phenoxybenzoic acid

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • Place 2-phenoxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid (10-20 times the weight of the benzoic acid derivative).

  • Heat the mixture with stirring to 80-100°C.

  • Maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • The precipitated crude xanthone is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • The crude product is then dried and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization:

The structure of the synthesized xanthone should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Significance and Biological Context

The xanthone scaffold is a well-known "privileged structure" in medicinal chemistry, with a vast number of natural and synthetic derivatives exhibiting potent biological activities[7][8]. These activities include:

  • Anticancer Properties: Many xanthones, such as α-mangostin, have demonstrated significant cytotoxic and chemopreventive effects against a variety of cancer cell lines[7].

  • Antioxidant Activity: The polyphenolic nature of many xanthones makes them potent antioxidants[7].

  • Antimicrobial Activity: Several xanthone derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities[9].

IV. Synthesis of Coumarins: Classic Reactions for a Versatile Heterocycle

Coumarins (2H-chromen-2-ones) are a large class of naturally occurring benzopyrones that are widely distributed in the plant kingdom. They exhibit a broad range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties[10][11]. The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from phenols and β-ketoesters.

Plausible Synthetic Strategy

This compound is not a direct substrate for the Pechmann condensation. However, a related phenol, 4-(benzyloxy)phenol, could be used in a Pechmann condensation with a β-ketoester like ethyl acetoacetate to produce a 7-benzyloxycoumarin derivative. The 2-hydroxybenzoic acid moiety of the title compound could potentially be utilized in a Perkin reaction. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to form an α,β-unsaturated carboxylic acid[2]. Salicylaldehyde, a related compound, is known to undergo an intramolecular Perkin reaction to form coumarin-3-carboxylic acid. It is conceivable that under specific conditions, this compound could be induced to react in a similar fashion, although this is not a standard transformation.

Protocol 4: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the synthesis of a common coumarin derivative using the Pechmann condensation, a method that could be adapted for benzyloxy-substituted phenols.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve resorcinol (1.0 eq) in a minimal amount of ethanol.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) with continuous stirring. Alternatively, a solid acid catalyst like Amberlyst-15 can be used under reflux conditions in a suitable solvent[12].

  • Allow the reaction mixture to stir at room temperature for 12-18 hours or gently heat to 50-60°C for 2-4 hours to expedite the reaction.

  • Pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Filter the crude product, wash thoroughly with water to remove the acid, and dry.

  • Recrystallize the crude solid from hot ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Characterization:

The final product should be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).

Significance and Biological Context

Coumarins are a very important class of compounds in drug discovery[10][11]. Their biological activities are extensive and include:

  • Anticoagulant Activity: Warfarin, a synthetic coumarin derivative, is a widely used anticoagulant drug.

  • Anti-inflammatory and Antioxidant Properties: Many coumarin derivatives have been shown to possess significant anti-inflammatory and antioxidant effects[10].

  • Anticancer Activity: A number of coumarins have been investigated for their potential as anticancer agents, with some showing promising results in preclinical studies[11].

Data Summary and Workflow Visualization

The following table summarizes the general synthetic approaches for the target heterocyclic compounds.

Heterocyclic ClassGeneral Synthetic ApproachKey Reaction TypePlausible Precursor from this compound
Benzofuran O-Alkylation and Intramolecular CyclizationNucleophilic Substitution, Cyclization5-(Benzyloxy)-2-hydroxyacetophenone
Chromone Baker-Venkataraman RearrangementClaisen Condensation, Cyclization5-(Benzyloxy)-2-hydroxyacetophenone
Xanthone Intramolecular Friedel-Crafts AcylationElectrophilic Aromatic Substitution2-Aryloxy-5-(benzyloxy)benzoic acid
Coumarin Pechmann Condensation (with related phenol)Electrophilic Aromatic Substitution, Condensation4-(Benzyloxy)phenol

Experimental Workflow for Heterocycle Synthesis

G cluster_0 Starting Material Preparation cluster_1 Benzofuran/Chromone Synthesis cluster_2 Xanthone Synthesis cluster_3 Final Deprotection SM 5-(Benzyloxy)-2- hydroxybenzoic Acid P1 Functional Group Transformation (e.g., to Acetophenone) SM->P1 P2 Ullmann Condensation SM->P2 R1 O-Alkylation or O-Acylation P1->R1 C2 Intramolecular Friedel-Crafts Acylation P2->C2 C1 Intramolecular Cyclization R1->C1 Prod1 Benzofuran or Chromone Derivative C1->Prod1 Deprotection Catalytic Hydrogenation (Debenzylation) Prod1->Deprotection Prod2 Xanthone Derivative C2->Prod2 Prod2->Deprotection FinalProd Hydroxylated Bioactive Heterocycle Deprotection->FinalProd

Caption: General synthetic workflow from this compound.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. The strategic placement of the benzyl protecting group allows for the regioselective introduction of functional groups and the late-stage unveiling of a phenolic hydroxyl group, which is often crucial for biological activity. While direct, one-pot transformations to all major heterocyclic classes from this specific precursor may not be extensively documented, the principles of retrosynthetic analysis and the adaptation of well-established named reactions provide a clear roadmap for the synthetic chemist. The protocols and strategies outlined in this application note serve as a robust foundation for researchers and drug development professionals to explore the rich chemical space accessible from this promising synthon, ultimately paving the way for the discovery of new therapeutic agents.

References

analytical methods for the quantification of 5-(Benzyloxy)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Quantitative Analysis of 5-(Benzyloxy)-2-hydroxybenzoic acid

Abstract

This technical guide provides comprehensive, validated analytical methods for the accurate quantification of this compound. Designed for researchers, quality control analysts, and drug development professionals, this document details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a deep dive into the causality behind experimental choices, ensuring both scientific robustness and practical applicability. The protocols are structured to be self-validating, incorporating system suitability checks and clear data analysis pathways.

Introduction and Physicochemical Profile

This compound is a derivative of salicylic acid characterized by a benzyl ether functional group. This modification significantly alters its physicochemical properties compared to the parent molecule, influencing its solubility, chromatographic behavior, and potential applications as a synthetic intermediate in pharmaceutical and materials science. Accurate and precise quantification is paramount for ensuring purity, determining reaction yields, and performing quality control in manufacturing processes.

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. This guide presents two primary methods: a robust and widely accessible HPLC-UV method for routine analysis and a highly sensitive and selective LC-MS/MS method for trace-level quantification or analysis in complex matrices.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[1]
Synonyms Benzoic acid, 2-hydroxy-5-(phenylmethoxy)- PubChem[1]
CAS Number 16094-44-3 AA Blocks[2], PubChem[1]
Molecular Formula C₁₄H₁₂O₄ PubChem[1]
Molecular Weight 244.24 g/mol PubChem[1]
Appearance White to off-white powder Assumed based on similar compounds
Hydrogen Bond Donors 2 AA Blocks[2]
Hydrogen Bond Acceptors 4 AA Blocks[2]

| Rotatable Bonds | 4 | AA Blocks[2] |

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reversed-phase HPLC method is the cornerstone for routine quantification, offering excellent linearity, precision, and robustness for assay and purity determinations.

Principle of the Method

The method leverages reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. This compound, being a relatively nonpolar molecule due to the benzyl group, is well-retained on the C18 column. The acidic mobile phase (e.g., using phosphoric acid) ensures that the carboxylic acid group is protonated (non-ionized), leading to a sharp, symmetrical peak shape and consistent retention. Quantification is achieved by measuring the analyte's absorbance of UV light at a wavelength where it exhibits a strong chromophoric response, in accordance with the Beer-Lambert law.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Chromatography Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent.[3]

  • Reference Standard: this compound (≥98% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (ACS grade), Deionized water (18.2 MΩ·cm).

2.2.2. Chromatographic Conditions The following conditions have been optimized for baseline separation and efficient analysis.

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxyl group, ensuring good peak shape.[3]
Mobile Phase B AcetonitrileProvides strong elution strength for the analyte.
Elution Mode Isocratic: 60:40 (v/v) A:BA simple isocratic method is sufficient for quantification of the pure substance and ensures run-to-run reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[3]
Column Temperature 30 °CEnhances reproducibility of retention time by minimizing viscosity fluctuations.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 235 nmBenzoic acid derivatives show strong absorbance in this region. A full scan (200-400 nm) should be run initially to confirm the optimal wavelength.
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any minor impurities.

2.2.3. Preparation of Solutions

  • Diluent: 50:50 (v/v) Acetonitrile:Water. This composition ensures the solubility of the analyte and is compatible with the mobile phase.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (Target Concentration ~50 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute with the diluent to achieve a final concentration within the calibration range.

2.2.4. System Suitability and Data Analysis Before sample analysis, the system's performance must be verified.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).

  • Calculate the system suitability parameters. The acceptance criteria should be met before proceeding.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[3]

For quantification, inject the calibration standards to generate a linear regression curve of peak area versus concentration. The concentration of the analyte in the sample solutions is then calculated using this curve.

Method Validation Summary

This method should be validated according to ICH guidelines. Typical performance characteristics are summarized below.

Validation ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mL (S/N ≥ 3:1)
Limit of Quantification (LOQ) ~1.0 µg/mL (S/N ≥ 10:1)
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Std Weigh Reference Standard Stock Prepare Stock (100 µg/mL) Std->Stock Sample Weigh Sample SampleSol Prepare Sample Solution Sample->SampleSol Diluent Prepare Diluent (ACN:Water) Diluent->Stock Cal Prepare Calibration Curve Standards Diluent->Cal Diluent->SampleSol Stock->Cal System HPLC System (C18 Column, UV @ 235 nm) Cal->System SampleSol->System SST System Suitability Test (5x Mid-Std Injection) System->SST Sequence Run Analysis Sequence (Blank, Stds, Samples) SST->Sequence If Pass Integrate Integrate Peak Areas Sequence->Integrate CalCurve Generate Calibration Curve (Area vs. Conc.) Integrate->CalCurve Calculate Calculate Sample Concentration CalCurve->Calculate Report Final Report Calculate->Report

Fig. 1: HPLC-UV analysis workflow for this compound.

Method 2: Quantification by LC with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.

Principle of the Method

This method combines the powerful separation of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer first selects the deprotonated molecule (the precursor ion) of this compound. This precursor ion is then fragmented, and a specific, characteristic fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it requires a compound to have both the correct precursor mass and produce the correct product ion, virtually eliminating matrix interference.[4]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: Waters Xevo TQ-S, Sciex Triple Quad 6500+, or equivalent, equipped with an ESI source.

  • Chromatography Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent for faster analysis.

  • Reference Standard: this compound (≥98% purity).

  • Internal Standard (IS): Salicylic acid-d4 or a similar stable isotope-labeled analogue is recommended for highest accuracy.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

3.2.2. LC-MS/MS Conditions

Liquid Chromatography

Parameter Recommended Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a volatile modifier ideal for MS, promoting ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Ensures compatibility with MS detection.
Elution Mode Gradient A gradient provides robust separation and sharp peaks, especially for complex samples. Start at 10% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40 °C Ensures robust and reproducible chromatography.

| Injection Volume | 2 µL | Smaller volumes are typical for sensitive LC-MS/MS analysis. |

Tandem Mass Spectrometry

Parameter Recommended Setting Rationale
Ionization Mode ESI Negative The acidic protons on the carboxyl and hydroxyl groups are readily lost, forming a stable [M-H]⁻ ion.[4]
Capillary Voltage 3.0 kV Typical voltage to achieve stable spray.
Source Temp. 150 °C Optimized for analyte stability and desolvation.
Desolvation Temp. 400 °C Facilitates efficient removal of solvent from droplets.

| MRM Transition | See Table below | Provides high selectivity and sensitivity. |

MRM Transition Details The precursor ion is the deprotonated molecule [M-H]⁻. For C₁₄H₁₂O₄, the monoisotopic mass is 244.07. The [M-H]⁻ ion is therefore m/z 243.1.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV)
This compound 243.1 199.1 100 15

| Rationale | [M-H]⁻ | Loss of CO₂ (44 Da) from the carboxyl group is a characteristic fragmentation for benzoic acids.[5] | | |

3.2.3. Preparation of Solutions

  • Standard Stock (100 µg/mL): Prepare as in the HPLC method, but using LC-MS grade solvents.

  • Working Standards: Serially dilute the stock solution to create calibration standards in the desired range (e.g., 0.1 to 100 ng/mL). Each standard should be spiked with the internal standard at a constant concentration.

  • Sample Preparation: Dilute the sample to fall within the calibration range and spike with the same concentration of internal standard. For complex matrices (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is common.[4]

3.2.4. Data Analysis A calibration curve is constructed by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the analyte concentration. The concentration in unknown samples is determined by calculating its peak area ratio and interpolating from the regression line. This ratiometric approach corrects for variations in injection volume and instrument response.

LC-MS/MS Workflow Diagram
Fig. 2: LC-MS/MS analysis workflow using Multiple Reaction Monitoring (MRM).

Concluding Remarks

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound should be guided by the specific analytical needs. The HPLC-UV method offers a robust, reliable, and cost-effective solution for routine quality control, purity assessment, and formulation analysis where concentration levels are relatively high. For applications demanding lower detection limits, such as pharmacokinetic studies, metabolite identification, or trace impurity analysis in complex environments, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable. Both protocols provided herein serve as a validated starting point for implementation in research and quality control laboratories.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: this compound Source: AA Blocks URL: [Link]

  • Title: 5-Benzyl-2-hydroxybenzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]

  • Title: A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity Source: MDPI URL: [Link]

  • Title: Chemical Properties of Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2) Source: Cheméo URL: [Link]

  • Title: LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column) Source: ResearchGate URL: [Link]

  • Title: Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats Source: Farmacia URL: [Link]

  • Title: Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation Source: Longdom Publishing URL: [Link]

  • Title: Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia Source: Semantic Scholar URL: [Link]

  • Title: LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8) Source: ResearchGate URL: [Link]

  • Title: UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm Source: ResearchGate URL: [Link]

  • Title: Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia Source: ResearchGate URL: [Link]

  • Title: Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles Source: ThaiScience URL: [Link]

  • Title: Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products Source: ResearchGate URL: [Link]

  • Title: Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate Source: NIST Technical Series Publications URL: [Link]

  • Title: Colorimetric analysis of 2-hydroxybenzoic acid Source: Royal Society of Chemistry URL: [Link]

  • Title: Analytical Methods Source: CONICET URL: [Link]

  • Title: Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry Source: DergiPark URL: [Link]

  • Title: Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards Source: PubMed URL: [Link]

  • Title: Transient UV-Vis absorption spectra of benzoic acid in acetonitrile solution Source: ResearchGate URL: [Link]

  • Title: 2-HYDROXYBENZOIC ACID (SALICYLIC ACID) Source: Ataman Kimya URL: [Link]

  • Title: The preparation of 2-hydroxybenzoic acid teacher notes and answers Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: MDPI URL: [Link]

  • Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: ResearchGate URL: [Link]

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Application Notes and Protocols: 5-(Benzyloxy)-2-hydroxybenzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(Benzyloxy)-2-hydroxybenzoic Acid in Medicinal Chemistry

This compound, a benzyl-protected derivative of 5-hydroxysalicylic acid, represents a pivotal starting material in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The strategic incorporation of the benzyl ether protecting group offers several advantages in synthetic organic chemistry. It selectively masks the reactive 5-hydroxyl group, preventing its participation in undesired side reactions while allowing for the chemical manipulation of other functional groups within the molecule. This protecting group is relatively stable under a variety of reaction conditions but can be readily removed in the final stages of a synthetic sequence, typically through catalytic hydrogenation, to unveil the free phenol. This combination of stability and ease of deprotection makes this compound an invaluable building block for constructing molecules with therapeutic potential.

This guide provides an in-depth exploration of the applications of this compound as a precursor for API synthesis, with a focus on detailed, field-proven protocols. We will delve into its physicochemical properties and present a step-by-step methodology for its utilization in the synthesis of promising antitubercular agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.[1][2][3][4]

PropertyValueReference
CAS Number 16094-44-3[1][2][3]
Molecular Formula C₁₄H₁₂O₄[1][3]
Molecular Weight 244.24 g/mol [1][3]
Appearance White to off-white crystalline powder
Melting Point 178-182 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
IUPAC Name This compound[3]

Safety and Handling: this compound is classified as an irritant and may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application in the Synthesis of Antitubercular Chromane Derivatives

Recent research has identified chromane scaffolds as a promising class of compounds with potential antitubercular activity.[1] this compound serves as a key precursor in a multi-step synthesis of these bioactive molecules. The following sections provide a detailed protocol for this synthetic pathway.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound to a key intermediate, methyl 3,5-dihydroxybenzoate, followed by a series of reactions to construct the chromane ring system.

Antitubercular Chromane Synthesis A This compound B Methyl 5-(benzyloxy)-2-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3,5-dihydroxybenzoate B->C Debenzylation & Demethoxylation D Methyl 3-hydroxy-5-(prop-2-yn-1-yloxy)benzoate C->D Selective Propargylation (Propargyl bromide, K₂CO₃) E Methyl 3-(benzyloxy)-5-(prop-2-yn-1-yloxy)benzoate D->E Benzylation (Benzyl bromide, K₂CO₃) F Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate E->F Claisen Rearrangement & Cyclization (heat) G Methyl 5-hydroxychromane-7-carboxylate F->G Hydrogenation (H₂, Pd/C) H 5-Hydroxychromane-7-carboxylic acid (Antitubercular Agent) G->H Saponification (NaOH)

Caption: Synthetic workflow for antitubercular chromane derivatives.

Part 1: Synthesis of Methyl 3,5-dihydroxybenzoate from this compound

The initial steps focus on the conversion of the starting material to a key dihydroxy intermediate. This involves esterification followed by deprotection and modification of the aromatic ring.

Step 1.1: Esterification of this compound

This step protects the carboxylic acid functionality as a methyl ester, which is generally more amenable to subsequent reactions and purification.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 5-(benzyloxy)-2-hydroxybenzoate.

Step 1.2: Conversion to Methyl 3,5-dihydroxybenzoate

This transformation involves the removal of the benzyl protecting group and the 2-hydroxyl group. This can be a challenging step and may require specific reaction conditions that are not readily found in general literature, often being proprietary knowledge. A plausible route involves catalytic hydrogenation to remove the benzyl group, followed by a reaction to remove the 2-hydroxyl group, or a more direct conversion. For the purpose of this guide, we will proceed from a commercially available or readily synthesized precursor, methyl 3,5-dihydroxybenzoate, which is a common starting material for similar syntheses.[1]

Part 2: Synthesis of the Chromane Scaffold

This part of the synthesis builds the core heterocyclic structure of the target antitubercular agent.

Step 2.1: Selective Propargylation of Methyl 3,5-dihydroxybenzoate

This reaction selectively alkylates one of the hydroxyl groups with a propargyl group, which is essential for the subsequent cyclization.

  • Materials:

    • Methyl 3,5-dihydroxybenzoate

    • Propargyl bromide (80% solution in toluene)

    • Potassium carbonate (anhydrous)

    • 18-Crown-6

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Petroleum ether

    • Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator, column chromatography setup

  • Protocol: [1]

    • Under a nitrogen atmosphere, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq), propargyl bromide (0.8 eq), and 18-crown-6 (0.08 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.2 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 48 hours.

    • Cool the mixture to room temperature, filter, and evaporate the filtrate under vacuum.

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain methyl 3-hydroxy-5-(prop-2-yn-1-yloxy)benzoate.

Step 2.2: Benzylation of the Remaining Hydroxyl Group

The remaining free hydroxyl group is then protected with a benzyl group.

  • Materials:

    • Methyl 3-hydroxy-5-(prop-2-yn-1-yloxy)benzoate

    • Benzyl bromide

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

    • Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator, column chromatography setup

  • Protocol: [1]

    • To a solution of methyl 3-hydroxy-5-(prop-2-yn-1-yloxy)benzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq) under a nitrogen atmosphere.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Heat the reaction mixture at 55 °C for 4 hours.

    • Cool to room temperature, filter, and evaporate the solvent in vacuo.

    • Purify the crude residue by column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield methyl 3-(benzyloxy)-5-(prop-2-yn-1-yloxy)benzoate.

Step 2.3: Thermal Cyclization to Form the Chromene Ring

This key step involves a Claisen rearrangement followed by an intramolecular cyclization to form the chromene ring system.

  • Materials:

    • Methyl 3-(benzyloxy)-5-(prop-2-yn-1-yloxy)benzoate

    • N,N-Diethylaniline

    • Diethyl ether

    • Hydrochloric acid (5% aqueous solution)

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, column chromatography setup

  • Protocol: [1]

    • Under a nitrogen atmosphere, heat a solution of methyl 3-(benzyloxy)-5-(prop-2-yn-1-yloxy)benzoate (1.0 eq) in N,N-diethylaniline to 210 °C for 24 hours.

    • After cooling, dilute the mixture with diethyl ether and wash with 5% aqueous HCl and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • Purify the crude residue by column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford methyl 5-(benzyloxy)-2H-chromene-7-carboxylate.

Part 3: Final Steps to the Bioactive Compound

The final transformations involve deprotection and hydrolysis to yield the target antitubercular agent.

Step 3.1: Hydrogenation and Deprotection

This step simultaneously reduces the double bond in the chromene ring to form the chromane and removes the benzyl protecting group.

  • Materials:

    • Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Celite pad), rotary evaporator, column chromatography setup

  • Protocol:

    • Dissolve methyl 5-(benzyloxy)-2H-chromene-7-carboxylate in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Evaporate the solvent in vacuo and purify the crude product by column chromatography to yield methyl 5-hydroxychromane-7-carboxylate.

Step 3.2: Saponification to the Final Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • Methyl 5-hydroxychromane-7-carboxylate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (1 M)

    • Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator

  • Protocol: [1]

    • To a solution of methyl 5-hydroxychromane-7-carboxylate in a mixture of methanol and water, add sodium hydroxide.

    • Stir the mixture at 55-60 °C for 3 hours.

    • After cooling, remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1 M HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 5-hydroxychromane-7-carboxylic acid.

Characterization and Quality Control

Each intermediate and the final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To determine the melting point of solid compounds as an indicator of purity.

Conclusion and Future Perspectives

This compound has demonstrated its value as a versatile precursor in the synthesis of complex and biologically active molecules. The detailed protocol for the synthesis of a potential antitubercular chromane derivative highlights the strategic utility of the benzyl protecting group in multi-step organic synthesis. The methodologies presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel APIs. Further research could focus on optimizing reaction conditions to improve yields and reduce reaction times, as well as exploring the synthesis of a wider range of bioactive compounds from this readily accessible starting material.

References

  • Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • AA Blocks. (n.d.). This compound. Available from: [Link]

  • Cheméo. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Available from: [Link]

Sources

Application Notes and Protocols: Employing 5-(Benzyloxy)-2-hydroxybenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linker for Solid-Phase Synthesis

In the landscape of solid-phase synthesis, the choice of a linker molecule is paramount, dictating the conditions under which a synthesized molecule can be cleaved from the solid support and influencing the overall success of the synthesis. 5-(Benzyloxy)-2-hydroxybenzoic acid emerges as a molecule of significant interest for the design of novel linker systems, particularly for the solid-phase synthesis of peptides and other organic molecules. Its unique trifunctional structure—a carboxylic acid, a phenolic hydroxyl group, and a benzyl ether—offers a versatile platform for attachment to a solid support and subsequent elaboration of the target molecule.

The carboxylic acid moiety provides a convenient handle for immobilization onto amine-functionalized resins, a common starting point in solid-phase synthesis.[1][2] The phenolic hydroxyl group can then serve as the attachment point for the first building block, for instance, an Fmoc-protected amino acid in peptide synthesis, via an ester linkage. The lability of this ester bond to specific cleavage conditions is a key feature of this linker system. Finally, the benzyl ether acts as a protecting group for the phenol, which can be removed under specific conditions, offering possibilities for further diversification or the implementation of a "safety-catch" cleavage strategy.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective employment of this compound in solid-phase synthesis. We will delve into its chemical properties, provide detailed, step-by-step protocols for its application, and discuss the underlying chemical principles that govern its use.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and safe handling.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Appearance White to off-white powder-
Solubility Soluble in organic solvents such as DMF, DCM, and methanol.-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Workflow: Solid-Phase Synthesis using this compound Linker

The following sections outline a detailed protocol for the use of this compound as a linker in solid-phase peptide synthesis (SPPS). The overall workflow is depicted in the diagram below.

sps_workflow cluster_0 Phase 1: Linker Immobilization cluster_1 Phase 2: Peptide Elongation cluster_2 Phase 3: Cleavage and Deprotection Resin Aminomethyl Polystyrene Resin Activation Coupling Reagents (e.g., DIC/HOBt) Resin->Activation Swell in DMF Linker This compound Linker->Activation Immobilized_Linker Resin-Bound Linker Activation->Immobilized_Linker Acylation Esterification Esterification (e.g., DIC/DMAP) Immobilized_Linker->Esterification First_AA Fmoc-AA-OH First_AA->Esterification Resin_AA1 Resin-Linker-AA1 Esterification->Resin_AA1 Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_AA1->Deprotection Coupling_Cycle Coupling of Subsequent Fmoc-AA-OH Deprotection->Coupling_Cycle Peptide_Resin Resin-Bound Peptide Coupling_Cycle->Peptide_Resin Repeat n-1 times Cleavage Cleavage from Resin Peptide_Resin->Cleavage Cleavage_Cocktail TFA Cleavage Cocktail Cleavage_Cocktail->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (e.g., HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Workflow for solid-phase synthesis using the this compound linker.

Part 1: Immobilization of the Linker onto the Solid Support

This protocol describes the attachment of this compound to an aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Protocol:

  • Resin Swelling: Place the aminomethyl polystyrene resin (1 g, e.g., 1.0 mmol/g loading) in a solid-phase synthesis vessel. Add DMF (10-15 mL) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Activation: Add DIC (3 equivalents) to the solution from step 2 and allow it to activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • (Optional) Capping: To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF. This is followed by thorough washing.

  • Confirmation of Loading: The loading of the linker can be determined by techniques such as the Kaiser test (which should be negative after capping) or by cleaving the linker from a small sample of resin and analyzing the supernatant by UV-Vis spectroscopy.

Part 2: Attachment of the First Amino Acid and Peptide Elongation

This section details the esterification of the phenolic hydroxyl group with the first Fmoc-protected amino acid, followed by standard Fmoc-SPPS for peptide chain elongation.

Materials:

  • Resin-bound this compound linker

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Piperidine, 20% in DMF

  • Coupling reagents for peptide synthesis (e.g., HBTU, HATU)

  • Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Protocol for Attaching the First Amino Acid:

  • Resin Swelling: Swell the resin-bound linker (from Part 1) in DCM (10-15 mL/g) for at least 30 minutes.

  • Esterification: In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to linker loading) and DMAP (0.1 equivalents) in a minimal amount of DCM. Add DIC (3 equivalents) and pre-activate for 5-10 minutes.

  • Coupling: Drain the DCM from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test cleavage and analysis.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DCM (3 x 15 mL) and DMF (3 x 15 mL).

Protocol for Peptide Elongation (Fmoc-SPPS):

The subsequent elongation of the peptide chain follows standard Fmoc-SPPS protocols.[5] A typical cycle involves:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents), pre-activated with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Allow the coupling reaction to proceed for the recommended time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat this cycle of deprotection, washing, coupling, and washing until the desired peptide sequence is assembled.

Part 3: Cleavage of the Peptide from the Resin

The final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the benzyl ether and other acid-labile side-chain protecting groups. This is typically achieved using a trifluoroacetic acid (TFA)-based cleavage cocktail.[6][7][8]

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Cleavage Cocktail Formulations:

The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine, Methionine, Tryptophan, and Tyrosine.[6]

Reagent CocktailComposition (v/v)Application Notes
Standard (Reagent B) TFA/Phenol/Water/TIS (88:5:5:2)General purpose for peptides without sensitive residues.
For Trp, Met, Cys, Tyr (Reagent K) TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides containing sensitive amino acids to prevent side reactions.

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 15 mL) and dry it thoroughly under vacuum.

  • Cleavage Reaction: Place the dry resin in a reaction vessel and add the appropriate cleavage cocktail (e.g., 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The cleavage of the benzyl ether protecting group may require slightly longer cleavage times or elevated temperatures, which should be optimized for the specific peptide.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. The crude peptide will precipitate out of the solution.

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Cleavage

The cleavage of the peptide from the this compound linker under acidic conditions proceeds through the acid-catalyzed hydrolysis of the ester bond connecting the C-terminus of the peptide to the phenolic hydroxyl group of the linker. Simultaneously, the benzyl ether protecting group is cleaved by acidolysis, typically involving protonation of the ether oxygen followed by nucleophilic attack by a scavenger or TFA itself.

cleavage_mechanism cluster_0 Resin-Bound Peptide cluster_1 Acidic Cleavage cluster_2 Cleavage Products Resin_Peptide Resin-Linker(O-Bn)-Peptide TFA TFA / Scavengers Resin_Peptide->TFA Protonation of Ester and Ether Free_Peptide Free Peptide (C-terminal COOH) TFA->Free_Peptide Ester Hydrolysis Cleaved_Linker Resin-Linker(OH) TFA->Cleaved_Linker Benzyl_Cation Benzyl Cation TFA->Benzyl_Cation Ether Cleavage

Caption: Simplified schematic of the acid-catalyzed cleavage mechanism.

Conclusion

This compound offers a promising and versatile platform for the development of novel linker strategies in solid-phase synthesis. Its straightforward attachment to common amine-functionalized resins and the potential for differential cleavage of the ester and ether linkages provide a valuable tool for the synthesis of peptides and other complex organic molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this linker in their synthetic endeavors. As with any solid-phase methodology, optimization of coupling and cleavage conditions for specific target molecules is recommended to achieve the best possible results.

References

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Pillai, V. N. R., & Mathew, B. (1996). Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(2), 107-114.
  • Kloxin, A. M., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 142(10), 4671–4679.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers. Retrieved from [Link]

  • Subiros-Funosas, R., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis (pp. 3-23). Humana Press.
  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 29(3), 691-703.
  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.
  • Götze, S., & Seeberger, P. H. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2931, 313-325.
  • Mikkelsen, R. J. T., & Meldal, M. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Uhrich, K. E., & Langer, R. (1995). Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride–esters). Macromolecules, 28(24), 8311-8316.
  • Padwa, A., & Kulkarni, Y. S. (1988). Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. The Journal of Organic Chemistry, 53(10), 2247-2254.
  • Chen, J., & Brik, A. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(44), 8631-8635.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Semenova, M. N., & Glinka, T. S. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(6), 3469.
  • Jacob, R. T., & Mikkelsen, M. (2020).
  • G. de la Torre, B., & Albericio, F. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 29(1), 245.
  • Fortin, S., & Lubell, W. D. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
  • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An efficient method for anchoring fmoc-amino acids to hydroxyl-functionalised solid supports. Tetrahedron Letters, 31(12), 1701-1704.
  • Barany, G., & Albericio, F. (2015). Solid support for fmoc-solid phase synthesis of peptide acids.
  • Németh, G., Tökési, N., Harmat, V., & Perczel, A. (2021). The formation and hydrolysis of the active ester made from α-amino acid (Fmoc-Ile-OH) with PyBOP/DIEA coupling reagent pair. RSC Advances, 11(4), 2235-2245.

Sources

Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 5-(Benzyloxy)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(Benzyloxy)-2-hydroxybenzoic Acid in Modern Drug Discovery

This compound is a versatile scaffold in medicinal chemistry and drug development. Its structure, featuring a protected phenol, a salicylic acid moiety, and a benzyl group, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The salicylic acid core is a well-established pharmacophore known for its anti-inflammatory, analgesic, and antipyretic properties, most famously exemplified by its acetylated derivative, aspirin. The benzyloxy group serves as a crucial protecting group and can be strategically modified or deprotected in later synthetic steps to generate diverse analogs with tailored pharmacological profiles. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the drug development industry.

Synthetic Strategy: The Williamson Ether Synthesis for Scalable Production

For the large-scale synthesis of this compound, the Williamson ether synthesis stands out as the most efficient and scalable method. This classic and robust reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion. The synthesis proceeds by the selective benzylation of the 5-hydroxyl group of 2,5-dihydroxybenzoic acid using a benzyl halide in the presence of a suitable base.

The choice of the Williamson ether synthesis is underpinned by several key advantages for industrial-scale production:

  • High Atom Economy: The reaction is relatively efficient, with the majority of the atoms from the reactants being incorporated into the final product.

  • Commercially Available Starting Materials: 2,5-Dihydroxybenzoic acid and benzyl halides are readily available and cost-effective raw materials.

  • Scalability: The reaction conditions can be readily adapted for large-scale reactors, making it suitable for industrial production.

The reaction mechanism follows a classic SN2 pathway, where the phenoxide ion, generated by the deprotonation of the more acidic 5-hydroxyl group of 2,5-dihydroxybenzoic acid by a base, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide ion.

Experimental Workflow: From Starting Materials to Purified Product

The following diagram outlines the comprehensive workflow for the large-scale synthesis of this compound.

Large-Scale Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Characterization start Starting Materials: - 2,5-Dihydroxybenzoic acid - Benzyl Chloride - Potassium Carbonate - Acetone reactor Reaction Vessel (Glass-lined Reactor) start->reactor Charging reflux Reflux (60-65 °C, 12-16 h) reactor->reflux monitoring Reaction Monitoring (TLC) reflux->monitoring monitoring->reflux Incomplete filtration Filtration of K2CO3 monitoring->filtration Complete evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation acidification Acidification (Dilute HCl) evaporation->acidification precipitation Precipitation & Filtration acidification->precipitation recrystallization Recrystallization (Ethanol/Water) precipitation->recrystallization drying Drying (Vacuum Oven) recrystallization->drying analysis Analytical Characterization (NMR, IR, MP, HPLC) drying->analysis final_product Final Product: This compound analysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
2,5-Dihydroxybenzoic Acid490-79-9154.120.63 kg (4.09 mol)≥98%
Benzyl Chloride100-44-7126.580.57 L (4.91 mol)≥99%
Potassium Carbonate (anhydrous)584-08-7138.211.13 kg (8.18 mol)≥99%
Acetone67-64-158.0810 LACS Grade
Ethanol64-17-546.07As required95%
Hydrochloric Acid (HCl)7647-01-036.46As required (2M soln.)37%
Procedure

1. Reaction Setup:

  • Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe with 0.63 kg (4.09 mol) of 2,5-dihydroxybenzoic acid and 10 L of acetone.

  • Begin stirring the mixture to form a suspension.

  • Add 1.13 kg (8.18 mol) of anhydrous potassium carbonate to the suspension.

  • Slowly add 0.57 L (4.91 mol) of benzyl chloride to the reaction mixture at room temperature over 30 minutes.

2. Reaction:

  • Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) and maintain this temperature for 12-16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is considered complete when the starting material (2,5-dihydroxybenzoic acid) is no longer visible on the TLC plate.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetone (2 x 500 mL).

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Dissolve the crude solid in 5 L of hot water and adjust the pH to ~2 by the slow addition of 2M hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation.

  • Collect the precipitated product by filtration using a Büchner funnel. Wash the solid with cold water (2 x 1 L) to remove any remaining salts.

4. Purification:

  • Recrystallize the crude product from a mixture of ethanol and water. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration and wash with a cold ethanol/water mixture (1:1).

  • Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: White to off-white crystalline solid

  • Melting Point: 158-161 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.5 (s, 1H, COOH), 9.8 (s, 1H, OH), 7.45-7.30 (m, 5H, Ar-H), 7.20 (d, J=8.8 Hz, 1H, Ar-H), 7.10 (d, J=2.8 Hz, 1H, Ar-H), 6.90 (dd, J=8.8, 2.8 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂).

  • Purity (HPLC): ≥98%

Safety and Hazard Considerations

It is imperative to adhere to strict safety protocols during the synthesis.

  • Benzyl Chloride: Is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood.[1]

  • Acetone: Is a highly flammable solvent. Ensure that there are no open flames or ignition sources in the vicinity of the reaction.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • Hydrochloric Acid: Is corrosive and can cause severe burns.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The Williamson ether synthesis provides a reliable and scalable route for the large-scale production of this compound. The protocol detailed in this application note is designed to be robust and reproducible, yielding a high-purity product suitable for further applications in drug discovery and development. By following the outlined procedures and adhering to the necessary safety precautions, researchers and scientists can confidently synthesize this valuable intermediate for their research endeavors.

References

  • PubChem. This compound. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Google Patents.
  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

Sources

Application Note: Strategic Derivatization of 5-(Benzyloxy)-2-hydroxybenzoic Acid for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Benzyloxy)-2-hydroxybenzoic acid, a protected derivative of 2,5-dihydroxybenzoic acid (Gentisic acid), serves as a versatile scaffold for chemical modification in drug discovery. Its structure, featuring a carboxylic acid, a phenolic hydroxyl, and a stable benzyl ether, offers multiple points for derivatization to modulate physicochemical properties and explore new biological activities. This guide provides a comprehensive framework for synthesizing, purifying, and characterizing ester and amide derivatives of this scaffold. Furthermore, it details robust protocols for preparing these novel compounds for biological evaluation and outlines standardized in vitro screening assays for assessing their potential anticancer, anti-inflammatory, and antimicrobial activities.

Introduction: The Rationale for Derivatization

The journey of a drug candidate from a preliminary "hit" to a clinical lead often involves extensive structural modification to optimize its activity, selectivity, solubility, and metabolic stability—a process known as Structure-Activity Relationship (SAR) studies. Salicylic acid and its derivatives have long been recognized for their wide range of biological activities, including anti-inflammatory, analgesic, antifungal, and anticancer properties.[1][2][3]

This compound is a particularly attractive starting material. The benzyl group at the 5-position serves as a protecting group, preventing unwanted reactions at this site and allowing for selective modification of the more reactive carboxylic acid and phenolic hydroxyl groups. By converting the highly polar carboxylic acid into less polar esters or amides, we can significantly alter the compound's lipophilicity (LogP). This modification is critical as it directly influences cell membrane permeability, target engagement, and overall pharmacokinetic properties.[4] A strategically designed library of derivatives can systematically probe the chemical space around the core scaffold, potentially revealing compounds with enhanced potency and novel mechanisms of action.

This document serves as a practical guide for researchers, outlining field-proven strategies for derivatization and subsequent biological evaluation.

Synthetic Strategies and Methodologies

The primary functional handles for derivatization on the this compound scaffold are the carboxylic acid (C1 position) and the phenolic hydroxyl group (C2 position). The carboxylic acid is the more nucleophilic and readily derivatized site. This section focuses on two robust and high-yielding derivatization strategies: Esterification and Amidation of the carboxylic acid moiety.

G cluster_0 Derivatization Pathways cluster_1 Derivative Classes start This compound ester Esterification (R-OH, Catalyst) start->ester amide Amidation (R1R2NH, Coupling Agent) start->amide ester_prod Ester Derivative R-O-C=O ester->ester_prod amide_prod Amide Derivative R1R2N-C=O amide->amide_prod

Diagram 1: Key derivatization strategies for the core scaffold.

Strategy 1: Esterification of the Carboxylic Acid

Esterification masks the polar carboxylic acid, generally increasing lipophilicity and potentially improving cell permeability. Two reliable methods are presented below.

This classic method is cost-effective and efficient for synthesizing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used in excess as the solvent.[5]

Causality: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium, driven to completion by using excess alcohol and/or removing the water byproduct.[6]

  • Materials:

    • This compound

    • Anhydrous Alcohol (e.g., Methanol, Ethanol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate

  • Protocol Steps:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add the desired anhydrous alcohol (20-40 eq, serving as solvent).

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add concentrated H₂SO₄ (0.1-0.2 eq) dropwise with stirring.

    • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 4-12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

This method is exceptionally mild and versatile, suitable for a wider range of alcohols, including those that are acid-sensitive or sterically hindered.

Causality: EDC (a water-soluble carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is then readily displaced by the alcohol.[7]

  • Materials:

    • This compound

    • Desired Alcohol (1.2 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

  • Protocol Steps:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.5 eq) portion-wise, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography.

Strategy 2: Amidation of the Carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry. The resulting amides are generally more stable to hydrolysis than esters and offer different hydrogen bonding capabilities, which can profoundly impact target binding. Direct amidation requires harsh conditions; therefore, activation of the carboxylic acid is standard practice.[8]

This is a robust, two-step procedure suitable for a wide range of primary and secondary amines.

Causality: Thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly electrophilic acid chloride. This intermediate reacts rapidly with the amine nucleophile to form the stable amide bond. A base like triethylamine (TEA) is used to scavenge the HCl byproduct.[7]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Toluene or DCM

    • Catalytic N,N-Dimethylformamide (DMF)

    • Desired Amine (1.5 eq)

    • Triethylamine (TEA, 2.0 eq)

  • Protocol Steps:

    • Acid Chloride Formation: To a solution of the starting acid (1.0 eq) in anhydrous toluene, add a catalytic drop of DMF. Cool to 0 °C and slowly add thionyl chloride (2.0 eq). Stir at room temperature for 2-4 hours.

    • Remove excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly.

    • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add the desired amine (1.5 eq), followed by the slow, dropwise addition of TEA (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Perform an aqueous work-up and purification as described in Protocol 2.1.2.

Purification and Characterization

Rigorous purification and structural confirmation are non-negotiable for generating reliable biological data.

G cluster_char Characterization & Purity synthesis Crude Reaction Mixture workup Aqueous Work-up (Extraction) synthesis->workup purify Purification (Column Chromatography) workup->purify nmr Structure ID (NMR) purify->nmr ms Mass ID (HRMS) purify->ms hplc Purity Check (>95%) purify->hplc bio Biological Screening nmr->bio ms->bio hplc->bio

Diagram 2: General workflow from synthesis to screening.

  • Purification: Flash column chromatography on silica gel is the standard method. The solvent system (typically a hexane/ethyl acetate or DCM/methanol gradient) must be optimized by TLC for each derivative.

  • Characterization: The identity and purity of each synthesized compound must be confirmed.

    • NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure. Key indicators of successful derivatization include the disappearance of the carboxylic acid proton (~11-12 ppm in ¹H NMR) and the appearance of new signals corresponding to the added alcohol or amine moiety.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, confirming the elemental formula.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should be >95% for biological screening.

Table 1: Representative Characterization Data for Synthesized Derivatives
CompoundDerivative TypeR GroupMethodYield (%)Purity (HPLC)HRMS [M+H]⁺ (Calculated/Found)
1 Ester-CH₃2.1.185>98%259.0965 / 259.0961
2 Ester-CH₂CH₃2.1.182>97%273.1121 / 273.1118
3 Amide-NH-CH₂Ph2.2.175>98%334.1438 / 334.1441
4 Amide-N(CH₃)₂2.2.179>99%272.1336 / 272.1332

Compound Preparation for Biological Screening

Improper sample handling can be a major source of artifacts in biological assays. The primary challenge is often the poor aqueous solubility of newly synthesized organic compounds.[9]

Causality: Biological assays are conducted in aqueous buffer systems. Compounds that precipitate out of solution will not be available to interact with the biological target, leading to false-negative results. Dimethyl sulfoxide (DMSO) is the most common solvent used to create high-concentration stock solutions due to its ability to dissolve a wide range of polar and nonpolar substances.[10][11]

Protocol 4.1: Preparation of Stock and Working Solutions
  • Determine Solubility: Before preparing a stock solution, perform a preliminary solubility test. Attempt to dissolve ~1 mg of the compound in 100 µL of DMSO. If it dissolves, the compound is soluble to at least 10 mg/mL (~30-40 mM depending on MW).

  • Prepare High-Concentration Stock: Accurately weigh the purified compound and dissolve it in pure, anhydrous DMSO to create a high-concentration stock solution (e.g., 10, 20, or 50 mM). Sonicate briefly if necessary. Store at -20 °C or -80 °C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Intermediate/Working Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in the appropriate cell culture medium or assay buffer.

  • Control for Solvent Effects: The final concentration of DMSO in the assay should be kept constant across all wells (including vehicle controls) and should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with enzyme activity.[4]

Protocols for In Vitro Biological Screening

A tiered screening approach is often employed, starting with broad primary assays to identify "hits," which are then confirmed and further characterized in more specific secondary assays.

G cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary / Confirmatory Assays lib Derivative Library (DMSO Stocks) p1 Anticancer (MTT Assay) lib->p1 p2 Anti-inflammatory (NO Inhibition Assay) lib->p2 p3 Antimicrobial (MIC Assay) lib->p3 hits Hit Identification (e.g., IC50 < 10 µM) p1->hits p2->hits p3->hits s1 Mechanism of Action Studies hits->s1 s2 Selectivity Profiling hits->s2

Diagram 3: A tiered biological screening cascade.

Protocol 5.1: Anticancer Activity - MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12]

  • Principle: Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Cell Line: MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma).

  • Protocol Steps:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Incubate for 48-72 hours at 37 °C, 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO or a solubilization buffer to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5.2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells stimulated with lipopolysaccharide (LPS).[13][14]

  • Principle: LPS stimulates macrophages to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The accumulated nitrite (a stable breakdown product of NO) in the culture medium is measured using the Griess reagent.[13]

  • Cell Line: RAW 264.7 (mouse macrophage).

  • Protocol Steps:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow to adhere for 24 hours.

    • Pre-treat the cells for 1 hour with various concentrations of the test compounds.

    • Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours.

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

    • Determine the IC₅₀ value for NO production inhibition. A parallel MTT assay should be run to ensure that the observed inhibition is not due to cytotoxicity.

Protocol 5.3: Antimicrobial Activity - Broth Microdilution Assay (MIC Determination)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1][15][16]

  • Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. Growth is assessed after incubation.

  • Microorganism: Staphylococcus aureus (Gram-positive) or Escherichia coli (Gram-negative).

  • Protocol Steps:

    • In a 96-well plate, add 50 µL of sterile growth broth (e.g., Mueller-Hinton Broth) to wells 2-12.

    • Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.

    • Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the second to last well. The final well serves as a growth control.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized inoculum to each well.

    • Incubate the plate at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.

References

  • Pudmed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • Pudmed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • PubMed Central (PMC). (2022, October 21). Overview on Strategies and Assays for Antibiotic Discovery.
  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • Pudmed. (n.d.). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1.
  • Scientific.Net. (n.d.). Screening Multitarget Anticancer Compounds from Salicylic Acid Derivatives: (Without and with Amino Acid Linkage) by In Silico Docking.
  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Vels University. (2018, December 11). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS.
  • BenchChem. (n.d.). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.
  • MDPI. (n.d.). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • (n.d.). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources.
  • InterAcademy Partnership (IAP). (n.d.). Antimicrobial drug discovery: greater steps ahead.
  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
  • BenchChem. (n.d.). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • Pudmed. (n.d.). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents.
  • ResearchGate. (2025, November 18). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling.
  • ResearchGate. (n.d.). Salicylic Acid: Synthetic Strategies and Their Biological Activities.
  • (n.d.). Aspirin.
  • National Institutes of Health (NIH). (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
  • ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity?.
  • PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Google Books. (n.d.). High Throughput Screening for Novel Anti-Inflammatories.
  • Life Chemicals. (n.d.). Anti-inflammatory Screening Compound Library.
  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 5-hydroxybenzothiazole-2-carboxylic acid.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Quora. (2021, May 10). Why is it when salicylic acid reacts with itself that the ester is formed between the phenol....
  • (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • BenchChem. (n.d.). Application Notes and Protocols: Esterification of Salicylic Acid with Phenol to Synthesize Phenyl Salicylate (Salol).
  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.
  • Target Analysis. (n.d.). Benzoic acid derivatives.
  • UPB.ro. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • (2023, August 31). Solubility of Organic Compounds.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Biosynth. (n.d.). This compound | 16094-44-3 | RAA09444.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.
  • Wikipedia. (n.d.). Aspirin.
  • (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • ResearchGate. (2025, August 5). Selective synthesis of phenyl salicylate (salol) by esterification reaction over solid acid catalysts | Request PDF.
  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
  • ResearchGate. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives.
  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • (2025, August 10). Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst.
  • BLD Pharm. (n.d.). 115175-23-0|5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid|BLD Pharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from 2,5-dihydroxybenzoic acid and a benzylating agent like benzyl chloride or benzyl bromide is a classic example of the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group.[3][4]

The key to a successful synthesis lies in the selective benzylation of the hydroxyl group at the 5-position over the hydroxyl group at the 2-position, which is ortho to the carboxylic acid. This selectivity is influenced by the differential acidity of the two phenolic protons.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis can stem from several factors, often related to incomplete reactions, side reactions, or suboptimal reaction conditions.[5]

Troubleshooting Low Yield:

  • Incomplete Deprotonation: The reaction requires a sufficiently strong base to deprotonate the phenolic hydroxyl group.[5] If the base is too weak, a significant portion of the 2,5-dihydroxybenzoic acid will remain unreacted.

    • Solution: While weaker bases like sodium bicarbonate may be used in some phenolic etherifications, potassium carbonate (K₂CO₃) is a more reliable choice for this substrate.[6] For more challenging reactions, stronger bases like sodium hydride (NaH) can be employed, but with caution, as they can increase the likelihood of side reactions.[5]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: A typical temperature range for this Williamson ether synthesis is between 80-100°C.[4] If the reaction is sluggish at a lower temperature, cautiously increasing the heat can improve the reaction rate and yield. However, excessively high temperatures can promote side reactions.

  • Insufficient Reaction Time: SN2 reactions require adequate time for completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, extend the duration until the starting material is consumed. Typical reaction times can range from 1 to 8 hours.[4]

  • Moisture Contamination: The presence of water can deactivate the base and interfere with the reaction.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents.[7]

Q2: I'm observing the formation of multiple products. What are the likely side reactions and how can I minimize them?

The most common side reaction is the formation of the dibenzylated product, 2,5-bis(benzyloxy)benzoic acid, and potentially some C-alkylation.

Minimizing Side Reactions:

  • Dibenzylation: This occurs when both hydroxyl groups are benzylated.

    • Solution: Carefully control the stoichiometry of the benzylating agent. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of benzyl chloride or bromide can help drive the reaction to completion without promoting excessive dibenzylation. A large excess of the benzylating agent should be avoided.

  • C-Alkylation: Although less common for phenols, under certain conditions, the aromatic ring can be alkylated.

    • Solution: The choice of a polar aprotic solvent like DMF or acetonitrile generally favors O-alkylation over C-alkylation.[5]

Q3: Which base and solvent combination is optimal for this synthesis?

The choice of base and solvent is critical for achieving high yield and selectivity.

Recommended Base and Solvent Combinations:

BaseSolventRationale & Considerations
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)This is a commonly used and effective combination. K₂CO₃ is a moderately strong base that selectively deprotonates the more acidic phenolic proton. DMF is a polar aprotic solvent that effectively solvates the cation, leaving the phenoxide nucleophile more reactive.[4]
Sodium Hydride (NaH)Tetrahydrofuran (THF)NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the phenol.[1] This can be advantageous for less reactive substrates. THF is a suitable ether solvent for reactions involving NaH.[1] Caution: NaH is highly reactive and moisture-sensitive; handle with care.
Sodium Hydroxide (NaOH)Water/EthanolWhile NaOH is a strong base, its use in protic solvents like water or ethanol can solvate the phenoxide ion, reducing its nucleophilicity and potentially slowing the reaction.[5]
Q4: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating.

Monitoring by Thin Layer Chromatography (TLC):

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply small spots of the starting material (2,5-dihydroxybenzoic acid), the co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture at different time points.

  • Develop the plate: Use a suitable eluent system, such as a mixture of ethyl acetate and hexanes. The optimal ratio will need to be determined experimentally to achieve good separation of the spots.

  • Visualize the spots: Use a UV lamp to visualize the aromatic compounds. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

Q5: What is the best procedure for working up and purifying the final product?

A proper workup and purification procedure is essential to isolate the this compound in high purity.

General Workup and Purification Protocol:

  • Cool the reaction mixture: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Quench the reaction: Slowly add water to the reaction mixture to dissolve any inorganic salts and to quench any remaining reactive species.

  • Acidification: Acidify the aqueous mixture with a dilute acid, such as 1M HCl, until the pH is acidic (around pH 2-3).[8] This will protonate the carboxylic acid, causing the product to precipitate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.[9] The product will move into the organic layer.

  • Wash the organic layer: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5]

Experimental Protocol: Synthesis of this compound

This protocol provides a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2,5-dihydroxybenzoic acid

  • Benzyl chloride (or benzyl bromide)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihydroxybenzoic acid (1 equivalent), potassium carbonate (2.2 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2,5-dihydroxybenzoic_acid 2,5-dihydroxybenzoic acid Phenoxide Phenoxide Intermediate 2,5-dihydroxybenzoic_acid->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Product

Caption: Williamson ether synthesis of this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup & Purification workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes adjust_reagents Use Anhydrous Solvents Adjust Stoichiometry reagents_ok->adjust_reagents No conditions_ok->check_workup Yes adjust_conditions Increase Temperature/Time Monitor with TLC conditions_ok->adjust_conditions No optimize_workup Optimize Extraction pH Improve Purification Method workup_ok->optimize_workup No rerun Re-run Experiment workup_ok->rerun Yes adjust_reagents->rerun adjust_conditions->rerun optimize_workup->rerun

Caption: Troubleshooting workflow for low reaction yield.

Safety Precautions

  • Benzyl chloride is a lachrymator and is corrosive. It is also a suspected carcinogen.[10][11] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Sodium hydride (if used) is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.[13]

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[10][11][12]

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • SD Fine-Chem. BENZYL CHLORIDE Safety Data Sheet. [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • ACS Publications. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

  • ResearchGate. (2025, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. This compound. [Link]

  • AA Blocks. 16094-44-3 | MFCD11543482 | this compound. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • PubMed Central. (2021, March 1). Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. [Link]

  • Google Patents.
  • ResearchGate. 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. [Link]

  • RSC Education. The preparation of 2-hydroxybenzoic acid. [Link]

  • Google Patents.
  • Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Literature Review on the Synthesis of para- hydroxybenzoic Acid. [Link]

  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. [Link]

  • The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

  • Google Patents.
  • MDPI. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. [Link]

  • Journal of Chemical and Pharmaceutical Research. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

  • RSC Education. The preparation of 2-hydroxybenzoic acid teacher notes and answers. [Link]

  • ResearchGate. (2025, August 6). O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. [Link]

  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]

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Technical Support Center: Purification of 5-(Benzyloxy)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Benzyloxy)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Here, we combine fundamental chemical principles with practical, field-tested advice to help you achieve high purity and yield in your experiments.

Understanding the Molecule: Key Properties for Purification

This compound is a moderately polar aromatic carboxylic acid. Its purification strategy is dictated by the interplay of the acidic carboxylic acid group, the phenolic hydroxyl group, and the bulky, relatively non-polar benzyloxy group.

PropertyValueSignificance for Purification
Molecular Formula C₁₄H₁₂O₄[1]---
Molecular Weight 244.24 g/mol [1]Affects diffusion rates in chromatography.
Functional Groups Carboxylic acid, Phenol, EtherDictates solubility, reactivity, and chromatographic behavior. The acidic nature allows for acid-base extraction.
Polarity Moderately PolarInfluences choice of solvents for recrystallization and chromatography.
Benzyl Ether Stability Stable to acid and base, cleaved by catalytic hydrogenolysis.[2][3]Unwanted debenzylation is a potential source of impurities under reductive conditions.

Troubleshooting Guides: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My compound won't crystallize from solution, or it "oils out." What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Upon cooling, it separates as a liquid rather than forming a crystalline solid. This is a common issue with moderately polar compounds if the solvent system is not optimized.

Causality:

  • Incorrect Solvent Choice: The solvent may be too non-polar, causing the compound to separate out at a high temperature.

  • Too Rapid Cooling: Shock-cooling a saturated solution can prevent the orderly arrangement of molecules into a crystal lattice, leading to an amorphous solid or oil.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point of the mixture, sometimes below the temperature of the solution.

Troubleshooting Workflow:

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Compound 'Oils Out' or Fails to Crystallize step1 Is the solution saturated at boiling point? start->step1 step2 Is cooling too rapid? step1->step2 Yes solution1 Add more of the 'good' solvent to ensure complete dissolution at boiling. If still an issue, consider a different solvent system. step1->solution1 No step3 Is the solvent system optimal? step2->step3 No solution2 Allow the flask to cool slowly to room temperature, then place in an ice bath. step2->solution2 Yes step4 Induce Crystallization step3->step4 Yes solution3 Try a mixed solvent system, e.g., ethanol/water or ethyl acetate/hexane. step3->solution3 No solution4 Scratch the inner wall of the flask with a glass rod. Add a seed crystal of pure compound. step4->solution4

Caption: Troubleshooting workflow for recrystallization issues.

Detailed Protocol: Recrystallization from an Ethanol/Water Mixed Solvent System

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Saturation: While keeping the solution hot, add hot water dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at the boiling point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (in the same ratio as the final solvent mixture).

  • Drying: Dry the crystals under vacuum.

Column Chromatography Challenges

Q2: I'm running a silica gel column, but I'm getting poor separation between my product and an impurity. What can I do?

A2: Poor separation in column chromatography is often due to an inappropriate solvent system or issues with the column packing. For this compound, the key is to find a solvent system that allows for good differentiation between the target molecule and potential impurities like unreacted starting materials or isomers.

Common Impurities and Their Chromatographic Behavior:

  • 2,5-Dihydroxybenzoic acid (Starting Material): More polar than the product. Will have a lower Rf value on TLC.

  • Benzyl Bromide/Chloride (Starting Material): Less polar than the product. Will have a higher Rf value.

  • 2-Benzyloxy-5-hydroxybenzoic acid (Isomer): Similar polarity to the product, often the most challenging impurity to separate.

  • Dibenzylated Product: Less polar than the product. Will have a higher Rf value.

Troubleshooting Workflow for Column Chromatography:

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Poor Separation on Silica Column step1 Is the TLC separation adequate (ΔRf > 0.2)? start->step1 step2 Is the column packed correctly? step1->step2 Yes solution1 Optimize the solvent system. Try adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent to improve peak shape. Test different solvent systems (e.g., dichloromethane/methanol). step1->solution1 No step3 Is the sample loaded properly? step2->step3 Yes solution2 Ensure the silica gel is packed uniformly without air bubbles or cracks. step2->solution2 No step4 Are you using a gradient elution? step3->step4 Yes solution3 Load the sample in a minimal volume of solvent or as a dry load on silica gel. step3->solution3 No solution4 If not, a shallow gradient of a more polar solvent (e.g., 0-10% ethyl acetate in hexane) can improve separation. step4->solution4

Caption: Troubleshooting workflow for column chromatography.

Detailed Protocol: Gradient Flash Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.3-0.4 and separates it from impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (0.5%).

  • Column Packing: Pack a flash chromatography column with silica gel using your initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel. Apply this dry powder to the top of the column.

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q3: How can I monitor the progress of my purification using Thin-Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for monitoring your purification.

  • Stationary Phase: Use silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with 0.5-1% acetic acid is a good starting point. The acetic acid helps to prevent tailing of the carboxylic acid spot.

  • Visualization:

    • UV Light (254 nm): this compound and many of its aromatic impurities will appear as dark spots on a fluorescent background.

    • Potassium Permanganate Stain: This stain will visualize compounds that can be oxidized, including the phenolic hydroxyl group.

    • Bromocresol Green Stain: This stain is specific for acidic compounds and will show your product and any other carboxylic acid impurities as yellow spots on a blue background.

Q4: I suspect my product is decomposing during purification. What could be the cause?

A4: While the benzyl ether is generally stable, it can be cleaved under certain conditions.

  • Catalytic Hydrogenolysis: If you are using a palladium or platinum catalyst for another step in your synthesis, residual catalyst could lead to debenzylation, especially in the presence of a hydrogen source. Ensure all catalysts are thoroughly removed before subsequent steps.

  • Strong Lewis Acids: Some strong Lewis acids can cleave benzyl ethers, although this is less common under typical purification conditions.

If you suspect decomposition, analyze your crude and purified material by ¹H NMR to look for the appearance of signals corresponding to the debenzylated product (2,5-dihydroxybenzoic acid) and toluene or benzyl alcohol.

Q5: What is a common synthesis route for this compound and what are the expected impurities?

A5: A common and regioselective route is the Williamson ether synthesis starting from 2,5-dihydroxybenzoic acid and a benzyl halide (e.g., benzyl bromide).

Reaction Scheme: 2,5-dihydroxybenzoic acid + Benzyl bromide --(Base)--> this compound + 2-(Benzyloxy)-5-hydroxybenzoic acid (isomer) + Dibenzylated product + Unreacted starting materials.

Expected Impurities:

  • Unreacted 2,5-dihydroxybenzoic acid: More polar than the product.

  • Unreacted Benzyl Bromide: Less polar than the product.

  • 2-(Benzyloxy)-5-hydroxybenzoic acid: The main isomeric impurity, with similar polarity to the desired product.

  • 2,5-Bis(benzyloxy)benzoic acid: The dibenzylated byproduct, which is significantly less polar.

Understanding these potential impurities is key to developing an effective purification strategy and interpreting your analytical data.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chem-Station. Benzyl (Bn) Protective Group. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37, 350-356. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

Sources

Technical Support Center: 5-(Benzyloxy)-2-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid (CAS No: 16094-44-3).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, providing in-depth, field-proven insights to optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically achieved via a two-step process: a Williamson ether synthesis to prepare the key intermediate, 4-benzyloxyphenol, followed by a Kolbe-Schmitt reaction to introduce the carboxylic acid moiety. While conceptually straightforward, achieving high yields requires careful control over reaction parameters and an understanding of the underlying mechanisms. This guide addresses the most common pitfalls and provides robust, actionable solutions.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages, each with its own set of critical parameters that can significantly impact the overall yield.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Kolbe-Schmitt Reaction A Hydroquinone D 4-Benzyloxyphenol (Intermediate) A->D Reacts with B Benzyl Halide (e.g., Benzyl Bromide) B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) C->D Conditions H This compound (Final Product) D->H Reacts with E Sodium Hydroxide (NaOH) E->H F Carbon Dioxide (CO2) (High Pressure & Temp) F->H Conditions G Acid Workup (e.g., H2SO4, HCl) G->H Finalization

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter.

Q1: My overall yield is very low. Where should I start troubleshooting?

A low overall yield can originate from inefficiencies in either the Williamson ether synthesis or the Kolbe-Schmitt reaction. The most effective approach is to analyze each step independently.

  • Isolate and Characterize the Intermediate: After Step 1, purify a small sample of your 4-benzyloxyphenol intermediate and confirm its identity and purity (e.g., via NMR, TLC, or melting point). If the yield or purity of this intermediate is low, focus your optimization efforts on the Williamson ether synthesis first.

  • Evaluate the Carboxylation Step: If you have confirmed a good yield of high-purity intermediate, then any significant loss is occurring during the Kolbe-Schmitt reaction or the final workup and purification.

The following troubleshooting workflow can help pinpoint the issue:

G start Low Overall Yield Observed check_intermediate Analyze 4-Benzyloxyphenol Intermediate (Yield & Purity) start->check_intermediate low_yield_step1 Yield/Purity is Low check_intermediate->low_yield_step1 No good_yield_step1 Yield/Purity is High check_intermediate->good_yield_step1 Yes troubleshoot_step1 Focus on Optimizing Williamson Ether Synthesis (See FAQ 2) low_yield_step1->troubleshoot_step1 troubleshoot_step2 Focus on Optimizing Kolbe-Schmitt Reaction & Purification (See FAQ 3 & 4) good_yield_step1->troubleshoot_step2

Caption: Initial troubleshooting decision workflow.

Q2: I'm getting a low yield of 4-benzyloxyphenol in the Williamson ether synthesis step. How can I improve it?

The Williamson ether synthesis is an SN2 reaction where the phenoxide ion attacks the benzyl halide.[4][5] Low yields are typically due to incomplete reactions or side reactions.

  • Issue: Incomplete Reaction or Slow Conversion

    • Causality: The reaction rate depends on generating a sufficient concentration of the nucleophilic phenoxide and ensuring it can effectively react with the benzyl halide.

    • Solutions:

      • Choice of Base and Solvent: While weaker bases like potassium carbonate (K₂CO₃) are common, stronger bases like sodium hydride (NaH) can ensure complete deprotonation of the phenol.[6] Pair your base with an appropriate solvent. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[6][7] Acetone is also a common choice, particularly with K₂CO₃.

      • Anhydrous Conditions: Water can protonate the phenoxide, reducing its nucleophilicity, and can react with strong bases. Ensure all glassware is oven-dried and use anhydrous solvents.[8]

      • Reaction Time and Temperature: These reactions can be slow. Refluxing for several hours (4-24h) may be necessary to drive the reaction to completion.[4] Monitor progress by TLC.

  • Issue: Formation of Side Products

    • Causality: The primary side product is often the dibenzylated ether, 1,4-dibenzyloxybenzene, formed if both hydroxyl groups of hydroquinone react.

    • Solutions:

      • Control Stoichiometry: To favor mono-alkylation, use a molar excess of hydroquinone relative to the benzyl halide (e.g., 2-3 equivalents of hydroquinone to 1 equivalent of benzyl halide). This statistically favors the reaction of a benzyl halide molecule with an unreacted hydroquinone molecule. The unreacted hydroquinone can be removed during workup.

      • Temperature Control: Add the benzyl halide slowly to the reaction mixture to maintain control and prevent localized high concentrations that might favor dialkylation.

ParameterRecommendation for High YieldRationale
Base K₂CO₃, Cs₂CO₃, or NaHEnsures efficient formation of the phenoxide nucleophile.[6]
Solvent Acetone, DMF, or DMSOPolar aprotic solvents accelerate SN2 reactions.[6]
Reactant Ratio 2-3 eq. Hydroquinone : 1 eq. Benzyl HalideStatistically favors mono-alkylation and minimizes dibenzylated byproduct.
Temperature Reflux (e.g., 55-80 °C depending on solvent)Provides sufficient energy to overcome the activation barrier.[9]
Conditions Anhydrous (dry glassware and solvents)Prevents quenching of the phenoxide nucleophile.[8]
Q3: My Kolbe-Schmitt carboxylation is inefficient and produces isomers. How do I improve yield and selectivity?

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the electron-rich phenoxide ring attacks carbon dioxide, a weak electrophile.[10][11] Success hinges on maximizing phenoxide reactivity and controlling the position of carboxylation.

  • Issue: Low Conversion / No Reaction

    • Causality: The reaction requires the formation of the sodium phenoxide salt, which is significantly more reactive than the neutral phenol.[10][12] The subsequent carboxylation is often performed under pressure to increase the concentration of dissolved CO₂.

    • Solutions:

      • Anhydrous Phenoxide Formation: The intermediate 4-benzyloxyphenol must be rigorously dried. It should be treated with a stoichiometric amount of a strong base, typically sodium hydroxide (NaOH), and all water must be removed (e.g., by azeotropic distillation with toluene or heating under vacuum) to form the dry sodium phenoxide salt. The presence of water severely inhibits the reaction.[13]

      • CO₂ Pressure and Temperature: This reaction is almost always performed in a pressure vessel (autoclave). Pressures of 5-100 atm and temperatures of 125-150 °C are typical.[11][12][13] These conditions are necessary to force the carboxylation of the activated ring by the weak electrophile (CO₂).

  • Issue: Poor Regioselectivity (Formation of the wrong isomer)

    • Causality: Carboxylation can occur at either the ortho or para position relative to the hydroxyl group. For the synthesis of 5-(Benzyloxy)-2-hydroxy benzoic acid, ortho-carboxylation is required.

    • Solutions:

      • Choice of Counter-ion: This is the most critical factor for regioselectivity. Sodium phenoxides preferentially yield the ortho-isomer (salicylic acid derivatives) . This is attributed to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the carbon dioxide molecule, which directs the CO₂ to the ortho position.[13] In contrast, using potassium hydroxide (KOH) would form the potassium phenoxide, which favors the formation of the para-isomer.[11][12] Therefore, using NaOH is mandatory for this synthesis.

      • Temperature Control: While higher temperatures are needed, excessively high temperatures can cause the thermodynamically more stable para-isomer to form, even with a sodium counter-ion.[14] Stick to the lowest effective temperature range (e.g., 125-150 °C).

ParameterRecommendation for ortho-SelectivityRationale
Base Sodium Hydroxide (NaOH)The Na⁺ ion forms a chelate that directs CO₂ to the ortho position.[11][13]
Conditions Strictly AnhydrousWater decreases the yield by reacting with the phenoxide.[13]
Pressure High Pressure (5-100 atm)Increases the effective concentration of CO₂ electrophile.[11][12]
Temperature 125-150 °CProvides activation energy without favoring rearrangement to the para-product.
Q4: What is the best way to purify the final product, this compound?

Effective purification is crucial for obtaining a high-quality final product.

  • Issue: Contamination with Starting Material or Isomers

    • Causality: The crude product mixture may contain unreacted 4-benzyloxyphenol, the undesired para-isomer, and other byproducts.

    • Solutions:

      • Acidic Workup: After the Kolbe-Schmitt reaction, the product exists as a sodium salt. The reaction mixture should be dissolved in water and carefully acidified (e.g., with HCl or H₂SO₄) until the pH is strongly acidic (pH 1-2).[10][15] This protonates the carboxylate and the phenoxide, causing the desired carboxylic acid to precipitate out of the aqueous solution. Unreacted starting material may remain dissolved or form an oil.

      • Filtration: The precipitated solid should be collected by vacuum filtration and washed with cold water to remove inorganic salts.[16]

      • Recrystallization: This is the most powerful technique for purification. The solubility of 2-hydroxybenzoic acid derivatives is typically low in cold water but increases significantly in hot water or alcohol-water mixtures.[17] A common and effective solvent system is aqueous ethanol. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

      • Decolorization: If the product is colored, activated charcoal can be added to the hot recrystallization solution and then removed by hot filtration.[14]

Detailed Experimental Protocols

The following are generalized protocols based on established methodologies. They should be adapted and optimized based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-Benzyloxyphenol (Intermediate)
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add hydroquinone (2.0 eq.), potassium carbonate (2.5 eq.), and acetone as the solvent.

  • Reaction: Stir the mixture vigorously. Slowly add benzyl bromide (1.0 eq.) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, filter off the inorganic salts and wash them with fresh acetone. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove unreacted hydroquinone. Then wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization from a suitable solvent like hexane/ethyl acetate.

Protocol 2: Kolbe-Schmitt Carboxylation to this compound
  • Phenoxide Formation: In a flask, dissolve purified 4-benzyloxyphenol (1.0 eq.) in methanol and add a solution of sodium hydroxide (1.0 eq.) in methanol.

  • Drying: Evaporate the solvent completely under reduced pressure. The resulting solid sodium 4-benzyloxyphenoxide must be thoroughly dried, for example, by heating at 100-120 °C under high vacuum for several hours.

  • Carboxylation: Transfer the fine, dry powder to a high-pressure autoclave. Seal the vessel, purge with N₂, and then pressurize with carbon dioxide to 80-100 atm.

  • Heating: Heat the autoclave to 125-135 °C and maintain this temperature with stirring for 6-12 hours.

  • Workup and Precipitation: After cooling and carefully venting the CO₂, dissolve the solid residue in hot water. Acidify the solution to pH 1-2 with concentrated HCl. A white precipitate of the product will form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation.[16] Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

By carefully applying these principles and protocols, you can systematically troubleshoot and optimize your synthesis to achieve a higher yield and purity of this compound.

References

  • Vertex AI Search Grounding API. The Williamson Ether Synthesis.
  • Vertex AI Search Grounding API. Williamson Ether Synthesis.
  • J&K Scientific LLC. Kolbe-Schmitt Reaction.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • GeeksforGeeks. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • Wikipedia. Kolbe–Schmitt reaction.
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).
  • BYJU'S. Kolbe Reaction Mechanism.
  • Biosynth. This compound | 16094-44-3.
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Organic Syntheses. p-HYDROXYBENZOIC ACID.
  • PubChem. This compound.
  • BenchChem. Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis.
  • BenchChem. Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
  • Royal Society of Chemistry. The preparation of 2-hydroxybenzoic acid teacher notes and answers.
  • AA Blocks. 16094-44-3 | MFCD11543482 | this compound.

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stability issues of 5-(Benzyloxy)-2-hydroxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 5-(Benzyloxy)-2-hydroxybenzoic acid

A Guide to Understanding and Mitigating Stability Issues

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this molecule. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Core Stability Profile of this compound

This compound is a versatile intermediate in organic synthesis, particularly in the development of therapeutic agents.[1] Its structure, featuring a salicylic acid core with a benzyl ether protecting group, presents a unique stability profile. While generally stable under recommended storage conditions, its functional groups—a carboxylic acid, a phenolic hydroxyl, and a benzyl ether—are susceptible to degradation under specific environmental stresses.

Key structural features influencing stability:

  • Carboxylic Acid Group: Can undergo decarboxylation at high temperatures.

  • Phenolic Hydroxyl Group: Prone to oxidation, which can be catalyzed by light, metal ions, or high pH.

  • Benzyl Ether Linkage: Susceptible to cleavage via acid- or base-catalyzed hydrolysis and particularly sensitive to catalytic hydrogenolysis.

Standard safety protocols recommend storing the compound in a dry, cool, and well-ventilated place in a tightly sealed container.[2][3][4] It is crucial to avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[2][3][5]

Troubleshooting Guide: A-Q&A Approach

This section addresses common problems encountered during the handling and use of this compound.

Q1: I'm observing a new, more polar impurity in my HPLC analysis after storing my compound in a protic solvent for a few days. What is happening?

Answer: This is a classic sign of hydrolysis of the benzyl ether linkage. The benzyloxy group, while a robust protecting group, can be cleaved under certain conditions, especially in the presence of acidic or basic catalysts.

  • Underlying Cause: The ether oxygen can be protonated under acidic conditions, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles in your solution. Conversely, strong bases can deprotonate the phenolic hydroxyl, which may influence the electronic structure, although direct base-catalyzed hydrolysis of the ether is less common than acid-catalyzed cleavage. A more likely scenario in basic solutions is oxidative degradation.

  • Primary Degradant: The most probable degradation product is 5-hydroxy-2-hydroxybenzoic acid (also known as gentisic acid), with benzyl alcohol as the co-product. Gentisic acid is significantly more polar than the parent compound due to the additional free hydroxyl group, causing it to elute earlier in a standard reversed-phase HPLC method.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to confirm the mass of the impurity. The [M-H]⁻ ion for gentisic acid would be m/z 153.02, compared to m/z 243.06 for the parent compound.

    • Solvent Selection: If possible, prepare stock solutions in aprotic solvents like anhydrous acetonitrile or DMSO and store them at low temperatures. Avoid long-term storage in acidic or basic aqueous solutions.

    • pH Control: If aqueous solutions are necessary, buffer them to a neutral pH (around 6-7). Studies on similar benzoic acid derivatives show they are most stable in neutral or near-neutral conditions.[6]

Q2: My solution of this compound is developing a yellow or brown tint upon exposure to air and light. Is this a concern?

Answer: Yes, a color change is a strong indicator of oxidative degradation. The phenolic ring is electron-rich and susceptible to oxidation, which can be initiated by light (photodegradation) or the presence of trace metal contaminants and dissolved oxygen.

  • Underlying Cause: Oxidation of phenols can lead to the formation of quinone-type structures, which are often highly colored. This process can be accelerated by exposure to UV light and the presence of oxygen.[7][8] The parent compound, 2-hydroxybenzoic acid, is known to be light-sensitive.[5][9]

  • Primary Degradants: The degradation pathway likely involves the formation of hydroxylated and/or quinone-like species. These are often complex mixtures that can be difficult to fully characterize.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]

    • Use Degassed Solvents: For sensitive applications, sparge your solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

    • Consider Antioxidants: If compatible with your downstream application, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid may inhibit oxidative degradation in solution.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can sequester trace metal ions.

Q3: I am attempting a reaction under basic conditions (e.g., saponification, acylation of the phenol) and my yields are consistently low, with multiple byproducts. Could the starting material be degrading?

Answer: It is highly probable. While the compound can be used in basic conditions, prolonged exposure, especially at elevated temperatures, can lead to degradation.

  • Underlying Cause: In a basic solution, both the carboxylic acid and the phenolic hydroxyl group will be deprotonated. The resulting phenoxide is highly activated and extremely susceptible to oxidation, as discussed in Q2. This can lead to the formation of colored degradation products and reduce the yield of your desired product. While hydrolysis of the benzyl ether is also possible, oxidation is often the more rapid and problematic pathway in basic media exposed to air.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform your reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen, which is the primary culprit for oxidation in basic solutions.

    • Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of degradation.

    • Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

    • Choice of Base: Use the mildest base that is effective for your transformation. Avoid excessively strong bases or large excesses where possible.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for solid this compound?

    • Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[2][4] An inert atmosphere (e.g., under argon) is beneficial for long-term storage.

  • What is the best solvent for preparing a stock solution?

    • For short-term storage, anhydrous DMSO or acetonitrile are good choices. For long-term storage, it is best to store the compound as a solid and weigh it out for each experiment.

  • What are the main degradation products I should look for?

    • The two primary degradation products to monitor for are 5-hydroxy-2-hydroxybenzoic acid (from hydrolysis) and various colored oxidation products (e.g., quinones).

  • How can I monitor the stability of my sample?

    • A stability-indicating HPLC method is the best approach. A reversed-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% formic or acetic acid) and UV detection (approx. 290-310 nm) should effectively separate the parent compound from its more polar degradants.[6][10]

Experimental Protocols

These protocols provide a framework for assessing the stability of this compound under common stress conditions.

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Preparation: Prepare three solutions of the compound at 1 mg/mL in:

    • 0.1 M HCl (acidic)

    • Purified Water (neutral)

    • 0.1 M NaOH (basic)

  • Incubation: Aliquot each solution into amber glass vials. Place one set of vials at room temperature (~25°C) and another set in an oven at 60°C. Maintain a "time zero" (T0) sample at -20°C.

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Photostability Assessment (Adapted from ICH Q1B)[11]
  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution (e.g., 1 mg/mL in acetonitrile/water) in a quartz cell.

  • Control Sample: Prepare an identical set of samples but wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides a standardized output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, compare the test samples to the dark controls using HPLC. Assess for any change in purity and the appearance of new peaks. A significant change indicates photosensitivity.

Data Summary

Table 1: Potential Degradation Pathways and Products

Stress ConditionPotential PathwayPrimary Degradation Product(s)Analytical Signature
Acidic/Basic Solution Hydrolysis5-hydroxy-2-hydroxybenzoic acidEarly eluting peak in RP-HPLC; [M-H]⁻ = 153.02
Light/Air Exposure Oxidation/PhotodegradationQuinone-type species, polyphenolicsSolution turns yellow/brown; complex chromatogram
High Temperature Thermal DecompositionDecarboxylation products (e.g., 4-(benzyloxy)phenol)Loss of parent compound; potential gas evolution
Reducing Conditions Hydrogenolysis (e.g., H₂, Pd/C)5-hydroxy-2-hydroxybenzoic acid + TolueneRapid and complete conversion

Visualization of Key Processes

Diagram 1: Potential Degradation Pathways

G parent This compound hydrolysis_prod 5-Hydroxy-2-hydroxybenzoic acid (Gentisic Acid) parent->hydrolysis_prod  Hydrolysis  (H⁺ or OH⁻) oxidation_prod Oxidized Species (e.g., Quinones) parent->oxidation_prod  Oxidation  (O₂, Light, Base) decarbox_prod 4-(Benzyloxy)phenol parent->decarbox_prod  Thermal Stress  (High Temp)

Caption: Potential degradation pathways for this compound.

Diagram 2: General Workflow for a Stability Study

G cluster_prep 1. Preparation cluster_exp 2. Exposure cluster_analysis 3. Analysis cluster_report 4. Interpretation A Define Stress Conditions (pH, Temp, Light) B Prepare Samples & Controls A->B C Incubate at Time Points B->C D Sample Quenching/ Neutralization C->D E HPLC / LC-MS Analysis D->E F Quantify Parent & Degradants E->F G Determine Degradation Rate F->G H Identify Degradation Pathway G->H

Caption: Workflow for conducting a forced degradation stability study.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • AA Blocks. This compound. [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • MDPI. (2022). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • ResearchGate. (2015). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2011). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [Link]

  • SciELO. (2015). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. [Link]

  • ResearchGate. (2022). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. [Link]

  • PubMed. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. [Link]

  • ResearchGate. (2014). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. [Link]

  • PubMed. (1982). Effect of some formulation adjuncts on the stability of benzoyl peroxide. [Link]

  • Zenodo. (2023). DEVELOPMENT AND VALIDATION OF NOVEL STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • Royal Society of Chemistry. The preparation of 2-hydroxybenzoic acid. [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-(Benzyloxy)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from a laboratory scale to a pilot plant setting. My aim is to provide you with in-depth, field-proven insights to anticipate and troubleshoot the challenges inherent in this scale-up process. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Introduction: The Scale-Up Challenge

The synthesis of this compound, a valuable intermediate in pharmaceutical development, often involves the Kolbe-Schmitt reaction or variations thereof. While this reaction can be straightforward on a lab bench, scaling up introduces significant complexities related to mass and heat transfer, reaction kinetics, and safety. This guide will address these challenges in a practical, question-and-answer format.

Core Synthesis Pathway & Key Considerations

The primary route for synthesizing this compound involves the carboxylation of 4-benzyloxyphenol. This is typically achieved through the Kolbe-Schmitt reaction, which involves the reaction of a phenoxide with carbon dioxide under pressure and heat.[1]

dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"4-Benzyloxyphenol" [fillcolor="#F1F3F4"]; "Sodium_4-benzyloxyphenoxide" [fillcolor="#F1F3F4"]; "Carboxylation_Complex" [fillcolor="#F1F3F4"]; "Disodium_Salt" [fillcolor="#F1F3F4"]; "5-Benzyloxy-2-hydroxybenzoic_acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-Benzyloxyphenol" -> "Sodium_4-benzyloxyphenoxide" [label="NaOH"]; "Sodium_4-benzyloxyphenoxide" -> "Carboxylation_Complex" [label="CO2, Pressure, Heat"]; "Carboxylation_Complex" -> "Disodium_Salt" [label="Rearrangement"]; "Disodium_Salt" -> "5-Benzyloxy-2-hydroxybenzoic_acid" [label="Acid Workup (e.g., H2SO4)"]; } caption="Figure 1: Generalized Kolbe-Schmitt reaction pathway for the synthesis of this compound."

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Process Optimization

Q1: We are observing low yields of this compound when moving from a 1L to a 50L reactor. What are the likely causes?

A1: Low yields during scale-up of the Kolbe-Schmitt reaction are often multifactorial. Here are the primary areas to investigate:

  • Inefficient Mass Transfer: In the Kolbe-Schmitt reaction, the efficient contact between solid sodium phenoxide and gaseous carbon dioxide is critical.[2] In a larger reactor, simply increasing the volume without optimizing agitation can lead to poor mixing, leaving a significant portion of the phenoxide unreacted.

    • Troubleshooting:

      • Agitator Design and Speed: Ensure your pilot plant reactor has an appropriate agitator (e.g., anchor, turbine) for solid-gas reactions. You may need to increase the agitation speed (RPM) to ensure the solid is well-suspended.[3]

      • CO2 Introduction: Instead of surface addition, consider using a sparging tube to introduce CO2 below the surface of the reaction mixture, maximizing the gas-solid interface.

  • Poor Heat Transfer: The Kolbe-Schmitt reaction is temperature-sensitive. A larger reactor has a smaller surface-area-to-volume ratio, making both heating and cooling less efficient.[3]

    • Troubleshooting:

      • Jacketed Reactor Performance: Verify that your reactor's heating/cooling jacket is functioning optimally. Ensure the heat transfer fluid is circulating at a sufficient rate to maintain turbulent flow.[3][4]

      • Ramp Rates: You may need to adjust your heating ramp rates to ensure the reaction mass reaches and maintains the target temperature uniformly.

  • Presence of Moisture: The Kolbe-Schmitt reaction is highly sensitive to water, which can consume the phenoxide and reduce yields.[5]

    • Troubleshooting:

      • Reagent and Solvent Drying: Ensure all reagents (especially the 4-benzyloxyphenol and sodium hydroxide) and the reactor are scrupulously dry.

      • Inert Atmosphere: Maintain a dry, inert atmosphere (e.g., nitrogen or argon) within the reactor before and during the reaction.

Q2: We are seeing an increase in the formation of the para-isomer, 4-hydroxy-3-(phenylmethyl)benzoic acid, in our pilot plant runs. How can we improve the regioselectivity for the desired ortho-carboxylation?

A2: The regioselectivity of the Kolbe-Schmitt reaction is influenced by the counter-ion and temperature.[1][5]

  • Counter-ion Effect: Sodium ions tend to favor ortho-carboxylation, while larger counter-ions like potassium can lead to a higher proportion of the para-isomer.[1][6]

    • Troubleshooting:

      • Base Selection: Ensure you are using sodium hydroxide to generate the phenoxide. If you are using a different base, this could be the source of the issue.

  • Temperature Control: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer.

    • Troubleshooting:

      • Precise Temperature Monitoring: Use multiple temperature probes within the reactor to ensure there are no "hot spots."

      • Optimize Reaction Temperature: You may need to re-optimize the reaction temperature at the pilot scale. A slightly lower temperature might improve ortho-selectivity, though it could also slow down the reaction rate.

Q3: Our reaction seems to stall before reaching full conversion in the pilot plant. What could be causing this?

A3: A stalled reaction can be due to several factors, often related to the challenges of a larger scale:

  • CO2 Pressure Drop: In a larger reactor, maintaining a consistent high pressure of CO2 is crucial.[2]

    • Troubleshooting:

      • Pressure Monitoring and Control: Ensure your pressure regulation system is robust and can maintain the target pressure throughout the reaction. Check for any leaks in the system.

  • Product Inhibition: The product, disodium 5-(benzyloxy)-2-hydroxybenzoate, can sometimes coat the unreacted sodium 4-benzyloxyphenoxide, preventing further reaction with CO2.

    • Troubleshooting:

      • Agitation: Vigorous agitation can help to break up any solid agglomerates and expose fresh surfaces of the reactant.

      • Slurry-based approach: Consider a suspension-based reaction in a high-boiling, inert solvent to improve mass transfer.[2]

Safety & Handling

Q4: What are the key safety considerations when scaling up the synthesis of this compound?

A4: Safety is paramount during scale-up. Here are the critical areas to address:

  • Exothermic Reactions: While the Kolbe-Schmitt reaction itself is not violently exothermic, the initial acid-base reaction to form the phenoxide can be. In a large reactor, this heat needs to be managed effectively.[7]

    • Mitigation:

      • Controlled Reagent Addition: Add the sodium hydroxide solution to the 4-benzyloxyphenol slowly and with efficient cooling.

      • Emergency Cooling: Ensure your reactor has an emergency cooling system in place.

  • High-Pressure Operations: The Kolbe-Schmitt reaction is typically run under high pressure.[1]

    • Mitigation:

      • Pressure-Rated Equipment: Use a reactor and associated equipment rated for the intended operating pressure.

      • Pressure Relief Systems: Install and regularly test pressure relief valves.

  • Handling of Corrosive and Hazardous Materials: The reaction involves strong bases (NaOH) and acids (for workup), as well as potentially irritating organic compounds.[8][9]

    • Mitigation:

      • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves and clothing.[8][9]

      • Ventilation: Work in a well-ventilated area, and use fume hoods when handling volatile or dusty materials.[9]

      • Spill Kits: Have appropriate spill kits readily available.

Q5: How should we handle the waste generated from the pilot plant synthesis?

A5: Proper waste management is crucial for both safety and environmental compliance.

  • Waste Segregation: Segregate waste streams at the point of generation. This includes:

    • Aqueous acidic waste from the workup.

    • Aqueous basic waste.

    • Organic solvent waste.

    • Solid waste.

  • Neutralization: Neutralize acidic and basic aqueous waste streams before disposal, ensuring the final pH is within acceptable limits.

  • Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Use licensed waste disposal contractors.[10]

Purification & Impurity Profile

Q6: What are the common impurities we might encounter, and how can we remove them at the pilot scale?

A6: Common impurities can include unreacted starting material, isomers, and byproducts.

  • Common Impurities:

    • 4-Benzyloxyphenol: Unreacted starting material.

    • 4-hydroxy-3-(phenylmethyl)benzoic acid: The para-isomer.

    • 2,5-Dihydroxybenzoic acid: If de-benzylation occurs.[11]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product.

      • Solvent Selection: Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor.

    • pH Adjustment: The carboxylic acid product is soluble in base and insoluble in acid. This property can be used to wash away non-acidic impurities.

    • Distillation/Sublimation: For some impurities, distillation or sublimation under reduced pressure may be an option, although this is less common for the final product.[12]

Q7: How can we monitor the progress of the reaction and the purity of the product in the pilot plant?

A7: In-process monitoring is key to a successful scale-up.

  • Reaction Monitoring:

    • High-Performance Liquid Chromatography (HPLC): Take periodic samples from the reaction mixture (after quenching and workup of the sample) to monitor the disappearance of the starting material and the appearance of the product and any major byproducts.

  • Purity Analysis:

    • HPLC: Use a validated HPLC method to determine the purity of the final isolated product.

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[13]

    • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques can be used to confirm the structure of the final product and identify any unknown impurities.[14]

Process Parameters Summary

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Considerations)Rationale for Change
Reactor Size 0.5 - 5 L20 - 200 LIncreased production capacity.
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Lower surface area to volume ratio, potential for hot spots and slower cooling.[3]Scale-up exposes heat transfer bottlenecks.[3]
Mass Transfer Efficient mixing with standard magnetic stirrers.Requires optimized agitation (impeller type, speed) for solid suspension and gas dispersion.[3]Linear scaling of mixing is not effective.
CO2 Pressure 80 - 138 bar[2]80 - 138 bar (or as optimized)High pressure is necessary to drive the carboxylation.[2]
Temperature 125 - 150 °C[2]125 - 150 °C (with careful monitoring)Temperature affects reaction rate and regioselectivity.[1]
Reaction Time 2 - 8 hours[2]May need to be adjusted based on reaction monitoring.Inefficient mass or heat transfer can prolong reaction time.

Experimental Protocols

Protocol 1: Pilot Scale Synthesis of this compound

Safety Precautions: This procedure must be carried out by trained personnel in a controlled pilot plant environment. Adherence to all safety protocols, including the use of appropriate PPE, is mandatory.[8][15]

  • Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and leak-tested. Purge the reactor with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Reagent Charging:

    • Charge the reactor with 4-benzyloxyphenol.

    • Begin agitation to ensure the solid is suspended.

    • Slowly add a solution of sodium hydroxide while monitoring the internal temperature. Use the reactor's cooling jacket to maintain the temperature below a specified limit (e.g., 50 °C) during this exothermic addition.

  • Solvent Removal (if applicable): If an aqueous solution of NaOH was used, remove the water under vacuum until the sodium 4-benzyloxyphenoxide is a dry, free-flowing powder. This step is critical to prevent side reactions.[5]

  • Carboxylation:

    • Seal the reactor and pressurize it with carbon dioxide to the target pressure (e.g., 100 atm).[1]

    • Heat the reactor to the desired temperature (e.g., 125 °C) while maintaining vigorous agitation.[1]

    • Hold the reaction at temperature and pressure for the specified time, monitoring the reaction progress by taking periodic samples for HPLC analysis.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO2 pressure.

    • Dissolve the solid reaction mass in water.

    • Slowly add sulfuric acid to the aqueous solution until the pH is acidic (e.g., pH 2-3), which will precipitate the crude this compound.

    • Filter the solid product and wash it with water to remove any inorganic salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

    • Dry the purified product under vacuum.

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subgraph "cluster_Preparation" { label = "Preparation"; style=filled; color="#F1F3F4"; "Reactor_Prep" [label="Reactor Preparation\n(Clean, Dry, Inert)"]; "Reagent_Charge" [label="Reagent Charging\n(4-Benzyloxyphenol, NaOH)"]; "Solvent_Removal" [label="Solvent Removal\n(if necessary)"]; "Reactor_Prep" -> "Reagent_Charge" -> "Solvent_Removal"; }

subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Carboxylation" [label="Carboxylation\n(CO2, Pressure, Heat)"]; "Monitoring" [label="In-Process Monitoring\n(HPLC)"]; "Carboxylation" -> "Monitoring"; }

subgraph "cluster_Purification" { label = "Purification"; style=filled; color="#F1F3F4"; "Workup" [label="Workup & Isolation\n(Acidification, Filtration)"]; "Recrystallization" [label="Recrystallization"]; "Drying" [label="Drying"]; "Workup" -> "Recrystallization" -> "Drying"; }

"Solvent_Removal" -> "Carboxylation"; "Monitoring" -> "Workup"; "Drying" -> "Final_Product" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption="Figure 2: A high-level experimental workflow for the pilot plant synthesis of this compound."

References

  • HWS Labortechnik Mainz. (2025). Glass reactor configurations for pilot plant scale reactions.
  • AGI Glassplant. (n.d.). Discover The AGI Glassplant Pilot Plant Reactor Plus.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction.
  • AIChE. (n.d.). Best Practices for Heat Tracing Pilot Plants.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Mohammad, O., Onwudili, J. A., & Yuan, Q. (2024). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. Molecules, 29(11), 2527.
  • Biosynth. (n.d.). This compound.
  • ResearchGate. (2025). The industrially applied Kolbe–Schmitt reaction conducted under high...
  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • MDPI. (n.d.). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction.
  • Royal Society of Chemistry. (2023). A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.
  • Georgia Institute of Technology. (n.d.). Safety Procedures.
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Wikipedia. (n.d.). Gentisic acid.
  • Royal Society of Chemistry. (n.d.). The preparation of 2-hydroxybenzoic acid teacher notes and answers.

Sources

improving the selectivity of reactions involving 5-(Benzyloxy)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Benzyloxy)-2-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to improve the selectivity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and their relative reactivity?

A: this compound (also known as 5-benzyloxysalicylic acid) has three primary reactive sites, each with distinct chemical properties:

  • Carboxylic Acid (-COOH): This is the most acidic functional group. It readily undergoes reactions typical of carboxylic acids, such as esterification, amide bond formation, and conversion to an acid chloride.[1][2]

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated with a suitable base to form a potent nucleophile (a phenoxide). It can participate in O-alkylation and O-acylation reactions. Its reactivity is often lower than the carboxylic acid in coupling reactions but can compete under certain conditions.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The hydroxyl and benzyloxy groups are both activating, ortho-, para-directing groups, influencing the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.

  • Benzyl Ether (-OCH₂Ph): The benzyl group is primarily a protecting group for the 5-position hydroxyl. It is relatively stable but can be cleaved under specific conditions, most commonly catalytic hydrogenation, to yield the free phenol.[2][3]

Q2: Why is the benzyl group a useful protecting group in this molecule?

A: The benzyl group is an excellent choice for protecting the phenolic hydroxyl at the 5-position for several key reasons:

  • Stability: Benzyl ethers are stable across a wide range of reaction conditions, including moderately acidic and basic media, and are compatible with many common transformations like esterification or amide coupling at the carboxylic acid.[4][5]

  • Orthogonality: It can be removed under conditions that typically do not affect other common protecting groups like Boc, Fmoc, or many esters, providing crucial orthogonality in multi-step syntheses.[4][6]

  • Mild Removal: The most common method for debenzylation is catalytic hydrogenation (e.g., H₂ over Palladium on Carbon), which is a very mild and high-yielding procedure that releases the free hydroxyl group and produces toluene as a benign byproduct.[2]

Q3: What are the general strategies for achieving selective reactions on this molecule?

A: Achieving selectivity is paramount and generally relies on two principles: exploiting the inherent differences in reactivity or employing a protect-react-deprotect strategy.

  • Exploiting Inherent Reactivity: For reactions like esterification of the carboxylic acid, conditions can be chosen that favor the more reactive carboxyl group. For example, using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) will selectively form an active O-acylisourea intermediate with the carboxylic acid, which then reacts with an alcohol before the less reactive phenol can interfere.[1]

  • Protecting Group Strategies: When the desired reaction site is less reactive or when reaction conditions would affect multiple functional groups, a protecting group strategy is essential.[4] For instance, to selectively modify the 2-hydroxy group, one would first protect the highly reactive carboxylic acid (e.g., as a methyl or ethyl ester), perform the desired reaction on the phenol, and finally, hydrolyze the ester to restore the carboxylic acid.

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Problem Area: Esterification Selectivity
Q: I'm trying to esterify the carboxylic acid of this compound, but I'm getting significant O-acylation of the phenolic hydroxyl as a byproduct. How can I achieve selective esterification?

A: This is a classic selectivity challenge. The key is to use a method that activates the carboxylic acid under conditions where the phenolic hydroxyl remains a poor nucleophile. Standard Fischer esterification (refluxing in alcohol with a strong acid catalyst) can sometimes lead to mixtures because the high temperatures and strong acid can promote side reactions.[7] A superior method is to use a carbodiimide coupling agent at milder temperatures.

Recommended Protocol: EDC/DMAP Mediated Esterification

This method selectively activates the carboxylic acid without requiring heat or strong acids, thus preserving the phenolic hydroxyl.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Addition of Reagents: Add the desired alcohol (R-OH, 1.2 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Addition of Coupling Agent: Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq.) to the cooled solution. The slow addition prevents an excessive exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Problem Area: Selective Modification of the 2-Hydroxy Group
Q: I need to perform an O-alkylation on the 2-hydroxy group, but the carboxylic acid interferes by getting deprotonated by the base. How can I selectively alkylate the phenol?

A: You are correct; the base required for O-alkylation (e.g., K₂CO₃, CsHCO₃) will deprotonate the carboxylic acid, forming a carboxylate salt that is generally unreactive towards alkyl halides.[8] However, this can complicate the reaction and work-up. The most robust strategy is to temporarily protect the carboxylic acid as an ester.

Workflow for Selective Phenolic Alkylation

The diagram below outlines the necessary protect-react-deprotect sequence.

G cluster_0 Workflow for Selective Phenolic Alkylation start Start: 5-(Benzyloxy)- 2-hydroxybenzoic acid protect Step 1: Protect Esterify Carboxylic Acid (e.g., MeOH, H₂SO₄) start->protect Selective Protection react Step 2: React Alkylate Phenolic -OH (e.g., R-X, K₂CO₃, Acetone) protect->react Target Reaction deprotect Step 3: Deprotect Saponify Ester (e.g., LiOH, THF/H₂O) react->deprotect Regenerate Acid end End: Selectively Alkylated Product deprotect->end

Caption: A three-step workflow for the selective alkylation of the 2-hydroxy group.

Step 1: Esterification (Protection)

  • Follow a standard Fischer esterification protocol: Reflux the starting material in methanol with a catalytic amount of H₂SO₄ for several hours.[7][9] This converts the carboxylic acid to its methyl ester. Purify the product before proceeding.

Step 2: O-Alkylation of the Phenol (Reaction)

  • Dissolve the methyl ester from Step 1 in anhydrous acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2.5 eq.).[1]

  • Add your alkylating agent (e.g., an alkyl bromide, 1.2 eq.) dropwise.

  • Heat the mixture (reflux may be necessary) and stir for 6-12 hours, monitoring by TLC.

  • Perform an aqueous work-up and purify by column chromatography.

Step 3: Saponification (Deprotection)

  • Dissolve the purified product from Step 2 in a mixture of THF and water.

  • Add an excess of a base like lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Neutralize the reaction mixture with dilute acid (e.g., 1M HCl) to protonate the carboxylate, and extract the final product with an organic solvent like ethyl acetate.

Problem Area: Debenzylation
Q: My catalytic hydrogenation to remove the 5-benzyloxy group is failing. The reaction is either very slow or incomplete. What can I do to troubleshoot this?

A: This is a common issue that can often be resolved by systematically checking your catalyst, solvent, and reaction conditions. Catalytic hydrogenation is the preferred method for its mildness.[10][11][12]

Troubleshooting Decision Tree

G start Problem: Debenzylation is slow or incomplete q1 Is the catalyst fresh? (e.g., Pd/C) start->q1 a1_yes Check solvent. Is it appropriate? (MeOH, EtOH, EtOAc) q1->a1_yes Yes a1_no Action: Use fresh catalyst. Old catalyst may be poisoned or inactive. q1->a1_no No q2 Is the substrate fully dissolved? a1_yes->q2 a2_yes Increase H₂ pressure or reaction temperature moderately. Consider adding a few drops of Acetic Acid. q2->a2_yes Yes a2_no Action: Change solvent or use a co-solvent (e.g., THF) to ensure solubility. q2->a2_no No q3 Does the molecule contain sulfur or other catalyst poisons? a2_yes->q3 a3_yes Action: Use alternative chemical debenzylation method, such as BCl₃ with a cation scavenger. q3->a3_yes Yes a3_no Re-evaluate setup: - Ensure efficient stirring - Purge system with H₂ properly q3->a3_no No

Caption: A troubleshooting guide for catalytic hydrogenation issues.

Detailed Protocol: Catalytic Hydrogenation

  • Setup: Dissolve this compound in a suitable solvent (methanol or ethanol are common choices) in a flask designed for hydrogenation.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Atmosphere: Carefully purge the reaction vessel with hydrogen gas (H₂). This is often done by evacuating the flask and backfilling with H₂ from a balloon or pressure system. Repeat 3 times.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for lab scale) at room temperature. Vigorous stirring is crucial for ensuring good contact between the substrate, catalyst, and H₂ gas.

  • Monitoring: Monitor the reaction by TLC. The product, 5-hydroxysalicylic acid, will have a different Rf value.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the debenzylated product.

Alternative Method for Sensitive Substrates: If your molecule contains functional groups that would be reduced by hydrogenation (e.g., alkenes, alkynes, nitro groups), a chemical debenzylation is necessary. Treatment with a Lewis acid like Boron trichloride (BCl₃) in DCM at low temperatures is effective. A cation scavenger, such as pentamethylbenzene, is often added to trap the resulting benzyl cation and prevent side reactions.[3]

Data Summary Tables

Table 1: Comparison of Common Esterification Methods

Method Reagents Temperature Selectivity for -COOH Key Advantages Key Disadvantages
Fischer Esterification R-OH, H₂SO₄ (cat.) Reflux Moderate to Good Inexpensive, simple setup High temp, strong acid, can have side reactions
EDC/DMAP Coupling R-OH, EDC, DMAP (cat.) 0 °C to RT Excellent Very mild, high yield, high selectivity More expensive reagents, requires anhydrous conditions

| Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. R-OH, Base | 0 °C to RT | Excellent | Highly reactive intermediate | Harsh reagents (SOCl₂), requires handling of acid chloride |

Table 2: Troubleshooting Guide for Catalytic Debenzylation

Issue Potential Cause Recommended Solution
Slow/No Reaction Inactive or poisoned catalyst Use fresh Pd/C catalyst. If the substrate contains sulfur, hydrogenation may not be viable.
Poor substrate solubility Change to a solvent in which the substrate is fully soluble (e.g., add THF as a co-solvent).
Insufficient H₂ pressure/mixing Ensure vigorous stirring and a positive H₂ pressure. Consider using a Parr shaker for higher pressure.
Incomplete Reaction Reaction equilibrium Adding a small amount of acid (e.g., acetic acid) can sometimes help drive the reaction to completion.

| Side Reactions | Over-reduction of other groups | Monitor the reaction carefully and stop it once the benzyl group is cleaved. If unavoidable, switch to a chemical debenzylation method. |

References

  • Application Notes and Protocols for the Esterification of 5-hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Benchchem.
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  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • 2-(Benzyloxy)-5-hydroxybenzoic acid | 814262-90-3. Benchchem.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • This compound. PubChem. [Link]

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  • Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.
  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. [Link]

  • Esterification of hydroxybenzoic acids.
  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]

  • Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. Benchchem.
  • Protecting Group Manipulations in Carbohydrate Synthesis. ResearchGate. [Link]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. [Link]

  • p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]

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common pitfalls in the characterization of 5-(Benzyloxy)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Benzyloxy)-2-hydroxybenzoic acid

Welcome to the technical support center for this compound (CAS 16094-44-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this valuable synthetic intermediate.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum shows fewer aromatic protons than expected, and the baseline is noisy around the solvent peak. What's going on?

Answer: This issue often points to problems with sample preparation, specifically solubility and the presence of exchangeable protons.

  • Causality: this compound has two acidic protons: the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH). In solvents like DMSO-d₆, these protons are often visible as broad singlets. However, if there is any residual water (H₂O) in the solvent or the sample, these acidic protons can rapidly exchange with the water protons, leading to signal broadening and potential disappearance from the spectrum. The poor solubility in less polar solvents like CDCl₃ can also lead to low signal-to-noise and inaccurate integration.

  • Troubleshooting Protocol:

    • Ensure Sample is Dry: Dry your sample thoroughly under high vacuum for several hours before preparing the NMR sample to remove residual solvents or water.

    • Use High-Purity Solvent: Use a fresh ampule of high-purity deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). Avoid using solvents from bottles that have been open for a long time, as they can absorb atmospheric moisture.

    • D₂O Exchange: To confirm the identity of the -OH and -COOH protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the acidic protons will disappear or significantly decrease in intensity, confirming their identity.

    • Solvent Selection: DMSO-d₆ is often the best choice as it effectively solubilizes the compound and typically shows both the carboxylic acid and phenolic protons.

Question: I see small peaks around 7.3-7.4 ppm that don't seem to be part of my product's spin system, and a singlet near 5.1 ppm. Are these impurities?

Answer: This pattern is highly suggestive of impurities related to the benzyl protecting group.

  • Causality: These signals can arise from starting materials or side-products.

    • Benzyl Bromide (Starting Material): If used in the synthesis, residual benzyl bromide would show aromatic signals and a benzylic CH₂ peak.

    • Benzyl Alcohol: Formed by hydrolysis of benzyl bromide or cleavage of the ether linkage during workup or purification. Benzyl alcohol shows aromatic protons in the 7.2-7.4 ppm range and a CH₂ signal around 4.6 ppm, with a hydroxyl proton elsewhere.

    • Dibenzyl Ether: A common byproduct from the self-condensation of benzyl bromide under basic conditions. It has aromatic signals around 7.3 ppm and a characteristic benzylic CH₂ singlet at approximately 4.5 ppm.

    • Debenzylation: The benzyloxy group can be sensitive to cleavage (hydrogenolysis), particularly if catalytic methods (like Pd/C) are used for other reaction steps or if the molecule is exposed to strong acids. This would result in the formation of 2,5-dihydroxybenzoic acid.

  • Troubleshooting Workflow:

    G start Unexpected peaks in ¹H NMR? check_impurities Compare spectrum to known impurities: - Benzyl Alcohol - Dibenzyl Ether - Starting Materials start->check_impurities check_debenzylation Look for signals of 2,5-dihydroxybenzoic acid. Consider reaction/workup conditions. start->check_debenzylation lcms_analysis Perform LC-MS analysis to identify mass of impurity. check_impurities->lcms_analysis Impurity suspected check_debenzylation->lcms_analysis Debenzylation suspected repurify Re-purify sample by column chromatography or recrystallization. lcms_analysis->repurify Impurity identified

    Caption: Troubleshooting workflow for NMR impurities.

High-Performance Liquid Chromatography (HPLC)

Question: My HPLC chromatogram shows a tailing peak for my main compound. How can I improve the peak shape?

Answer: Peak tailing for this compound is almost always due to secondary interactions between the acidic functional groups (phenol and carboxylic acid) and the stationary phase.

  • Causality: The silica backbone of standard C18 columns has residual, acidic silanol groups (-Si-OH). The deprotonated carboxylate and phenolate groups on your molecule can undergo ionic interactions with these silanols, causing some molecules to lag behind the main band, resulting in a tailing peak.[1]

  • Troubleshooting Protocol:

    • Lower the Mobile Phase pH: Add a small amount of acid (0.05-0.1%) to your mobile phase. Trifluoroacetic acid (TFA) or formic acid are common choices. By lowering the pH to ~2.5-3.0, you fully protonate the carboxylic acid and phenolic hydroxyl groups on your analyte, and also suppress the ionization of the surface silanol groups. This minimizes the unwanted ionic interactions and dramatically improves peak shape.

    • Use a Buffered Mobile Phase: A buffer, such as a phosphate or acetate buffer, at a pH between 3 and 4 can also be effective at controlling the ionization state of the analyte and improving peak symmetry.[1]

    • Consider an "End-Capped" Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are derivatized to reduce their activity. If you are using an older column, switching to a high-purity, end-capped C18 column can resolve the issue.

    • Decrease Sample Load: Injecting too much sample can overload the column and exacerbate tailing. Try reducing the injection volume or sample concentration.[1]

Mass Spectrometry (MS)

Question: In my ESI-MS spectrum (positive ion mode), I see the expected [M+H]⁺ peak, but also a very prominent peak at m/z 91. What is this?

Answer: The peak at m/z 91 is a classic signature of a benzyl group.

  • Causality: The benzyl ether linkage is prone to fragmentation under mass spectrometry conditions. The protonated molecular ion [M+H]⁺ can fragment in the source, losing a neutral 2-hydroxy-5-carboxyphenol molecule and generating a benzyl cation (C₇H₇⁺). This cation is known to rearrange into the highly stable tropylium ion, which is also at m/z 91.[2][3][4] This is often one of the most abundant ions in the spectrum for benzyl-containing compounds.

    • Fragmentation Pathway: C₁₄H₁₂O₄ + H⁺ → [C₁₄H₁₃O₄]⁺ → [C₇H₇]⁺ + C₇H₆O₄

  • Data Interpretation:

    • Confirmation, Not Impurity: The presence of a strong m/z 91 peak is actually a good piece of evidence confirming the presence of the benzyl group in your structure. It is not typically an impurity.

    • Tandem MS (MS/MS): To confirm this, you can perform an MS/MS experiment. Isolate the parent ion [M+H]⁺ (m/z 245.08) and fragment it. You should observe the daughter ion at m/z 91 as a major product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While exact shifts depend on the solvent and concentration, the following table provides typical values in DMSO-d₆. The phenolic and carboxylic acid protons are often broad and their chemical shifts can vary significantly.

¹H NMR (in DMSO-d₆) Assignment Typical δ (ppm) Multiplicity Integration
Carboxylic Acid-COOH~11.0 - 13.0br s1H
Phenolic Hydroxyl-OH~9.0 - 10.0br s1H
Benzyl AromaticPh-CH₂7.30 - 7.50m5H
Salicylate AromaticH-3~7.00d1H
Salicylate AromaticH-4~7.15dd1H
Salicylate AromaticH-6~7.35d1H
Benzylic Methylene-O-CH₂-Ph~5.10s2H
¹³C NMR (in DMSO-d₆) Assignment Typical δ (ppm)
Carbonyl-C=O~170
Salicylate C-2C-OH~155
Salicylate C-5C-OBn~152
Benzyl C-1'C-ipso~137
Salicylate C-1C-COOH~115
Aromatic CHsSalicylate & Benzyl118 - 130
Benzylic Methylene-CH₂-~70

Note: These are predicted and literature-approximated values. Always compare with your own acquired data and other analytical results.[5][6][7]

Q2: What is the stability of this compound? Are there specific storage conditions?

A2: The compound is generally stable under standard laboratory conditions. However, two main degradation pathways should be considered for long-term storage or during experiments:

  • Hydrogenolysis: The benzyl ether bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C).[8][9] Avoid exposing the compound to these conditions unless deprotection is intended.

  • Strong Acids/Bases: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage.

Recommended Storage: Store the solid material in a tightly sealed container, protected from light, at room temperature or refrigerated (2-8 °C) for long-term stability.

Q3: What are common impurities from the synthesis of this compound?

A3: The most common synthesis involves the Williamson ether synthesis between a salt of 2,5-dihydroxybenzoic acid and benzyl bromide.

G cluster_0 Reactants cluster_1 Products & Impurities A 2,5-Dihydroxybenzoic Acid P This compound (Desired Product) A->P I1 Unreacted Starting Materials A->I1 B Benzyl Bromide B->P B->I1 I2 Dibenzyl Ether (from self-condensation of BnBr) B->I2 C Base (e.g., K₂CO₃) I3 2,5-Bis(benzyloxy)benzoic acid (Over-alkylation product) P->I3

Caption: Common synthetic route and potential impurities.

  • Key Impurities to Monitor:

    • Unreacted 2,5-dihydroxybenzoic acid: More polar than the product.

    • Over-alkylation Product: 2,5-bis(benzyloxy)benzoic acid, which is less polar.

    • Dibenzyl Ether: A non-polar byproduct from the benzylating agent. These can typically be separated by silica gel column chromatography.

References

  • PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Available from: [Link]

  • ACS Publications. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Available from: [Link]

  • Supporting Information. General experimental procedures and characterization data. Available from: [Link]

  • ResearchGate. The best mobile phase for simultaneous HPLC analysis of salicylic acid, salicylamide and other analytes. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information - General Procedures for Synthesis. Available from: [Link]

  • ResearchGate. HPLC analysis of salicylic derivatives from natural products. Available from: [Link]

  • Springer. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Stability indicating HPLC method development and validation for quantification of salicylic acid impurity. Available from: [Link]

  • Canadian Science Publishing. The Mass Spectrometry of para-Substituted Benzyl Nitrates. Available from: [Link]

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link]

  • Farmacia Journal. HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Available from: [Link]

  • AA Blocks. 16094-44-3 | this compound. Available from: [Link]

  • ResearchGate. 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032594). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • PubChem. 5-Benzyl-2-hydroxybenzoic acid. Available from: [Link]

  • Quora. 2-hydroxybenzoic acid is an acid 17 times more stronger compared to benzoic acid. Why?. Available from: [Link]

  • ResearchGate. Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... Available from: [Link]

Sources

Technical Support Center: Waste Reduction in the Synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid, a key intermediate in pharmaceutical and materials science, presents a compelling case for the integration of green chemistry principles. Traditional synthetic routes, while effective, often suffer from drawbacks such as low atom economy, the use of hazardous solvents, and the generation of significant waste streams. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement waste reduction strategies in their synthetic protocols. We will explore the nuances of the Kolbe-Schmitt reaction, evaluate greener alternatives, and provide actionable protocols to enhance sustainability without compromising yield or purity.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental challenges through a question-and-answer format, focusing on the underlying chemical principles to provide robust solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I address them?

Low yields are often symptomatic of several concurrent issues ranging from reaction conditions to work-up procedures. A systematic approach is crucial for diagnosis.

  • Incomplete Conversion of Starting Material: The traditional gas-solid phase Kolbe-Schmitt reaction can be limited by poor mass and heat transfer.[1]

    • Causality: The sodium salt of 4-benzyloxyphenol (sodium 4-benzyloxyphenoxide) is a solid, and its interaction with gaseous CO₂ is a surface-level phenomenon. Inefficient mixing or localized temperature gradients can prevent the reaction from going to completion.

    • Solution: Transitioning to a suspension-based system can dramatically improve results. Using a high-boiling, non-polar solvent like toluene improves CO₂ solubility and creates a more homogenous reaction environment, facilitating better contact between reactants.[1]

  • Formation of Side Products: The primary yield-reducing culprits are the formation of the unwanted para-isomer and bis-phenols.

    • Causality: The carboxylation of the phenoxide can occur at either the ortho or para position. While sodium phenoxides typically favor ortho-carboxylation, temperature and pressure can influence the ratio.[2][3] Furthermore, unreacted phenoxide can react with the product or other intermediates, especially in a solvent medium.[1]

    • Solution: Research has shown that the addition of phenol to the reaction mixture can significantly improve the purity and yield of the desired salicylic acid product by promoting the stoichiometric conversion of the phenoxide.[1] For ultimate regioselectivity, consider biocatalytic approaches.[4][5]

  • Product Loss During Work-up: The acidification and extraction steps are critical points where the product can be lost.

    • Causality: this compound has moderate solubility in water, which can be exacerbated if the pH is not sufficiently low during the acidification step, leading to the loss of product in the aqueous phase.

    • Solution: Ensure the reaction mixture is cooled in an ice bath before acidification to decrease the product's solubility. Acidify slowly with a strong acid (e.g., HCl, H₂SO₄) until the pH is definitively acidic (pH ~2-3), ensuring complete precipitation. Wash the filtered product with a minimal amount of ice-cold water to remove inorganic salts without dissolving the product.

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check for unreacted starting material (TLC/HPLC) start->check_conversion check_purity Analyze crude product for impurities (NMR/LC-MS) start->check_purity workup_loss Suspect Work-up Loss incomplete Incomplete Conversion check_conversion->incomplete High SM detected side_products Significant Side Products check_purity->side_products Impurities > 10% check_purity->workup_loss Yield drops >15% after purification sub_solution1 Improve mass transfer: - Use suspension solvent (e.g., Toluene) - Increase stirring rate incomplete->sub_solution1 sub_solution2 Optimize conditions: - Increase reaction time - Verify temperature/pressure incomplete->sub_solution2 side_solution1 Improve regioselectivity: - Use Na+ counter-ion (not K+) - Consider biocatalytic route side_products->side_solution1 side_solution2 Suppress side reactions: - Add phenol co-additive - Optimize reactant stoichiometry side_products->side_solution2 workup_solution Optimize work-up: - Acidify at 0°C to pH < 3 - Use minimal ice-cold water for washing - Perform multiple extractions with appropriate solvent workup_loss->workup_solution

Caption: Troubleshooting workflow for low product yield.
Q2: I'm observing significant formation of the 4-carboxy isomer. How can I improve ortho-selectivity?

The formation of the para-isomer is a classic challenge in the Kolbe-Schmitt reaction, directly impacting the atom economy and generating downstream purification waste.

  • Mechanism of Selectivity: The reaction proceeds via the nucleophilic addition of the phenoxide to CO₂.[3][6] The cation (e.g., Na⁺, K⁺) plays a crucial role by coordinating with the oxygen atoms of the phenoxide and the incoming CO₂ molecule. Smaller cations like Na⁺ favor the formation of a chelated intermediate that directs the carboxylation to the ortho position. Larger cations like K⁺ or Cs⁺ are less effective at this chelation, leading to increased formation of the more thermodynamically stable para-product.[2][3]

  • Chemical Solution: Always use sodium hydroxide (or sodium metal) to generate the phenoxide for ortho-carboxylation. Avoid potassium hydroxide, which is used when the para-isomer is the desired product.[3][6]

  • Biocatalytic Solution: For near-perfect ortho-selectivity, biocatalysis is the most effective strategy. Benzoic acid decarboxylase enzymes have been shown to catalyze the carboxylation of phenols exclusively at the ortho-position, even with substrates that are prone to forming mixtures under chemical conditions.[4][5] This approach operates at mild temperatures and pressures in aqueous media, representing a significant advancement in green synthesis.

Q3: My purification process is inefficient and solvent-intensive. How can I minimize this waste?

Purification is a major contributor to the overall waste generated (E-Factor). Optimizing the reaction itself is the best way to simplify purification.

  • Prevention over Treatment: A highly selective reaction (as discussed in Q2) that goes to completion (Q1) is the most impactful step. If the crude product is already >95% pure, purification may only require a simple crystallization or recrystallization, avoiding solvent-intensive chromatography.

  • Crystallization Solvent Selection: If recrystallization is necessary, choose a solvent system that provides high recovery. Utilize a binary solvent system (one solvent in which the product is soluble, and an anti-solvent in which it is not) to fine-tune the crystallization process and maximize recovery.

  • Solvent Recycling: In a larger-scale setting, implement distillation to recover and recycle solvents used in both the reaction and purification, drastically reducing the process's environmental footprint.

Green Synthesis FAQs

This section addresses broader questions regarding the implementation of green chemistry principles for this synthesis.

Q: What is the atom economy of the traditional Kolbe-Schmitt synthesis, and how can it be improved?

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product.

  • Calculation: Let's consider the core reaction:

    • Reactants: 4-Benzyloxyphenol (C₁₃H₁₂O₂, MW: 200.24) + NaOH (MW: 40.00) + CO₂ (MW: 44.01) → Intermediate Salt

    • Work-up: Intermediate Salt + HCl (MW: 36.46) → Product + NaCl + H₂O

    • Desired Product: this compound (C₁₄H₁₂O₄, MW: 244.24)

    • Total Reactant Mass: 200.24 + 40.00 + 44.01 + 36.46 = 320.71 g/mol

    • Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

    • Atom Economy = (244.24 / 320.71) x 100 ≈ 76.2%

While 76.2% seems respectable, it's important to note that this is the theoretical best-case scenario. It doesn't account for side products, excess reagents, or solvents, which are captured by the E-Factor (Environmental Factor). The primary way to improve the practical atom economy is to eliminate side reactions, ensuring all starting material converts to the desired product.

Q: What are the best environmentally friendly solvents for this synthesis?

Solvent selection is critical, as solvents often constitute the largest mass component of a reaction.[7]

  • Traditional Solvents: While some protocols are solvent-free, many older methods use polar aprotic solvents that are now on restricted lists.

  • Greener Alternatives: Toluene, while a hydrocarbon, is considered a better choice than many chlorinated or polar aprotic solvents for this specific reaction due to its ability to facilitate the suspension-based Kolbe-Schmitt process.[1] Other bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent, safer alternatives to solvents like THF or dichloromethane for general organic synthesis and extractions.[8] For biocatalytic routes, the ideal solvent is water.[9]

Solvent Comparison Category Key Advantages Key Disadvantages Application in this Synthesis
Toluene HydrocarbonEnables efficient suspension reaction; dissolves CO₂.[1]Petroleum-derived; moderate toxicity.Recommended for optimized Kolbe-Schmitt.
2-MeTHF Bio-based EtherDerived from renewable sources; higher boiling point than THF.[8]Can form peroxides (less than THF).Potential alternative to toluene; good for work-up/extraction.
Water BenignNon-toxic, non-flammable, cheap.[9]Limited organic solubility; high heat capacity.Ideal medium for biocatalytic carboxylation.
None (Solid-Gas) Solvent-FreeNo solvent waste.Poor heat/mass transfer; often incomplete reaction.[1]Traditional method; generally not recommended.
Q: Are there catalytic alternatives to the high-pressure Kolbe-Schmitt reaction?

Yes. As previously mentioned, biocatalysis offers a transformative alternative.

  • Enzymatic Carboxylation: Using enzymes like benzoic acid decarboxylases allows the reaction to proceed under ambient or near-ambient temperature and atmospheric pressure.[4][5]

    • Advantages:

      • High Selectivity: Exclusively ortho-carboxylation.[4][5]

      • Mild Conditions: Reduces energy consumption and the need for specialized high-pressure equipment.

      • Green Solvent: Typically performed in aqueous buffers.

    • Challenges: Enzyme availability, stability, and cost can be barriers to large-scale industrial adoption, but it is an area of active research.

Recommended Green Synthesis Protocol

This protocol is based on the principles of a suspension-based Kolbe-Schmitt reaction, optimized for higher yield and purity.[1]

Optimized Kolbe-Schmitt Reaction in a Toluene Suspension

Materials:

  • 4-Benzyloxyphenol

  • Sodium Hydroxide (NaOH)

  • Toluene (anhydrous)

  • Carbon Dioxide (CO₂) gas

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Chloride (brine solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Formation of Sodium Phenoxide: In a flame-dried, inert-atmosphere pressure reactor, dissolve 4-benzyloxyphenol (1.0 eq) in anhydrous toluene. Carefully add sodium hydroxide (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap to azeotropically remove the water formed.

  • Carboxylation: Cool the resulting suspension to room temperature. Seal the reactor and pressurize with carbon dioxide to 30 bar. Heat the mixture to 200-225 °C with vigorous stirring for 2-4 hours.

  • Work-up and Acidification: Cool the reactor to room temperature and carefully vent the excess CO₂. Pour the reaction slurry into a beaker containing ice water. Transfer the mixture to a separatory funnel. The sodium salt of the product will be in the aqueous layer. Wash the organic (toluene) layer with water once to ensure complete transfer of the salt.

  • Product Isolation: Combine the aqueous layers and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~2. A white precipitate of this compound will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water). Dry the final product under vacuum.

Workflow_Optimized_KS cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Isolation & Purification prep1 Dissolve 4-benzyloxyphenol and NaOH in Toluene prep2 Heat to reflux with Dean-Stark trap prep1->prep2 prep3 Azeotropically remove water prep2->prep3 react1 Cool and seal reactor prep3->react1 react2 Pressurize with CO₂ (30 bar) react1->react2 react3 Heat to 225°C with vigorous stirring (2-4h) react2->react3 workup1 Cool, vent, and quench reaction mass in ice water react3->workup1 workup2 Cool combined aqueous layers and acidify to pH 2 with HCl workup1->workup2 workup3 Filter the solid product workup2->workup3 workup4 Wash with minimal ice-cold water and dry under vacuum workup3->workup4

Caption: Experimental workflow for the optimized Kolbe-Schmitt synthesis.

References

  • Title: Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction Source: RSC Publishing URL: [Link]

  • Title: Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene Source: MDPI (Catalysts) URL: [Link]

  • Title: A Green Chemistry Module: Atom Economy Source: University of Scranton URL: [Link]

  • Title: Using more environmentally friendly solvents and benign catalysts in performing conventional organic reactions Source: PubMed URL: [Link]

  • Title: Beginner's guide to eco-friendly solvents Source: Lab Alley URL: [Link]

  • Title: Atom Economy in Drug Synthesis is a Playground of Functional Groups Source: Prime Scholars URL: [Link]

  • Title: Kolbe–Schmitt reaction Source: Wikipedia URL: [Link]

  • Title: Kolbe's Reaction Source: GeeksforGeeks URL: [Link]

  • Title: Kolbe's Reaction Mechanism Source: BYJU'S URL: [Link]

  • Title: Kolbe reaction: Mechanism Source: Gyan Sanchay URL: [Link]

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Validation & Comparative

A Comparative Analysis of 5-(Benzyloxy)-2-hydroxybenzoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the salicylic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological activities, coupled with the potential for diverse chemical modifications, make it a privileged structure. This guide provides a comprehensive comparative analysis of 5-(Benzyloxy)-2-hydroxybenzoic acid, a key derivative, and its structurally related analogs. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data, to offer researchers and drug development professionals a critical understanding of their therapeutic potential.

Introduction to this compound: The Parent Compound

This compound, a benzyl ether derivative of 5-hydroxysalicylic acid, serves as a versatile intermediate in organic synthesis and drug design.[1] The introduction of the benzyloxy group offers a strategic advantage by protecting the hydroxyl group, allowing for selective modifications at other positions of the salicylic acid core. This modification can also influence the compound's lipophilicity and pharmacokinetic profile.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₄[2]
Molecular Weight244.25 g/mol [2]
CAS Number16094-44-3[2]
AppearanceWhite to off-white powder---
Melting Point166 °C (Flash Point)[2]
SolubilitySlightly soluble in water---

Structural Analogs and Their Rationale for Comparison

For a comprehensive analysis, we will compare this compound with three classes of its analogs, each selected for their distinct structural modifications and reported biological activities:

  • Substituted Salicylic Acids: Analogs with modifications directly on the salicylic acid ring, which can significantly impact their biological activity.

  • Benzoic Acid Derivatives without the 2-hydroxyl group: To understand the contribution of the ortho-hydroxyl group to the observed activities.

  • 5-Acetamido-2-hydroxybenzoic Acid Derivatives: To explore the effect of replacing the benzyloxy group with an acetamido functionality, which is known to modulate anti-inflammatory properties.[3]

This comparative approach allows us to dissect the structure-activity relationships (SAR) and guide the design of future analogs with enhanced therapeutic efficacy.

Comparative Biological Activities

Antimicrobial Activity

The antibacterial potential of benzoic acid and its derivatives is well-documented.[4] The presence and position of substituents on the aromatic ring play a crucial role in their efficacy.

A study on the effect of positional isomerism of benzoic acid derivatives against E. coli revealed that the addition of hydroxyl and methoxyl substituents, with the exception of the 2-hydroxybenzoic acid (salicylic acid), generally weakened the antibacterial effect compared to benzoic acid.[4] Interestingly, hydrophobic groups like the benzyloxy moiety have been shown to contribute to prominent antibacterial activity in some derivatives.[5]

Table 1: Comparative Antimicrobial Activity

Compound/Analog ClassTarget Organism(s)Observed EffectReference
Benzoic Acid DerivativesE. coliVaries with substitution pattern[4]
4-Hydroxybenzoic Acid DerivativesVarious bacteriaModerate to good activity[6]
5-Acetamido-2-hydroxybenzoic Acid DerivativesS. aureus, B. subtilis, E. coli, P. aeruginosaVaried, with some derivatives showing significant activity[7]

While direct comparative data for this compound is limited, the known contribution of the benzyloxy group to lipophilicity suggests it may exhibit favorable antimicrobial properties. Further head-to-head studies are warranted to confirm this hypothesis.

Antioxidant Activity

Phenolic compounds, including salicylic acid derivatives, are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][9]

Derivatives of 5-aminosalicylic acid (a close analog) have shown promising dual antioxidant activity in both DPPH and nitric oxide scavenging assays, with some compounds exhibiting superior activity to the standard antioxidant, ascorbic acid.[10] The substitution pattern on the phenyl ring significantly influences the antioxidant potential.

Workflow for Antioxidant Activity Screening:

G A Test Compound B Viable Cells A->B Exposed to C Mitochondrial Dehydrogenases B->C Contain D MTT (Yellow) C->D Reduces E Formazan (Purple) D->E to F Absorbance Measurement E->F Leads to G Cell Viability F->G Determines

Caption: The principle of the MTT assay for determining cell viability.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of this compound and its analogs. The benzyloxy moiety serves as a valuable protecting group and can influence the compound's biological profile. Structural modifications on the salicylic acid core, such as substitutions on the ring or at the 5-position, offer promising avenues for developing derivatives with enhanced antimicrobial, antioxidant, and anti-inflammatory activities.

While existing data provides valuable insights, direct, head-to-head comparative studies of this compound and its diverse analogs are crucial to establish definitive structure-activity relationships. Future research should focus on:

  • Systematic Synthesis and Evaluation: Synthesizing a library of analogs with systematic variations to probe the effects of different substituents.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety.

By leveraging the foundational knowledge of the salicylic acid scaffold and employing rational drug design principles, the scientific community can continue to unlock the therapeutic potential of this versatile class of compounds.

References

  • Cui, J., et al. (2019). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. International Journal of Molecular Sciences, 20(14), 3423. [Link]

  • Chen, Y.-T., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Molecules, 25(21), 5026. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • MDPI. (2018). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. International Journal of Molecular Sciences, 19(9), 2533. [Link]

  • Kim, H. J., et al. (2021). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. Drug Design, Development and Therapy, 15, 3487–3500. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Journal of Basic Microbiology, 61(6), 545-554. [Link]

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  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(1), 234. [Link]

  • Durner, J., & Klessig, D. F. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses. Proceedings of the National Academy of Sciences, 92(24), 11312-11316. [Link]

  • ResearchGate. (2021). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. [Link]

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  • Dejana, E., et al. (1981). Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site. Prostaglandins & Medicine, 6(2), 161-164. [Link]

  • Singh, R., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Bioscience and Bioengineering, 136(2), 85-92. [Link]

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  • Di Meo, C., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

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A Comparative Validation of the Biological Activity of 5-(Benzyloxy)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybenzoic acids are a class of phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] This guide provides an in-depth comparative analysis of 5-(Benzyloxy)-2-hydroxybenzoic acid , a derivative of salicylic acid, against its parent compound, Salicylic Acid (2-hydroxybenzoic acid) , and another positional isomer, p-Hydroxybenzoic Acid (4-hydroxybenzoic acid) .

The introduction of a benzyloxy group to the salicylic acid scaffold in this compound is a key structural modification. This alteration is hypothesized to modulate the physicochemical properties of the parent molecule, such as lipophilicity, which in turn can influence its pharmacokinetic profile and biological activity. This guide will explore the theoretical and experimental framework for validating the biological activities of these compounds, offering detailed protocols and comparative data to inform research and drug development endeavors.

Compound Structures & Rationale for Comparison

The compounds selected for this comparative guide share a common hydroxybenzoic acid core but differ in the substitution pattern on the benzene ring.

Compound NameStructureRationale for Inclusion
This compound this compoundThe target compound of this guide. Its biological activities are not extensively documented, making this validation guide crucial for future research.
Salicylic Acid (2-hydroxybenzoic acid) Salicylic AcidA well-characterized non-steroidal anti-inflammatory drug (NSAID) and the parent compound of aspirin.[5][6] It serves as a benchmark for anti-inflammatory and analgesic activity.
p-Hydroxybenzoic Acid (4-hydroxybenzoic acid) p-Hydroxybenzoic AcidA common natural phenolic compound with documented antioxidant and antimicrobial properties.[3][4] It provides a valuable comparison for these specific biological activities.

Experimental Validation Protocols

This section details the step-by-step methodologies for key in vitro assays to assess the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its comparators.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[7]

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds: Prepare stock solutions of this compound, salicylic acid, and p-hydroxybenzoic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

    • Use a suitable standard antioxidant, such as Ascorbic Acid or Trolox, as a positive control.

    • Use the solvent as a negative control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[8][9][10]

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs). The inhibitory effect of a compound is measured by quantifying the reduction in PG production.

Protocol:

  • Reagents: Use a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich) which typically includes human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and detection reagents.

  • Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the test compounds and a known COX inhibitor (e.g., Celecoxib for COX-2 or Indomethacin for both) as a positive control.

  • Assay Procedure (Fluorometric):

    • In a 96-well plate, add the reaction buffer, COX cofactors, and the test compound or control.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Calculation: The rate of the enzymatic reaction is determined from the slope of the kinetic curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (solvent) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculation: Cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Comparative Performance Data

The following tables present hypothetical experimental data for the biological activities of this compound in comparison to salicylic acid and p-hydroxybenzoic acid. Disclaimer: This data is illustrative and intended for comparative purposes within this guide. Actual experimental results may vary.

Table 1: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µg/mL)
This compound 45.8
Salicylic Acid 82.3
p-Hydroxybenzoic Acid 65.1
Ascorbic Acid (Standard) 8.7

Table 2: Anti-inflammatory Activity (COX Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 125.628.44.42
Salicylic Acid 15.8345.20.05
p-Hydroxybenzoic Acid > 200> 200-
Celecoxib (Standard) 15.20.04380

Table 3: Cytotoxicity (MTT Assay on HeLa Cells, 48h)

CompoundIC50 (µM)
This compound 78.2
Salicylic Acid > 200
p-Hydroxybenzoic Acid > 200
Doxorubicin (Standard) 1.5

Structure-Activity Relationship and Mechanistic Insights

The anticipated differences in the biological activities of these compounds can be attributed to their distinct structural features.

  • Antioxidant Activity: The antioxidant capacity of phenolic compounds is largely dependent on the presence and position of hydroxyl groups.[13][14] The free hydroxyl group in all three compounds can donate a hydrogen atom to scavenge free radicals. The benzyloxy group in this compound may influence its antioxidant potential through electronic effects on the phenolic hydroxyl group.

  • Anti-inflammatory Activity: Salicylic acid is a known inhibitor of COX enzymes, with a preference for COX-1.[6] The presence of the benzyloxy group in this compound could potentially alter its binding affinity and selectivity for COX-1 and COX-2. The increased lipophilicity conferred by the benzyl group may enhance its ability to penetrate cell membranes and interact with the active site of the enzymes.

  • Cytotoxicity: The cytotoxic effects of benzoic acid derivatives have been reported, although the mechanisms are not fully elucidated.[9] The benzyloxy group in the target compound could enhance its cellular uptake, potentially leading to increased cytotoxicity compared to the more polar salicylic acid and p-hydroxybenzoic acid.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Biological Activity Validation

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Assays cluster_data Data Analysis & Interpretation synthesis Synthesis of 5-(Benzyloxy)- 2-hydroxybenzoic acid purification Purification (e.g., Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antioxidant Antioxidant Assay (DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assay (COX Inhibition) characterization->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Comparison with Salicylic Acid & p-HBA sar->comparison

Caption: A streamlined workflow for the synthesis, characterization, and biological validation of this compound.

Simplified COX Pathway and Inhibition

cox_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound (Potential Inhibitor) inhibitor->cox

Caption: The cyclooxygenase (COX) pathway leading to inflammation and the potential inhibitory action of this compound.

Conclusion

This comparative guide provides a robust framework for the validation of the biological activity of this compound. By employing standardized in vitro assays and comparing its performance against well-characterized analogs like salicylic acid and p-hydroxybenzoic acid, researchers can gain valuable insights into its therapeutic potential. The presence of the benzyloxy group is a critical structural feature that is likely to modulate its antioxidant, anti-inflammatory, and cytotoxic properties. Further investigation into the mechanisms of action and in vivo efficacy of this compound is warranted to fully elucidate its pharmacological profile.

References

  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. (n.d.). Retrieved from [Link]

  • Al-Qarawi, A. A., et al. (2020). New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1621-1625. Retrieved from [Link]

  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants, 2(4), 62-67. Retrieved from [Link]

  • Puttaswamy, N., et al. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(2), 60-66. Retrieved from [Link]

  • Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Diyah, N. W., et al. (2021). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 21(2), 23-31. Retrieved from [Link]

  • de Cássia, R., et al. (2015). Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. Food and Chemical Toxicology, 86, 1-8. Retrieved from [Link]

  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical. ResearchGate. Retrieved from [Link]

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  • Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(4), 1453-1459. Retrieved from [Link]

  • Parvu, M., et al. (2019). In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid. Molecules, 24(18), 3298. Retrieved from [Link]

  • Cytotoxicity of various 5-FA formulations as determined by MTT assay. (n.d.). ResearchGate. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). MDPI. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). DOJINDO. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2021). MDPI. Retrieved from [Link]

  • Results of MTT cytotoxicity assay against different cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2017). PubMed. Retrieved from [Link]

  • Antioxidant Assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(7), 12959-12984. Retrieved from [Link]

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A Comparative Guide to 5-(Benzyloxy)-2-hydroxybenzoic Acid and Other Hydroxybenzoic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5-(Benzyloxy)-2-hydroxybenzoic acid against its structural analogs—salicylic acid, 5-chlorosalicylic acid, and 5-iodosalicylic acid. We will delve into their differential performance in key biological assays, underpinned by an analysis of their structure-activity relationships (SAR) and supported by detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced impact of chemical substitutions on biological activity.

Introduction: The Salicylic Acid Scaffold and the Significance of C5 Substitution

Hydroxybenzoic acids are a class of phenolic compounds widely distributed in nature and form the basis for many therapeutic agents.[1] The parent compound, 2-hydroxybenzoic acid, commonly known as salicylic acid, is a well-established phytochemical renowned for its anti-inflammatory, analgesic, and antimicrobial properties.[2][3] Its mechanism of action, while complex, involves the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the transcription factor NF-κB.[4][5]

The therapeutic potential of the salicylic acid scaffold can be significantly modulated by chemical modification. The structure-activity relationship (SAR) of these derivatives is a critical area of study, revealing how alterations to the phenolic ring can enhance potency, selectivity, or pharmacokinetic properties.[6] The C5 position of the ring is a particularly important site for substitution. Modifications at this position can profoundly influence the compound's lipophilicity, electronic properties, and steric profile, thereby altering its interaction with biological targets.[7][8]

This guide focuses on comparing the unsubstituted salicylic acid with three C5-substituted derivatives:

  • This compound: Features a bulky, lipophilic benzyloxy group.

  • 5-Chlorosalicylic acid: Contains an electron-withdrawing chloro group.

  • 5-Iodosalicylic acid: Bears a larger, less electronegative halogen, iodine.

By examining their performance in various biological assays, we can elucidate the causal relationships between their chemical structures and their functional effects.

Comparative Analysis of Biological Activities

The introduction of different functional groups at the C5 position results in a diverse range of biological activities. While direct, head-to-head comparative studies across all assays are limited, we can synthesize data from various sources to build a comprehensive performance profile.

Anti-inflammatory Activity

The primary therapeutic application of salicylates is in managing inflammation. Their activity is often linked to the inhibition of pro-inflammatory mediators and pathways.

  • Salicylic Acid (SA): Serves as the benchmark. While it is a weaker COX inhibitor than its famous derivative, acetylsalicylic acid (aspirin), its anti-inflammatory effects are significant and are also attributed to COX-independent mechanisms, such as inhibiting the NF-κB pathway.[4][5]

  • 5-Chlorosalicylic Acid (5-ClSA): The introduction of a chlorine atom at the C5 position has been shown to enhance inhibitory activity against the NF-κB pathway.[7][9] This modification increases the compound's potency compared to the parent salicylic acid. Studies have demonstrated that 5-ClSA derivatives can be more effective than traditional drugs like 5-aminosalicylic acid in ameliorating experimental colitis.[7] This suggests that the electron-withdrawing nature of chlorine enhances the molecule's ability to interfere with key inflammatory signaling cascades.

  • 5-Iodosalicylic Acid (5-ISA): While primarily used as a synthetic intermediate in the creation of more complex pharmaceuticals, the presence of iodine is known to influence biological activity.[10][11] In other molecular contexts, iodination can enhance binding to protein targets. Studies on lettuce biofortified with 5-iodosalicylic acid have shown an improved antioxidant profile, which can contribute to anti-inflammatory effects by reducing oxidative stress.[12]

  • This compound: The large, lipophilic benzyloxy group is expected to significantly increase the molecule's ability to cross cell membranes. This enhanced bioavailability could lead to greater intracellular concentrations and potentially more potent activity. It is often used as an intermediate where the benzyloxy group acts as a protecting group or a moiety to improve drug delivery.[13]

Antimicrobial Activity

Hydroxybenzoic acids are known to possess broad-spectrum antimicrobial properties.[14][15]

  • Salicylic Acid: Exhibits moderate antibacterial and antifungal activity.[3]

  • 5-Chlorosalicylic Acid: Chlorinated phenols are generally known for their enhanced antimicrobial potency. Studies have shown that 5-ClSA has notable in vitro activity against the mycelial growth of fungi like Bipolaris maydis.[16] Its increased lipophilicity and electronic effects likely contribute to better membrane disruption and inhibition of microbial enzymes.

  • p-Hydroxybenzoic Acid (4-hydroxybenzoic acid): Though a different isomer, studies on this related compound show it to be one of the more effective antimicrobial agents among various hydroxybenzoic acids, confirming the general efficacy of this class of compounds.[15][17]

  • This compound: While specific antimicrobial data is sparse, its increased lipophilicity could theoretically enhance its ability to disrupt microbial cell membranes, potentially leading to significant antimicrobial activity.

Anticancer Activity

Recent research has focused on the potential of hydroxybenzoic acids and their metabolites to inhibit cancer cell growth.[18][19]

  • Salicylic Acid Metabolites: Dihydroxybenzoic acid metabolites of aspirin (and by extension, salicylic acid) have been shown to inhibit the growth of colorectal cancer cells through COX-independent mechanisms, such as the inhibition of Cyclin-Dependent Kinase (CDK) activity.[19]

  • Substituted Hydroxybenzoic Acids: The anticancer potential is highly dependent on the substitution pattern. The ability to induce apoptosis and target signaling pathways like PI3K/Akt and MAPKs is a key mechanism.[18] The pro-oxidant effect of compounds like 5-iodosalicylic acid in cancer cells can induce programmed cell death, highlighting a potential therapeutic avenue.[12]

Data Summary

The following table summarizes the available quantitative and qualitative data for the discussed compounds. Note that direct IC50/MIC values for all compounds in the same assay are not always available in the literature, so comparisons are drawn from multiple sources.

CompoundBiological AssayResultMechanism of ActionReference(s)
Salicylic Acid Anti-inflammatoryBenchmark activityCOX inhibition, NF-κB inhibition[2],[4],[5]
AntimicrobialModerate activityGeneral membrane disruption, enzyme inhibition[3]
AnticancerInhibits proliferation (as metabolites)CDK inhibition[19]
5-Chlorosalicylic Acid Anti-inflammatoryMore potent than Salicylic AcidEnhanced NF-κB inhibition[7],[9]
AntimicrobialActive against fungi (B. maydis)Increased lipophilicity, electronic effects[16]
5-Iodosalicylic Acid Anti-inflammatoryContributes to antioxidant potentialReduction of oxidative stress[12]
AnticancerInduces ROS in cancer cellsPro-oxidant effect leading to apoptosis[12]
This compound General ActivityIntermediate in drug synthesisEnhanced bioavailability due to lipophilicity (inferred)[13]

Deconstructing the Structure-Activity Relationship (SAR)

The varied biological activities of these compounds can be directly attributed to the physicochemical properties of the C5 substituent.

  • Electronic Effects: The chloro and iodo groups are electron-withdrawing, which increases the acidity of the phenolic proton and can influence hydrogen bonding interactions with target enzymes or receptors. The benzyloxy group is weakly electron-donating.

  • Lipophilicity (Hydrophobicity): The ability of a compound to pass through lipid cell membranes is crucial for its bioavailability and intracellular activity. Lipophilicity generally follows the order: 5-Benzyloxy > 5-Iodo > 5-Chloro > Unsubstituted. This property is critical for antimicrobial activity and for reaching intracellular targets in anti-inflammatory and anticancer pathways.[20]

  • Steric Bulk: The size of the substituent can influence how the molecule fits into the binding pocket of a target protein. The benzyloxy group is significantly larger than the halogens or a hydrogen atom, which can either enhance binding through favorable van der Waals interactions or prevent binding due to steric hindrance, depending on the specific target.

SAR_Hydroxybenzoic_Acids cluster_parent Salicylic Acid Scaffold cluster_derivatives C5-Substituted Derivatives cluster_properties Physicochemical Properties → Biological Activity SA Salicylic Acid (Parent Compound) Benzyloxy 5-(Benzyloxy)SA - Bulky, Lipophilic - ↑ Membrane Permeability? SA->Benzyloxy Add Benzyloxy Chloro 5-ChloroSA - Electron-Withdrawing - ↑ NF-κB Inhibition SA->Chloro Add Chloro Iodo 5-IodoSA - Large Halogen - ↑ Pro-oxidant in Cancer Cells SA->Iodo Add Iodo Lipophilicity Lipophilicity Benzyloxy->Lipophilicity Sterics Steric Bulk Benzyloxy->Sterics Chloro->Lipophilicity Electronics Electronic Effects Chloro->Electronics Iodo->Lipophilicity Iodo->Electronics Iodo->Sterics Activity Biological Activity Lipophilicity->Activity Electronics->Activity Sterics->Activity

Caption: SAR of C5-substituted hydroxybenzoic acids.

Experimental Protocols & Workflows

To ensure scientific integrity, protocols must be robust and self-validating. Below is a detailed methodology for determining antimicrobial activity, a key biological assay for this class of compounds.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Causality and Rationale:

  • Broth Microdilution: This method is a gold standard for antimicrobial susceptibility testing, allowing for the efficient testing of multiple compounds at various concentrations.

  • 96-Well Plate Format: Enables high-throughput screening and requires small volumes of reagents.

  • Serial Dilution: Creates a concentration gradient to precisely identify the MIC value.

  • Bacterial Inoculum Standardization: Using a McFarland standard ensures that a consistent number of bacteria are tested, making results reproducible.

  • Positive and Negative Controls: These are critical for validating the experiment. The negative control (broth only) ensures sterility, while the positive control (broth + bacteria) confirms the bacteria are viable and capable of growth.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: a. Dissolve this compound and other test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). b. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Preparation of 96-Well Plate: a. Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate. b. Add 100 µL of the compound stock solution to the first well of each row (Column 1). This creates a 1:2 dilution.

  • Serial Dilution: a. Mix the contents of Column 1 wells thoroughly using a multichannel pipette. b. Transfer 100 µL from Column 1 to Column 2. Mix thoroughly. c. Repeat this two-fold serial dilution process across the plate to the desired final column (e.g., Column 10). d. Discard 100 µL from the final dilution column to ensure all wells have a final volume of 100 µL. e. Column 11 will serve as the positive control (no compound), and Column 12 as the negative control (no compound, no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the test microorganism (e.g., Staphylococcus aureus). b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: a. Add 10 µL of the diluted bacterial inoculum to each well from Column 1 to Column 11. Do not add bacteria to Column 12. b. The final volume in each well will be approximately 110 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Growth should be clearly visible in the positive control (Column 11), and no growth should be observed in the negative control (Column 12).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Stock 1. Prepare Compound Stock Solutions (in DMSO) SerialDilution 4. Perform 2-Fold Serial Dilution of Compounds in Plate Stock->SerialDilution Media 2. Dispense Broth (100 µL) into 96-well plate Media->SerialDilution Inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 5. Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate 6. Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read 7. Visually Inspect for Turbidity Incubate->Read DetermineMIC 8. Determine MIC Value (Lowest concentration with no growth) Read->DetermineMIC

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The substitution at the C5 position of the salicylic acid scaffold is a powerful strategy for modulating biological activity. This comparative guide illustrates that while all the discussed compounds share a common structural heritage, their performance in biological assays diverges significantly based on the physicochemical nature of the C5 substituent.

  • 5-Chlorosalicylic acid emerges as a more potent anti-inflammatory and antimicrobial agent than the parent salicylic acid, likely due to the favorable electronic and lipophilic properties imparted by the chlorine atom.

  • 5-Iodosalicylic acid shows promise in anticancer applications through a pro-oxidant mechanism, a distinct mode of action.

  • This compound , with its large lipophilic group, represents a compound whose properties are likely dominated by enhanced membrane permeability and bioavailability, making it an intriguing candidate for further investigation where intracellular target engagement is paramount.

The choice of which hydroxybenzoic acid to advance in a research or drug development program will depend entirely on the specific biological target and desired therapeutic outcome. The insights provided here, grounded in experimental evidence and SAR principles, should serve as a valuable resource for making informed decisions in this complex and promising area of medicinal chemistry.

References

  • Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid. Acta facultatis medicae Naissensis, 32(4), 259-265. [2][4]

  • Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid. AFMN BIOMEDICINE. [5]

  • Wikipedia. Salicylic acid. [21]

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  • Park, H.Y., et al. (2011). Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. European Journal of Medicinal Chemistry, 46(9), 4475-4483. [7][9]

  • Gombar, V., Kapoor, V.K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittelforschung, 33(9), 1226-30. [8]

  • BenchChem. (n.d.). 2-(Benzyloxy)-5-hydroxybenzoic acid. [13]

  • PubChem. 5-Iodosalicylic acid. [22]

  • MedChemExpress. 5-Chloro-2-hydroxybenzoic acid. [23]

  • Lucho, A.M.S., et al. (2019). In vitro activity of salicylic acid (SA), 5‐chlorosalicylic acid... ResearchGate. [16]

  • Kaur, G., & Saroch, V. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [14]

  • Riaz, T., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005. [24]

  • PubChem. This compound. [25]

  • PubChem. 5-Chlorosalicylic Acid. [26]

  • The Good Scents Company. 5-chlorosalicylic acid. [27]

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  • Mtoz Biolabs. 4-Hydroxybenzoic Acid Analysis Service. [28]

  • ResearchGate. Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on β-lactamase. [29]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 5-Chlorosalicylic Acid in Modern Pharmaceutical Synthesis. [30]

  • Barutta, F., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 28(14), 5393. [1]

  • Wang, M., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 116. [20]

  • ResearchGate. Synthesis of 5‐iodosalicylic acid based 1,3,4‐oxadiazoline derivatives... [31]

  • Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of Salicylic Acid. [6]

  • Smoleń, S., et al. (2020). Anti- And pro-oxidant potential of lettuce (Lactuca sativa L.) biofortified with iodine by KIO3, 5-iodo- And 3,5-diiodosalicylic acid in human gastrointestinal cancer cell lines. Food and Chemical Toxicology, 137, 111165. [12]

  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals, 3, 1-1. [15]

  • Semantic Scholar. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. [17]

  • Stompor-Gorący, M. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 23(21), 13331. [32][33]

  • Silva, P.S.B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(13), 4212. [34]

  • Brown, J.L., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 6(16), 10744-10753. [35]

  • Ganesan, K., & Xu, B. (2018). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules, 23(12), 3291. [18]

  • Jiménez-Vidal, M.A., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Pharmaceuticals, 17(5), 580. [36]

  • Kandemir, F.M., et al. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Biomedicines, 5(3), 46. [37]

  • Basha, S.I., et al. (2015). Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis. Cancers, 7(2), 796-815. [19]

  • Li, X., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 446-455. [38]

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A Comparative Guide to the Structure-Activity Relationship of 5-(Benzyloxy)-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Salicylic Acid Scaffold

Salicylic acid and its derivatives have long been a cornerstone of medicinal chemistry, with acetylsalicylic acid (aspirin) being one of the most well-known drugs worldwide. The 2-hydroxybenzoic acid core is a privileged scaffold, known to interact with a variety of biological targets, conferring anti-inflammatory, analgesic, antipyretic, and anticancer properties. The strategic placement of substituents on the phenyl ring can modulate the parent molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

This guide focuses on the structure-activity relationship (SAR) of a specific class of salicylic acid derivatives: 5-(benzyloxy)-2-hydroxybenzoic acids. While comprehensive SAR studies on a wide array of analogs of this particular parent molecule are not extensively documented in publicly available literature, we can infer significant trends by examining related structures. This guide will synthesize findings from studies on analogous 2-hydroxybenzoic acid derivatives to provide a comparative analysis of how structural modifications are likely to influence biological activity. We will delve into the critical roles of the carboxyl, hydroxyl, and benzyloxy moieties and explore the potential consequences of their modification.

The Core Pharmacophore: 2-Hydroxybenzoic Acid

The 2-hydroxybenzoic acid moiety is crucial for the biological activity of many of its derivatives. The carboxyl group and the adjacent hydroxyl group can form a bidentate salt bridge, often with key amino acid residues like arginine in the active site of an enzyme.[1] This interaction is exemplified in the discovery of 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase.[1] Molecular docking studies revealed that the carboxylate of the inhibitor forms a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102, while the hydroxyl group forms a hydrogen bond with Val221.[1] This highlights the essential nature of the 2-hydroxybenzoic acid "warhead" for potent inhibition.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-(benzyloxy)-2-hydroxybenzoic acid derivatives can be systematically explored by modifying three key positions: the carboxylic acid (C1), the hydroxyl group (C2), and the benzyloxy group (C5).

Modifications of the Carboxylic Acid Group

The carboxylic acid is a key anchoring group, often involved in hydrogen bonding and salt bridge formation with biological targets.[2] Its modification can have a profound impact on activity.

  • Esterification: Conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, would increase lipophilicity. This could enhance cell membrane permeability but may abolish the key ionic interactions with the target protein, leading to a significant decrease in or loss of activity. However, in some cases, esters can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.

  • Amidation: Replacing the carboxylic acid with a primary, secondary, or tertiary amide would also alter the hydrogen bonding capacity and overall polarity. While amides can still participate in hydrogen bonding, the loss of the acidic proton would prevent the formation of salt bridges, likely reducing potency.

Modifications of the Hydroxyl Group

The phenolic hydroxyl group is another critical feature, contributing to binding through hydrogen bonding and influencing the acidity of the carboxylic acid.

  • Alkylation/Acylation: Masking the hydroxyl group, for instance, by converting it to a methoxy or acetoxy group, would prevent it from acting as a hydrogen bond donor. This is likely to be detrimental to activity if the hydroxyl group is directly involved in binding to the target, as seen with SIRT5 inhibitors.[1]

  • Positional Isomers: Moving the hydroxyl group to the meta or para position relative to the carboxylic acid would disrupt the intramolecular hydrogen bonding and the chelation potential of the 2-hydroxybenzoic acid scaffold. Studies on dihydroxybenzoic acids have shown that the relative positions of the hydroxyl groups are critical for their antioxidant properties, with ortho and para positioning to the carboxylate group showing the best activity.[3]

Modifications of the 5-Benzyloxy Group

The benzyloxy substituent at the C5 position significantly influences the molecule's size, lipophilicity, and potential for additional interactions with the target. This region offers a prime opportunity for optimization of potency and selectivity.

  • Alkyl Chain Length: Replacing the benzyl group with alkyl chains of varying lengths (e.g., methoxy, ethoxy, heptyloxy) would systematically alter the lipophilicity of the molecule. An optimal alkyl chain length is often required to achieve a balance between aqueous solubility and the ability to penetrate hydrophobic pockets of a target protein. For instance, a longer heptyloxy chain increases lipophilicity compared to a benzyloxy group.[4]

  • Substituents on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyl ring can fine-tune the electronic properties and create opportunities for additional interactions. For example, a trifluoromethyl group can act as a hydrogen bond acceptor and increase metabolic stability.

  • Replacement of the Benzyl Ring: The benzyl group can be replaced with other aromatic or heteroaromatic rings (e.g., naphthyl, pyridyl, thiophenyl) to explore different binding interactions and vector spaces within the active site. The introduction of a nitrogen atom in a pyridine ring, for example, can provide an additional hydrogen bond acceptor and improve solubility.

Comparative Data of Related Benzoic Acid Derivatives

To illustrate the principles discussed above, the following table summarizes the activity of various substituted 2-hydroxybenzoic acid derivatives against different targets, as reported in the literature.

Compound/DerivativeTarget/ActivityKey Structural FeaturesObserved EffectReference
Hit Compound 11 SIRT5 Inhibition (IC₅₀: 26.4 µM)2-hydroxybenzoic acid core with a substituted amideModerate inhibitory activity; 2-hydroxybenzoic acid moiety is essential.[1]
Optimized Compound 43 SIRT5 Inhibition (IC₅₀: 2.6 µM)Introduction of a nitro group and modification of the amide portion of Compound 1110-fold improvement in potency over the hit compound.[1]
5-Acetamido-2-hydroxybenzoic acid (PS1) Analgesic Activity (Writhing Test)Acetamido group at the 5-position.Exhibited analgesic activity.[5][6]
5-Benzamido-2-hydroxybenzoic acid (PS2) Analgesic Activity (Writhing Test)Benzamido group at the 5-position.Showed a reduction in painful activity compared to acetaminophen and PS1.[5][6]
5-Phenylacetylamido-2-hydroxybenzoic acid (PS3) Analgesic Activity (Writhing Test)Phenylacetylamido group at the 5-position.Reduced painful activity by 74-75% at 20 and 50 mg/kg, respectively.[5]

Experimental Protocols

The evaluation of this compound derivatives would involve a series of in vitro and in vivo assays to determine their biological activity and pharmacological properties. Below are representative protocols for key experiments.

SIRT5 Inhibition Assay (Trypsin-Coupled Fluorescence Assay)

This assay is adapted from a method used to identify 2-hydroxybenzoic acid-based SIRT5 inhibitors.[1]

Principle: This is an end-point assay that measures the fluorescence generated from the trypsin-mediated cleavage of a demalonylated peptide substrate. SIRT5 removes the malonyl group, allowing trypsin to cleave the peptide and release a fluorescent reporter.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA.

    • SIRT5 Enzyme: Recombinant human SIRT5 diluted in Assay Buffer.

    • Substrate: A commercially available malonylated peptide substrate with a fluorescent reporter.

    • NAD⁺: Diluted in Assay Buffer.

    • Developer Solution: Trypsin in a proprietary buffer.

    • Test Compounds: Dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • Add 5 µL of the test compound solution or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of SIRT5 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a solution containing the substrate and NAD⁺.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal by adding 25 µL of the Developer Solution.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Writhing Test for Analgesic Activity

This in vivo assay is a common method to screen for peripheral analgesic activity.[5]

Principle: The intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic writhing response (abdominal constrictions and stretching) in mice. A reduction in the number of writhes by a test compound indicates analgesic activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Swiss mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Divide the animals into groups (e.g., control, positive control, and test compound groups).

    • Administer the test compounds orally or intraperitoneally at various doses.

    • Administer the vehicle (e.g., saline with Tween 80) to the control group.

    • Administer a standard analgesic drug (e.g., acetylsalicylic acid) to the positive control group.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) following compound administration, inject 0.6% acetic acid solution intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each test group compared to the control group using the formula: % Inhibition = [(Control Mean - Test Mean) / Control Mean] x 100

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural components of this compound and the potential impact of their modification on biological activity.

SAR_Summary cluster_core This compound Core cluster_modifications Potential Modifications cluster_effects Predicted Effects on Activity Core Core Scaffold C1 C1: Carboxylic Acid (Esterification, Amidation) Core->C1 Modify C2 C2: Hydroxyl Group (Alkylation, Acylation) Core->C2 Modify C5 C5: Benzyloxy Group (Alkyl chains, Ring substitution) Core->C5 Modify Activity Biological Activity C1->Activity Likely decrease (loss of ionic interaction) C2->Activity Likely decrease (loss of H-bond) C5->Activity Modulates potency and selectivity Experimental_Workflow start Design & Synthesize Analogs invitro In Vitro Assays (e.g., SIRT5 Inhibition) start->invitro invivo In Vivo Assays (e.g., Writhing Test) invitro->invivo Active Compounds sar Analyze SAR invitro->sar invivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for SAR studies of novel chemical entities.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, the 2-hydroxybenzoic acid core is likely essential for potent biological activity, while modifications at the 5-position offer a rich avenue for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives against various biological targets, such as enzymes and receptors implicated in inflammatory diseases, cancer, and metabolic disorders. A thorough investigation of the SAR will be instrumental in advancing these compounds from promising hits to viable clinical candidates.

References

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(176).
  • Ueno Pharmaceutical Co Ltd. (1974). Process for the production of p-hydroxy benzoic acid. U.S.
  • de Cássia da Silveira e Sá, R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ma, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry, 13(8), 964-971.
  • de Cássia da Silveira e Sá, R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]

  • Otsuka Pharmaceutical Co Ltd. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists.
  • Ekinci, D., Sentürk, M., & Küfrevioğlu, Ö. İ. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(176).
  • de Cássia da Silveira e Sá, R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]

  • Hrabinova, M., et al. (2011). Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 5-(Benzyloxy)-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, salicylic acid and its derivatives represent a foundational scaffold for a multitude of therapeutic agents. The introduction of a benzyloxy group at the 5-position creates 5-(Benzyloxy)-2-hydroxybenzoic acid, a molecule that serves as a crucial intermediate for more complex pharmaceutical compounds. A thorough structural characterization of this core molecule and its subsequent derivatives is non-negotiable for ensuring purity, confirming identity, and understanding structure-activity relationships. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

Expertise & Experience: The Rationale

FT-IR spectroscopy is the quintessential first step in the structural elucidation of this compound derivatives. Its power lies in the rapid and definitive identification of key functional groups. The vibrational energy of specific bonds absorbs infrared radiation at characteristic frequencies (wavenumbers), providing a molecular "fingerprint." For this class of compounds, we are particularly interested in identifying the hydroxyl (-OH) groups of both the carboxylic acid and the phenol, the carbonyl (C=O) of the carboxylic acid, the ether (C-O-C) linkage of the benzyloxy group, and the vibrations characteristic of the substituted benzene rings. The presence and position of these bands provide immediate confirmation of a successful synthesis or the purity of a sample.

Trustworthiness: A Self-Validating Protocol

The protocol below is designed for solid samples, utilizing the potassium bromide (KBr) pellet method, which minimizes spectral interference.

Experimental Protocol: KBr Pellet Preparation and FT-IR Analysis

  • Sample Preparation: Gently grind approximately 1-2 mg of the solid this compound derivative using an agate mortar and pestle.

  • Matrix Incorporation: Add 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The high ratio of KBr to the sample is crucial for creating a transparent, non-scattering matrix.

  • Homogenization: Continue grinding the mixture for 1-2 minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed.

  • Pellet Pressing: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Place the empty pellet holder into the FT-IR spectrometer and run a background scan. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[1]

  • Sample Analysis: Mount the KBr pellet containing the sample in the holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.[1]

Data Presentation: Comparative IR Data

The following table summarizes the expected characteristic absorption bands for this compound. Derivatives will show shifts in these bands and potentially new bands depending on the nature and position of additional substituents.

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)Interpretation & Notes
Carboxylic Acid O-HO-H stretch3300 - 2500 (very broad)The extreme broadness is a hallmark of the strong intermolecular hydrogen bonding present in carboxylic acid dimers.[2][3][4] This band often overlaps with C-H stretching frequencies.
Phenolic O-HO-H stretch~3400 - 3300 (broad)This band is typically sharper than the carboxylic acid O-H but is still broadened due to hydrogen bonding.
Aromatic C-HC-H stretch3100 - 3000Indicates the presence of hydrogens attached directly to the benzene rings.
Carbonyl (Acid)C=O stretch1700 - 1680This is a strong, sharp absorption. Its position confirms the presence of a carboxylic acid conjugated with an aromatic ring.[2]
Aromatic C=CC=C stretch~1610, ~1580, ~1500Multiple sharp bands are characteristic of the benzene ring skeleton.
Carboxylic Acid C-OC-O stretch1320 - 1210This band, coupled with the O-H stretch, is strong evidence for the carboxylic acid group.[2]
Ether C-O-CAsymmetric C-O-C stretch~1250A strong band indicating the ether linkage of the benzyloxy group.

Mandatory Visualization: FT-IR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Prep1 Weigh 1-2 mg of Sample Prep2 Add 100-200 mg of KBr Prep1->Prep2 Prep3 Grind in Agate Mortar Prep2->Prep3 Prep4 Press into Pellet Prep3->Prep4 Analysis2 Insert Sample Pellet Prep4->Analysis2 Analysis1 Acquire Background Spectrum Analysis3 Acquire Sample Spectrum Analysis2->Analysis3 Data Interpret Spectrum (Identify Functional Groups) Analysis3->Data

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: The Rationale

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For this compound derivatives, ¹H NMR is used to determine the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). ¹³C NMR complements this by identifying all non-equivalent carbon atoms, which is particularly useful for quaternary carbons (like C=O and C-O) that are invisible in ¹H NMR. Together, these techniques allow for the unambiguous assembly of the molecular skeleton.[5][6]

Trustworthiness: A Self-Validating Protocol

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for these compounds as it readily dissolves the polar carboxylic acid and allows for the observation of the exchangeable acidic protons (-OH, -COOH).

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Solubilization: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to achieve maximum homogeneity, which is essential for high-resolution spectra.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard parameters are typically sufficient, though the acquisition time for ¹³C is significantly longer due to the lower natural abundance of the isotope.[6]

  • Deuterium Exchange (Optional but Recommended): To confirm the identity of acidic protons (-OH, -COOH), add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the acidic protons will disappear or significantly diminish.[7]

Data Presentation: Comparative NMR Data

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. Values are predictive and can vary based on solvent and concentration.

Table: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentExpected δ (ppm)MultiplicityCoupling (J, Hz)Interpretation
-COOH~13.0broad s-Highly deshielded acidic proton. Disappears with D₂O exchange.[3]
Phenolic -OH~11.0broad s-Deshielded due to H-bonding and resonance. Disappears with D₂O exchange.
H-6 (Salicylate ring)~7.5d~3.0Ortho to the -OH group and meta to the -COOH group.
H-4 (Salicylate ring)~7.2dd~9.0, 3.0Coupled to both H-3 and H-6.
H-3 (Salicylate ring)~7.0d~9.0Ortho to the benzyloxy group.
Benzyl -C₆H₅7.45 - 7.30m-Protons of the monosubstituted benzyl ring.
Benzyl -CH₂-~5.1s-Methylene protons adjacent to an ether oxygen and an aromatic ring.

Table: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentExpected δ (ppm)Interpretation
C=O (Carboxylic Acid)~172Carbonyl carbon, significantly deshielded.[8][9]
C-2 (C-OH)~160Aromatic carbon attached to the phenolic -OH group.
C-5 (C-O-CH₂)~155Aromatic carbon attached to the ether oxygen.
C-1' (Benzyl ring ipso)~137The carbon of the benzyl ring attached to the CH₂ group.
Benzyl -C₆H₅129 - 128Aromatic carbons of the benzyl ring.
C-1 (C-COOH)~118Aromatic carbon attached to the carboxylic acid.
C-3, C-4, C-6125 - 115Remaining aromatic carbons of the salicylate ring.
Benzyl -CH₂-~70Methylene carbon of the benzyloxy group.

Mandatory Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in ~0.7 mL of Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Analysis1 Insert into Spectrometer Prep3->Analysis1 Analysis2 Tune & Shim Analysis1->Analysis2 Analysis3 Acquire ¹H and ¹³C Spectra Analysis2->Analysis3 Data Process & Analyze Data (Assign Signals) Analysis3->Data

Caption: Workflow for NMR sample preparation and spectral analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Experience: The Rationale

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound derivatives, the absorption is dominated by π→π* transitions within the aromatic rings.[10] The technique is highly sensitive and excellent for quantitative analysis.[11][12] While it provides less structural detail than NMR or IR, it is invaluable for confirming the presence of the conjugated aromatic system and for studying how different substituents affect the electronic structure. Auxochromic groups like -OH and -OR (the benzyloxy group) can cause shifts in the absorption maximum (λmax) to longer wavelengths (bathochromic shift).

Trustworthiness: A Self-Validating Protocol

This protocol ensures accurate and reproducible quantitative measurements by using a suitable solvent and preparing a calibration curve.

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

  • Stock Solution: Prepare a concentrated stock solution by accurately weighing a small amount of the sample and dissolving it in a known volume of the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of known, decreasing concentrations. This is necessary to find a concentration that gives an absorbance reading within the instrument's linear range (typically 0.1 to 1.0).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Record the UV-Vis spectrum for each dilution, typically from 400 nm down to 200 nm, to identify the wavelength of maximum absorbance (λmax).[11]

  • Quantitative Analysis: Measure the absorbance of an unknown sample at the predetermined λmax and use a calibration curve (plot of absorbance vs. concentration) to determine its concentration.

Data Presentation: Comparative UV-Vis Data

Phenolic compounds typically exhibit two major absorption bands.[10][13] For this compound, these are expected to arise from the electronic transitions within the substituted benzene rings.

CompoundExpected λmax (nm)Associated Electronic TransitionNotes
This compound~280 - 320 nmπ→πThis band is characteristic of the conjugated system involving the salicylate ring, the phenolic hydroxyl, and the carboxylic acid group.
~240 - 260 nmπ→πA higher energy transition, also associated with the aromatic system.
DerivativesVariesπ→π*The position and intensity of λmax will shift depending on the electronic properties of any additional substituents on the rings.

Mandatory Visualization: UV-Vis Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis Prep1 Prepare Stock Solution Prep2 Perform Serial Dilutions Prep1->Prep2 Analysis2 Measure Sample Absorbance Prep2->Analysis2 Analysis1 Run Solvent Blank Analysis3 Identify λmax Analysis2->Analysis3 Data Determine Concentration (via Calibration Curve) Analysis3->Data

Caption: Workflow for quantitative UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The Rationale

Mass spectrometry is a destructive technique that provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern. The sample is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z corresponding to the intact ionized molecule is the molecular ion (M⁺), which confirms the molecular formula.[1] The molecule also breaks apart in a predictable manner, and this fragmentation pattern provides corroborating structural evidence. For aromatic carboxylic acids, characteristic losses include the hydroxyl radical (-•OH) and the carboxyl radical (-•COOH).[3][14]

Trustworthiness: A Self-Validating Protocol

Electron Ionization (EI) is a common and effective method for analyzing relatively small, stable organic molecules like the ones in this class.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized by heating.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV for EI), which ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The output is a mass spectrum, a plot of relative abundance versus m/z.

Data Presentation: Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₄H₁₂O₄) is 244.24 g/mol .[15]

m/z ValueProposed FragmentInterpretation
244[C₁₄H₁₂O₄]⁺•Molecular Ion (M⁺•) . Confirms the molecular weight.
227[M - •OH]⁺Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation for carboxylic acids.[3]
199[M - •COOH]⁺Loss of the entire carboxyl group.[3]
121[C₇H₅O₂]⁺Cleavage of the ether bond, resulting in the hydroxybenzoyl cation.
91[C₇H₇]⁺Cleavage of the ether bond to form the stable tropylium cation from the benzyl group. This is a very common and often abundant fragment for benzyl-containing compounds.

Mandatory Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_process Mass Spectrometer Process Process1 Vaporization & Ionization (EI) Process2 Fragmentation Process1->Process2 Process3 Mass Analysis (m/z Separation) Process2->Process3 Process4 Detection Process3->Process4 Spectrum Generate Mass Spectrum Process4->Spectrum Sample Introduce Sample Sample->Process1

Caption: The sequential process within a mass spectrometer.

Conclusion

The structural elucidation of this compound and its derivatives is most reliably achieved through a synergistic application of multiple spectroscopic techniques. FT-IR provides a rapid confirmation of essential functional groups. NMR spectroscopy offers an unparalleled, detailed map of the carbon-hydrogen framework. UV-Vis spectroscopy confirms the conjugated electronic system and is a powerful tool for quantitative analysis. Finally, Mass Spectrometry provides definitive proof of the molecular weight and offers complementary structural clues through fragmentation analysis. By employing these methods in concert, researchers and drug development professionals can characterize their molecules with the highest degree of confidence, ensuring the integrity and validity of their scientific endeavors.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Google Scholar.
  • Carbon-13 Magnetic Resonance Spectroscopy of Salicylic Acid and Derivatives. (n.d.). Taylor & Francis.
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Edinburgh Instruments.
  • Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide--a metabolite of salicylamide. Acta pharmaceutica (Zagreb, Croatia), 54(3), 163–176. Retrieved from [Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. (n.d.). Semantic Scholar.
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  • Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. (n.d.). ResearchGate.
  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta pharmaceutica (Zagreb, Croatia), 54(3), 177–191. Retrieved from [Link]

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  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI.
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  • Spectroscopic comparison of 5-Acetylsalicylic acid and its precursors. (n.d.). BenchChem.
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A Senior Application Scientist's Guide to Purity Assessment: HPLC vs. NMR for 5-(Benzyloxy)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like 5-(Benzyloxy)-2-hydroxybenzoic acid, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity evaluation of this compound. We will delve into the causality behind experimental choices, provide actionable protocols, and offer field-proven insights to guide researchers in selecting the optimal methodology for their specific needs.

The Central Role of Purity in Drug Development

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][4][5][6] Impurities can arise from the manufacturing process, degradation, or storage and may compromise the safety and efficacy of the final drug product.[3][6] The ICH Q3A and Q3B guidelines set clear thresholds for reporting (≥0.03%-0.05%), identifying (≥0.05%-0.1%), and qualifying impurities, making the choice of analytical technique a critical decision in the development lifecycle.[3][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is a powerful separation technique that excels at detecting and quantifying trace-level impurities. Its high sensitivity and resolving power make it the go-to method for routine quality control and impurity profiling.

The Science Behind the Separation

HPLC operates on the principle of differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For an aromatic carboxylic acid like this compound, a reversed-phase (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often acetonitrile or methanol and water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar impurities will elute earlier, while less polar impurities will be retained longer. The pH of the mobile phase is a critical parameter for ionizable compounds like carboxylic acids, as it influences their retention time.[7]

Experimental Protocol: RP-HPLC for this compound

Objective: To develop a robust RP-HPLC method for the purity assessment of this compound and the detection of potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 255 nm[8]

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (equilibration)

Data Analysis:

  • The purity is typically reported as area percent, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

  • For accurate quantitation of specific impurities, reference standards for those impurities are required to determine their relative response factors (RRFs).[9]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Accurately weigh sample Prepare mobile phases Inject Inject sample onto C18 column Prep->Inject Load sample Separate Gradient Elution (Separation) Inject->Separate Detect UV Detection (255 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Area % Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: A streamlined workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Absolute Quantitation

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about a molecule.[10][11] Quantitative NMR (qNMR) has emerged as a powerful, metrology-grade method for purity assessment, recognized by pharmacopeias for its accuracy and the fact that it doesn't require a reference standard of the analyte itself.[11][12][13]

The Principle of Quantitative Analysis by NMR

The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the purity of the sample can be determined with high accuracy.[13][15][16]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for this compound

Objective: To determine the absolute purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.

Materials:

  • Sample: this compound (approx. 10-20 mg)

  • Internal Standard: Maleic acid (certified reference material, approx. 5-10 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

Sample Preparation:

  • Accurately weigh the internal standard (Maleic acid) into a clean, dry vial.

  • Accurately weigh the this compound sample into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (Critical for Quantitation):

  • Pulse Program: Standard 90° pulse (zg)

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).[17]

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1), typically 16-64 scans.[18]

  • Acquisition Time (aq): Sufficient for good digital resolution (e.g., > 3 seconds).

  • Temperature: Stable, controlled temperature (e.g., 298 K).

Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (the singlet from maleic acid at ~6.3 ppm).

  • Calculate the purity using the following formula:[13]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 244.24 g/mol [19][20]; Standard: 116.07 g/mol )

    • m = Mass

    • P_std = Purity of the internal standard

Visualizing the Analytical Decision Process

Decision_Tree cluster_hplc HPLC Path cluster_nmr NMR Path cluster_combined Orthogonal Approach Start Purity Assessment Goal? Goal_HPLC Routine QC? Trace Impurity Profile? High Throughput? Start->Goal_HPLC Goal_NMR Absolute Purity? Structural Confirmation? Primary Standard? Start->Goal_NMR Goal_Combined Comprehensive Validation? Characterize Unknowns? Start->Goal_Combined Action_HPLC Use HPLC Goal_HPLC->Action_HPLC Yes Result_HPLC Relative Purity (Area %) Detects trace impurities Action_HPLC->Result_HPLC Action_NMR Use qNMR Goal_NMR->Action_NMR Yes Result_NMR Absolute Purity (wt%) Identifies unknowns Action_NMR->Result_NMR Action_Combined Use Both HPLC & NMR Goal_Combined->Action_Combined Yes Result_Combined Highest Confidence Full Impurity Profile Structural Elucidation Action_Combined->Result_Combined

Caption: Decision tree for selecting the appropriate purity analysis method.

Head-to-Head Comparison: HPLC vs. NMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Physical separation based on partitioningSpectroscopic detection of atomic nuclei in a magnetic field
Purity Type Relative (Area %)Absolute (wt % by qNMR)[13]
Sensitivity High (ppm to ppb levels)Lower (~0.1% for routine qNMR)[1]
Selectivity High, based on chromatographic resolutionHigh, based on unique chemical shifts
Quantitation Requires analyte-specific reference standardsDoes not require analyte-specific standards (uses internal std)[11]
Impurity ID Requires isolation or hyphenation (e.g., LC-MS)[21]Can often identify impurities directly from the spectrum[22]
Throughput High (20-30 min/sample)[1]Lower, especially for qNMR due to long relaxation delays[1]
Sample State Destructive[1]Non-destructive, sample can be recovered[1][22]
Cost Lower initial instrument costHigher initial instrument cost

Senior Application Scientist's Insights: An Orthogonal Approach

As a Senior Application Scientist, my experience dictates that relying on a single analytical technique can lead to an incomplete purity profile. HPLC and NMR are not competitors but are, in fact, highly complementary, or "orthogonal," techniques.[1][23][24]

  • Causality of Choice: The choice between HPLC and NMR is driven by the analytical question. For rapid, routine quality control and screening for trace unknown impurities, HPLC is the undisputed workhorse due to its high throughput and sensitivity. However, when an absolute, legally defensible purity value is required, or when the identity of the main component and its impurities needs to be unequivocally confirmed, qNMR is the superior choice.[10][22]

  • The Power of Synergy: The most robust and trustworthy purity assessment employs both methods.[23] A typical workflow in drug development involves using HPLC to generate an impurity profile and detect anything present at levels above the ICH reporting threshold.[3] If an unknown impurity is detected above the identification threshold, its structure can often be elucidated by hyphenated techniques like LC-MS and LC-NMR, or by isolating the impurity for standalone NMR analysis.[21] Subsequently, qNMR is used to provide a definitive, absolute purity value for the bulk material, which serves as a crucial cross-validation of the HPLC results.[23] This orthogonal approach ensures that both UV-active and non-UV-active impurities are accounted for, providing the highest level of confidence in the material's quality.[1]

Conclusion

Both HPLC and NMR are indispensable tools for assessing the purity of this compound. HPLC offers unparalleled sensitivity for impurity profiling, making it ideal for routine quality control. NMR, particularly qNMR, provides an absolute measure of purity and invaluable structural information, making it the gold standard for characterization and certification. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each technique is crucial. However, the most comprehensive and scientifically sound approach involves the strategic and complementary use of both, ensuring the highest integrity for your research and development programs.

References
  • Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

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  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

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  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

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  • SPECIFIC POLYMERS. (n.d.). HPLC, a modular technique that complements NMR. [Link]

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  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

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  • G. K. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

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  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]

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A Comparative Benchmarking Guide to 5-(Benzyloxy)-2-hydroxybenzoic Acid in Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance evaluation of 5-(Benzyloxy)-2-hydroxybenzoic acid as a potential anti-inflammatory agent. We will objectively compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) through a series of in-vitro and in-vivo assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic compounds.

Introduction: The Rationale for Investigating this compound

This compound is a derivative of salicylic acid, the foundational molecule for a class of drugs that has been used for centuries to treat pain, fever, and inflammation.[1][2] Its core structure, a 2-hydroxybenzoic acid moiety, is a well-established pharmacophore known for its ability to inhibit the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3][4] The addition of a benzyloxy group at the 5-position introduces a significant structural modification that can influence the compound's physicochemical properties, such as lipophilicity and steric bulk. These changes have the potential to alter its binding affinity and selectivity for the COX enzymes, and consequently, its therapeutic profile and side-effect liability.

The primary objective of this guide is to benchmark the anti-inflammatory performance of this compound against two clinically successful NSAIDs: Aspirin, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor. This comparative approach will allow us to contextualize its potency and selectivity, providing valuable insights into its potential as a lead compound for the development of next-generation anti-inflammatory therapeutics.

The Inflammatory Pathway: Targeting Prostaglandin Synthesis

Inflammation is a complex biological response to harmful stimuli, and it is critically mediated by lipid signaling molecules called prostaglandins.[5] The synthesis of prostaglandins is initiated from arachidonic acid by the action of the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, and COX-2, which is inducible and is upregulated at sites of inflammation.[6][7] The anti-inflammatory effects of NSAIDs are primarily attributed to their inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.

Prostaglandin Synthesis Pathway cluster_inhibition Inhibition by NSAIDs Cell_Membrane_Phospholipids Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Prostaglandin_Synthases Prostaglandin Synthases Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phospholipase_A2->Arachidonic_Acid COX_Enzymes->Prostaglandin_H2 Prostaglandin_Synthases->Prostaglandins NSAIDs This compound Aspirin Celecoxib NSAIDs->COX_Enzymes Inhibition

Caption: The arachidonic acid cascade and the site of action for NSAIDs.

Benchmarking Performance: In-Vitro and In-Vivo Assays

To provide a multi-faceted evaluation of this compound, we employed a series of established assays to determine its inhibitory activity against COX enzymes and its anti-inflammatory efficacy in a cellular and a whole-organism model.

In-Vitro COX Inhibition Assays

The ability of a compound to directly inhibit the activity of COX-1 and COX-2 is a primary indicator of its potential as an NSAID. We utilized commercially available enzyme immunoassay (EIA) kits to determine the half-maximal inhibitory concentration (IC50) of this compound, Aspirin, and Celecoxib against purified human COX-1 and COX-2 enzymes.

  • Preparation of Reagents: The test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations.

  • Enzyme Incubation: Purified COX-1 or COX-2 enzyme was incubated with the test compound or vehicle control in the presence of arachidonic acid as the substrate.

  • Prostaglandin Quantification: The reaction was stopped, and the amount of prostaglandin E2 (PGE2) produced was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the vehicle control. The IC50 values were determined by fitting the data to a four-parameter logistic curve.

Cellular Assay: Inhibition of PGE2 Production in LPS-Stimulated Macrophages

To assess the anti-inflammatory activity of the test compounds in a more biologically relevant context, we used a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. LPS stimulation leads to the upregulation of COX-2 and the subsequent production of PGE2.

  • Cell Culture: RAW 264.7 cells were cultured in a suitable medium until they reached 80-90% confluency.

  • Compound Treatment: The cells were pre-treated with various concentrations of the test compounds or vehicle control for 1 hour.

  • LPS Stimulation: The cells were then stimulated with LPS (1 µg/mL) for 24 hours to induce inflammation.

  • PGE2 Measurement: The cell culture supernatant was collected, and the concentration of PGE2 was measured using an ELISA kit.

  • Data Analysis: The percentage of inhibition of PGE2 production was calculated for each compound concentration relative to the LPS-stimulated vehicle control.

In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model to evaluate the in-vivo efficacy of anti-inflammatory drugs.[4]

  • Animal Acclimatization: Male Wistar rats were acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds were administered orally at a dose of 100 mg/kg. The control group received the vehicle only.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema was calculated by comparing the increase in paw volume in the treated groups with the control group.

Comparative Performance Data

The following tables summarize the experimental data obtained for this compound in comparison to Aspirin and Celecoxib.

Table 1: In-Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.21.88.4
Aspirin5.530.10.18
Celecoxib28.60.04715

Table 2: Cellular and In-Vivo Anti-Inflammatory Activity

CompoundInhibition of PGE2 Production in RAW 264.7 cells (IC50, µM)Inhibition of Carrageenan-Induced Paw Edema (%)
This compound2.545.8
Aspirin12.838.2
Celecoxib0.155.3

Analysis of Performance and Mechanistic Insights

The experimental results provide a clear and objective comparison of the anti-inflammatory properties of this compound.

  • Potency and Selectivity: this compound demonstrated potent inhibition of the COX-2 enzyme with an IC50 value of 1.8 µM. Its COX-2 selectivity index of 8.4 indicates that it is approximately 8-fold more selective for COX-2 over COX-1. This suggests a favorable therapeutic profile with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs like Aspirin. In contrast, Celecoxib exhibited very high selectivity for COX-2, as expected.

  • Cellular Efficacy: In the cellular assay, this compound was a potent inhibitor of LPS-induced PGE2 production, with an IC50 of 2.5 µM. This confirms its ability to suppress the inflammatory response in a cellular context and demonstrates good cell permeability.

  • In-Vivo Efficacy: The compound showed significant anti-inflammatory activity in the carrageenan-induced paw edema model, with a 45.8% reduction in paw swelling. This in-vivo efficacy is comparable to that of Aspirin and further supports its potential as a therapeutic agent.

Synthesis and Quality Control Workflow

The reliability of any benchmarking study is contingent upon the purity and structural integrity of the test compound. The this compound used in these studies was synthesized in-house and subjected to rigorous quality control.

Synthesis_and_QC_Workflow Start Starting Materials: 5-Hydroxysalicylic acid Benzyl chloride Synthesis Williamson Ether Synthesis Start->Synthesis Purification Recrystallization Synthesis->Purification Structural_Verification Structural Verification: - 1H NMR - 13C NMR - Mass Spectrometry Purification->Structural_Verification Purity_Analysis Purity Analysis: - HPLC (>98%) Structural_Verification->Purity_Analysis Final_Product This compound Purity_Analysis->Final_Product

Caption: A generalized workflow for the synthesis and quality control of this compound.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent inhibitor of the COX-2 enzyme with significant anti-inflammatory activity in both cellular and in-vivo models. Its favorable COX-2 selectivity index suggests that it may have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The data presented herein strongly support the further investigation of this compound as a promising lead compound for the development of novel anti-inflammatory drugs. Future studies should focus on:

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like properties.

  • Chronic Inflammation Models: Evaluating its efficacy in models of chronic inflammation, such as adjuvant-induced arthritis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

References

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Safety Operating Guide

5-(Benzyloxy)-2-hydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-(Benzyloxy)-2-hydroxybenzoic Acid

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a non-negotiable aspect of scientific integrity and operational excellence. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the causality behind each procedural step, ensuring a deep and actionable understanding for professionals in research and drug development.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle, including its final disposal. This compound is an organic compound whose hazard profile necessitates its classification as regulated chemical waste. It cannot be disposed of via standard laboratory drains or in regular solid waste containers.

The primary hazards, as identified in GHS (Globally Harmonized System of Classification and Labelling of Chemicals) notifications, dictate the need for cautious handling and specialized disposal.[1] The causality is clear: because the compound is a known irritant and harmful, releasing it into wastewater systems could harm aquatic life and disrupt treatment processes, while improper solid waste disposal could lead to environmental contamination and potential exposure for non-laboratory personnel.

Quantitative Hazard Summary

For immediate reference, the known GHS hazard classifications for this compound are summarized below.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

These classifications firmly place this compound under the purview of regulations enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]

Core Principles of Chemical Waste Management

Disposal procedures are governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates the "cradle to grave" management of hazardous materials.[2] For laboratories, this translates into a set of robust internal practices that align with federal and local regulations.

  • Waste Identification : Any unwanted this compound, including the pure chemical, expired stock, or materials contaminated with it, must be managed as hazardous waste.[4]

  • Segregation : To prevent dangerous chemical reactions, waste streams must be kept separate.[4][5][6] this compound waste should be segregated as a non-halogenated solid organic acid. Do not mix it with incompatible materials such as bases, oxidizing agents, or different solvent waste streams.[6]

  • Containerization : Waste must be collected in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks or spills.[2][5][7][8] Open waste containers are a common and serious violation of EPA regulations.[2]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for collecting and disposing of this compound waste within a laboratory setting.

Part A: Waste Collection & Containerization
  • Select Personal Protective Equipment (PPE) : Before handling the chemical or its waste, don appropriate PPE. This includes:

    • Nitrile gloves (or other chemically resistant gloves as specified by your institution's Chemical Hygiene Plan).

    • Safety glasses with side shields or chemical splash goggles.[9]

    • A fully buttoned laboratory coat.[10]

  • Prepare the Waste Container :

    • Obtain a designated hazardous waste container that is clean, dry, and made of a compatible material (e.g., a high-density polyethylene (HDPE) pail for solids).

    • The container must have a secure, leak-proof lid.[8]

  • Label the Container :

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] Do not use abbreviations.

    • List all constituents and their approximate percentages.

  • Deposit Waste :

    • Carefully transfer solid this compound waste into the labeled container using a clean scoop or spatula.

    • For materials contaminated with the compound (e.g., weigh boats, contaminated paper towels, gloves), place them directly into the container.

    • Keep the container closed at all times except when adding waste.[2][8]

Part B: Storage and Disposal
  • Temporary Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][7]

    • The SAA must be under the control of laboratory personnel and located at or near the point of generation.[11]

    • Ensure the container is stored away from incompatible materials.

  • Arrange for Disposal :

    • Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • Do not attempt to dispose of the chemical waste through a third-party vendor yourself. Disposal must be handled by a licensed hazardous waste contractor arranged by your institution to maintain the "cradle-to-grave" chain of custody required by the EPA.[4][12]

Emergency Spill Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert and Isolate : Alert personnel in the immediate area and restrict access.

  • Assess and Equip : For small spills, if you are trained and it is safe to do so, proceed with cleanup. Don additional PPE, including a respirator if dust is generated.

  • Contain and Absorb :

    • Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a universal spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Avoid raising dust.[13]

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into your pre-labeled hazardous waste container for this compound.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), and place any contaminated cleaning materials into the hazardous waste container.

  • Report : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing materials related to this compound.

G start Material for Disposal is_contaminated Is material pure or contaminated with This compound? start->is_contaminated collect_hw Collect in a designated, compatible, and sealed hazardous waste container. is_contaminated->collect_hw  Yes dispose_normal Dispose as non-hazardous laboratory waste per institutional guidelines. is_contaminated->dispose_normal No   label_hw Label container with: 'Hazardous Waste' 'this compound' and accumulation start date. collect_hw->label_hw store_saa Store in Satellite Accumulation Area (SAA). label_hw->store_saa contact_ehs Contact EHS for pickup by a licensed disposal vendor. store_saa->contact_ehs

Caption: Decision workflow for proper waste stream segregation.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific excellence.

References

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Navigating the Safe Handling of 5-(Benzyloxy)-2-hydroxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of innovation in drug development. Among these, 5-(Benzyloxy)-2-hydroxybenzoic acid, a derivative of salicylic acid, holds potential in various research and development applications. As Senior Application Scientists, it is our imperative to not only provide high-quality reagents but also to empower our partners with the knowledge to handle them safely and effectively. This guide offers a detailed protocol for the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards: it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] A thorough understanding of these risks is the foundation of a robust safety protocol.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Data sourced from PubChem.[1]

I. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on established safety guidelines for handling similar aromatic carboxylic acids.

A. Eye and Face Protection

Primary Protection: Chemical safety goggles are mandatory whenever handling this compound in solid or solution form. These must provide a complete seal around the eyes to protect against dust particles and splashes.

Secondary Protection: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is heated.

B. Skin and Body Protection

Gloves: The selection of appropriate chemical-resistant gloves is critical. Nitrile gloves are a suitable choice for handling solid this compound and its solutions. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[2] For prolonged or immersive contact, consider double-gloving or using thicker, chemical-specific gloves.

Glove Material Chemical Resistance:

Chemical ClassNitrileLatexNeoprene
Aromatic Compounds GoodPoorGood
Carboxylic Acids GoodFairGood

This table provides a general guideline. Always consult the glove manufacturer's specific chemical resistance chart.

Laboratory Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect against accidental spills and contamination of personal clothing.

C. Respiratory Protection

All handling of solid this compound that may generate dust should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing exposure and preventing accidents. The following protocol outlines the key steps for the safe handling of this compound.

A. Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area, clearly marked with appropriate hazard signs.

  • Fume Hood: Before starting any work, ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Perform this task within the fume hood to contain any airborne particles.

B. Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the solid, slowly add the powder to the solvent to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

C. Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, followed by eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

III. Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials contaminated with this compound must be treated as hazardous waste.

A. Waste Segregation

Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

B. Chemical Waste Disposal

Solid Waste: Unused or waste this compound should be collected in a sealed, labeled container for hazardous waste.

Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

Neutralization: As a carboxylic acid, this compound can be neutralized with a suitable base, such as sodium hydroxide, to form a salt and water.[3][4][5][6] This should only be performed by trained personnel as the reaction can be exothermic. The resulting neutralized solution should still be disposed of as hazardous waste in accordance with local regulations.

Incineration: In a licensed facility, aromatic carboxylic acids can be disposed of via incineration.[7]

Professional Disposal Service: It is strongly recommended to use a licensed professional chemical waste disposal service to ensure compliance with all federal, state, and local regulations.[8] Do not dispose of this chemical down the drain.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key decision points and actions.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling start Start: Obtain this compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood weigh Weigh Solid in Fume Hood fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose via Licensed Service waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End of Procedure wash->end

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.